4-Benzyloxy-3-methoxycinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBQOYHYGVEIR-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-95-6 | |
| Record name | 4-Benzyloxy-3-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Benzyloxy-3-methoxycinnamic Acid: Properties, Synthesis, and Therapeutic Potential
Abstract
4-Benzyloxy-3-methoxycinnamic acid, also known as Benzyl ferulic acid, is a synthetic derivative of the naturally occurring phenolic compound, ferulic acid. While ferulic acid is widely recognized for its potent antioxidant, anti-inflammatory, and anticancer properties, its clinical utility can be hampered by factors such as limited bioavailability and metabolic instability. This compound represents a strategically important molecule in medicinal chemistry and drug development, primarily serving as a protected intermediate in multi-step syntheses or as a pro-drug candidate. The introduction of the benzyl group masks the reactive 4-hydroxyl group of ferulic acid, enhancing lipophilicity and allowing for selective chemical modifications at other sites. This guide provides a comprehensive technical overview of its physicochemical properties, structural characterization, synthesis protocols, and discusses its potential in the context of drug discovery, grounded in the established biological activities of its parent compound.
Introduction & Rationale
Cinnamic acid and its derivatives are a class of compounds extensively studied for their broad pharmacological potential.[1] Among these, ferulic acid (4-hydroxy-3-methoxycinnamic acid) stands out for its robust biological activities, which are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation.[2] However, the direct application of ferulic acid in therapeutics is often challenging. The phenolic hydroxyl group is susceptible to rapid metabolism, which can lead to poor pharmacokinetic profiles.
A common strategy in medicinal chemistry to overcome these limitations is the use of protecting groups. This compound is the benzyl-protected form of ferulic acid. The benzyl ether linkage is relatively stable under various reaction conditions but can be cleaved under specific catalytic conditions (e.g., hydrogenolysis) to unmask the active phenolic hydroxyl group. This makes the compound an invaluable intermediate for synthesizing more complex ferulic acid analogs. Furthermore, this modification increases the molecule's lipophilicity, which can influence its absorption and distribution properties, positioning it as a potential pro-drug that may release the active ferulic acid in vivo. This guide serves as a technical resource for researchers, consolidating the known properties and methodologies associated with this compound.
Physicochemical & Structural Properties
Accurate identification and understanding of a compound's fundamental properties are critical for any research and development application.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| CAS Number | 7152-95-6 | [3][4][5] |
| IUPAC Name | (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | [4] |
| Molecular Formula | C₁₇H₁₆O₄ | [3][4] |
| Molecular Weight | 284.31 g/mol | [3] |
| Synonyms | Benzyl ferulic acid, 3-Methoxy-4-(benzyloxy)cinnamic acid | [3] |
| InChIKey | WSOBQOYHYGVEIR-CSKARUKUSA-N | [4][6] |
| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | [4] |
Physical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems.
| Property | Value | Unit | Source(s) |
| Melting Point | 188 | °C | [3] |
| Boiling Point | ~470 | °C | [3] |
| Density | 1.2 ± 0.1 | g/cm³ | [3] |
| XLogP3 | 3.89 | [3] |
Note: XLogP3 is a computed octanol/water partition coefficient, indicating a relatively high degree of lipophilicity.
Structural Elucidation
The structure of this compound combines the core ferulic acid scaffold with a benzyl protecting group. This imparts specific chemical characteristics. The cinnamic acid moiety provides a conjugated system responsible for UV absorbance, while the benzyl ether provides a lipophilic character and masks the phenolic proton.
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through straightforward and well-established organic chemistry reactions, often starting from commercially available precursors like vanillin or ferulic acid. A common and efficient method is the Knoevenagel-Doebner condensation.
Synthetic Rationale & Workflow
The Knoevenagel-Doebner condensation provides a reliable route for forming the α,β-unsaturated carboxylic acid. This approach begins with the benzylation of vanillin to form 4-benzyloxy-3-methoxybenzaldehyde.[7] This intermediate then reacts with malonic acid in the presence of a base catalyst, such as pyridine, to yield the target compound after decarboxylation. This method is favored for its high yields and operational simplicity.
Caption: Synthetic workflow via Knoevenagel-Doebner condensation.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxy-3-methoxybenzaldehyde (10.0 g, 41.3 mmol) and malonic acid (6.4 g, 61.5 mmol).
-
Solvent and Catalyst Addition: Add pyridine (50 mL) and piperidine (0.5 mL) to the flask. The pyridine acts as both the solvent and the base catalyst, while piperidine serves as a co-catalyst.
-
Reaction: Heat the mixture to 90-100 °C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-4 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold 10% hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the product.
-
Isolation: Stir the acidic mixture for 30 minutes in an ice bath. Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the crude product on the filter with cold water until the filtrate is neutral (pH ~7) to remove any residual pyridine hydrochloride.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
Detailed Experimental Protocol: Purification
-
Solvent Selection: The crude product can be effectively purified by recrystallization. A common solvent system is ethanol/water.
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected product is a white to off-white crystalline solid.[8]
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm; two doublets for the vinylic protons of the acrylic acid moiety (around 6.3 ppm and 7.6 ppm) with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration; multiplets for the aromatic protons on both the cinnamic core and the benzyl group; and a singlet for the benzylic (-CH₂-) protons around 5.1-5.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 17 distinct carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~168-170 ppm), carbons of the aromatic rings (110-150 ppm), the vinylic carbons, the methoxy carbon (~56 ppm), and the benzylic carbon (~70 ppm).
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are sufficient.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Biological Activity & Therapeutic Potential
The direct biological activity of this compound is not extensively documented. Its primary significance lies in its relationship to ferulic acid and other cinnamic acid derivatives.
Role as a Pro-drug and Synthetic Intermediate
The benzyl group serves as an effective protecting group that can be removed to yield the biologically active ferulic acid. This debenzylation can be achieved synthetically via catalytic hydrogenation. In a biological context, it is plausible that cytochrome P450 enzymes could metabolize the benzyl group, releasing ferulic acid in vivo. This pro-drug approach could potentially enhance the bioavailability and therapeutic window of the parent compound.
Inferred Therapeutic Applications
Based on the known activities of related compounds, this compound is a precursor to molecules with potential applications in:
-
Oncology: Cinnamic acid derivatives have been shown to inhibit the proliferation of cancer cells.[1] For instance, a structurally similar ferulic acid analogue, 4-(4-methyl) benzoyloxy-3-methoxycinnamic acid, was identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in breast cancer therapy.[9] The de-benzylated product, ferulic acid, could modulate such pathways.
-
Neuroprotection: Methoxycinnamic acid derivatives have shown neuroprotective and anti-amnestic properties in preclinical models, suggesting potential utility in neurodegenerative diseases.[10]
-
Anti-inflammatory and Antioxidant Effects: The core ferulic acid structure is a powerful antioxidant and can inhibit inflammatory pathways like NF-κB.[2][11]
-
Antimicrobial Activity: Ferulic acid has demonstrated activity against various Gram-positive and Gram-negative bacteria.[2]
Caption: Potential inhibition of the EGFR pathway by the active metabolite.
Safety & Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
| Hazard Class | GHS Code | Description | Source |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Skin Irritation | R36/37/38 | Irritating to eyes, respiratory system and skin | [3][6] |
| Aquatic Hazard | H400 | Very toxic to aquatic life | [4] |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of significant interest to researchers in organic synthesis and drug development. While it may not possess potent intrinsic biological activity, its role as a stable, lipophilic, and protected precursor to ferulic acid and other complex derivatives is of high strategic value. The straightforward synthesis, well-defined physicochemical properties, and the established therapeutic potential of its parent scaffold make it a versatile tool for developing novel therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions. This guide provides the foundational knowledge required for its effective utilization in a research setting.
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Cheméo. (n.d.). Chemical Properties of 4-Methoxycinnamic acid, benzyldimethylsilyl ester. Retrieved from [Link]
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4-Benzyloxy-3-methoxycinnamic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxycinnamic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a valuable aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialty materials. Its structure, derived from the naturally abundant ferulic acid or vanillin, combines a protected catechol-like moiety with an α,β-unsaturated carboxylic acid, offering multiple sites for chemical modification. The benzyl ether provides robust protection for the phenolic hydroxyl group, enabling selective reactions at the carboxylic acid or the alkene. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in chemical and drug development.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A logical retrosynthetic analysis of this compound suggests two primary and highly practical synthetic routes. The carbon-carbon double bond is a key disconnection point, pointing towards condensation reactions such as the Perkin or Knoevenagel-Doebner reactions. This approach identifies a substituted benzaldehyde as the critical precursor. This precursor, 4-benzyloxy-3-methoxybenzaldehyde, can in turn be synthesized from the readily available and cost-effective starting material, vanillin, via a Williamson ether synthesis. An alternative, more direct route begins with ferulic acid, which already contains the cinnamic acid backbone, requiring only the protection of the phenolic hydroxyl group.
Primary Synthesis Pathway: A Two-Step Route from Vanillin
The most common and economically viable synthesis begins with vanillin. This pathway involves two distinct and high-yielding steps: (1) protection of the phenolic hydroxyl group and (2) extension of the side chain to form the cinnamic acid moiety.
Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde (Vanillin Benzyl Ether)
Principle & Rationale: The phenolic proton of vanillin is acidic and would interfere with the basic conditions or carbanion formation required in the subsequent condensation step. Therefore, protection is mandatory. The Williamson ether synthesis is the classic and most efficient method for this transformation.[1][2] It proceeds via an SN2 mechanism where the phenoxide, formed by deprotonating vanillin with a mild base like potassium carbonate, acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide.[1] Acetone is an excellent solvent for this reaction as it is polar aprotic, readily dissolves the organic components, and allows for easy removal post-reaction.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (15.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add 250 mL of acetone to the flask.
-
Reagent Addition: While stirring vigorously, add benzyl bromide (18.8 g, 0.11 mol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot has disappeared.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from an ethanol/water mixture to yield 4-benzyloxy-3-methoxybenzaldehyde as a white to pale yellow crystalline solid.
| Parameter | Value | Rationale |
| Vanillin | 1.0 eq | Starting Material |
| Benzyl Bromide | 1.1 eq | Alkylating agent; slight excess ensures complete reaction. |
| K₂CO₃ | 1.5 eq | Base; deprotonates the phenol to form the nucleophile. |
| Solvent | Acetone | Polar aprotic solvent, facilitates SN2 reaction. |
| Temperature | Reflux (~56 °C) | Provides sufficient energy to overcome activation barrier. |
| Reaction Time | 8-12 hours | Typical duration for completion. |
| Expected Yield | >90% | High-yielding and reliable reaction. |
| Melting Point | 61-65 °C | Key characterization parameter for the intermediate. |
Step 2: Formation of the Cinnamic Acid Moiety
With the protected aldehyde in hand, the final step is the formation of the α,β-unsaturated acid. Two highly effective methods are presented here: the Knoevenagel-Doebner Condensation and the Perkin Reaction.
Method A: The Knoevenagel-Doebner Condensation
Principle & Rationale: This is often the preferred method due to its milder reaction conditions and generally higher yields compared to the Perkin reaction.[3] The reaction involves the condensation of the aldehyde with malonic acid, catalyzed by a weak organic base like pyridine, which may be used with a co-catalyst like piperidine.[4][5] The intermediate product, a benzylidene malonic acid, undergoes spontaneous decarboxylation upon gentle heating to yield the final cinnamic acid product.[3]
Experimental Protocol: Knoevenagel-Doebner Condensation
-
Setup: In a 250 mL round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde (12.1 g, 0.05 mol) and malonic acid (6.2 g, 0.06 mol) in 50 mL of pyridine.
-
Catalyst Addition: Add piperidine (0.5 mL) as a co-catalyst and a few boiling chips.
-
Reaction: Heat the mixture in a water bath at 80-90 °C for 4-6 hours. The evolution of CO₂ indicates the progression of the decarboxylation.
-
Work-up: Cool the reaction mixture and pour it into a mixture of 100 mL of concentrated hydrochloric acid and 100 g of crushed ice. This neutralizes the pyridine and precipitates the product.
-
Isolation: Stir the acidic mixture until the precipitate solidifies. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.
-
Purification: Recrystallize the crude solid from ethanol to afford pure this compound.
Method B: The Perkin Reaction
Principle & Rationale: The Perkin reaction is a classic method for synthesizing cinnamic acids.[6] It involves the condensation of an aromatic aldehyde with an acid anhydride (acetic anhydride) using the alkali salt of the acid (sodium acetate) as a weak base catalyst.[7] The reaction proceeds through an aldol-type condensation to form an intermediate that is subsequently hydrolyzed and dehydrated to yield the final product.[6] A significant drawback is the requirement for high temperatures (150-180 °C), which can sometimes lead to side reactions.[7][8]
Experimental Protocol: Perkin Reaction
-
Setup: In a 100 mL round-bottom flask equipped with an air condenser, combine 4-benzyloxy-3-methoxybenzaldehyde (12.1 g, 0.05 mol), acetic anhydride (10.2 g, 0.1 mol), and freshly fused anhydrous sodium acetate (5.0 g, 0.06 mol).
-
Reaction: Heat the mixture in an oil bath at 160-180 °C for 5-7 hours.
-
Work-up: While still hot, pour the reaction mixture into a beaker containing 200 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.
-
Isolation: Cool the mixture. If the product crystallizes, filter it off. If it remains oily, extract the aqueous layer with diethyl ether to remove non-acidic impurities.
-
Purification: Make the aqueous solution alkaline with sodium carbonate to dissolve the cinnamic acid as its sodium salt. Filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the pure this compound. Collect the product by filtration and wash with cold water. Recrystallize from ethanol.
| Parameter | Knoevenagel-Doebner | Perkin Reaction |
| Condensing Agent | Malonic Acid | Acetic Anhydride |
| Catalyst/Base | Pyridine/Piperidine | Sodium Acetate |
| Temperature | 80-90 °C | 160-180 °C |
| Reaction Time | 4-6 hours | 5-7 hours |
| Advantages | Milder conditions, higher yields, cleaner reaction.[3] | Classic method, avoids use of pyridine. |
| Disadvantages | Use of noxious pyridine. | High temperature, potential for side products. |
Alternative Synthesis Pathway: A Single-Step Route from Ferulic Acid
Principle & Rationale: If ferulic acid (4-hydroxy-3-methoxycinnamic acid) is available, it provides a more direct, one-step route to the target molecule.[9][10] This pathway leverages the same Williamson ether synthesis chemistry described in Step 1 of the primary route, but applies it to the ferulic acid starting material, which already possesses the cinnamic acid structure. This atom-economical approach bypasses the need for the aldehyde intermediate and the subsequent condensation step.
Experimental Protocol: Benzylation of Ferulic Acid
-
Setup: Dissolve ferulic acid (9.7 g, 0.05 mol) in 100 mL of N,N-Dimethylformamide (DMF) in a 250 mL round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (13.8 g, 0.1 mol). Note: Two equivalents of base are needed to deprotonate both the phenolic and carboxylic acid protons.
-
Reagent Addition: Add benzyl bromide (9.4 g, 0.055 mol) and stir the mixture at 60-70 °C for 6-8 hours.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of ice-cold water.
-
Purification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2. The product will precipitate out of solution.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.
Purification and Characterization
Independent of the synthetic route, the final product is purified by recrystallization, typically from ethanol or an ethanol/water mixture. The purity can be assessed by melting point determination and TLC. The structure should be confirmed using standard spectroscopic methods.
| Property | Expected Value |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol [11] |
| Appearance | White to off-white solid |
| Melting Point | ~190-194 °C |
| ¹H NMR (DMSO-d₆, δ) | ~3.8 (s, 3H, -OCH₃), ~5.1 (s, 2H, -OCH₂Ph), ~6.4 (d, 1H, α-H), ~7.2-7.5 (m, 8H, Ar-H), ~7.6 (d, 1H, β-H), ~12.3 (s, 1H, -COOH) |
| ¹³C NMR (DMSO-d₆, δ) | ~56.0 (-OCH₃), ~70.0 (-OCH₂Ph), ~112.0, ~115.0, ~116.0, ~123.0, ~127.0, ~128.0, ~128.5, ~137.0, ~145.0, ~149.0, ~150.0 (Ar-C & C=C), ~168.0 (C=O) |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H), ~1680 (C=O), ~1625 (C=C), ~1260 (C-O ether) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety, Applications, and Conclusion
Safety Precautions: Standard laboratory safety protocols should be followed. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Pyridine is flammable and toxic. Strong acids and bases require careful handling. The final product may cause eye irritation.[11]
Potential Applications: Cinnamic acid derivatives are known for a wide range of biological activities and applications. They are used as UV absorbers in sunscreens, precursors for pharmaceuticals, and building blocks in polymer chemistry.[12][13] Specifically, derivatives of ferulic acid have shown antioxidant, anti-inflammatory, and anticancer properties, suggesting that this compound could be a valuable intermediate in the development of novel therapeutic agents.[10][14][15]
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Scribd. Knoevenagel Condensation. Available from: [Link]
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Jurnal UNS. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Available from: [Link]
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ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. Available from: [Link]
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PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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biological activity of 4-Benzyloxy-3-methoxycinnamic acid
An In-depth Technical Guide to the Biological Activity of 4-Benzyloxy-3-methoxycinnamic Acid
Foreword: A Molecule of Inferred Potential
In the landscape of drug discovery, the exploration of natural product scaffolds remains a cornerstone of innovation. Cinnamic acids and their derivatives, ubiquitous in the plant kingdom, represent a privileged chemical class with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] This guide focuses on a specific, yet underexplored, member of this family: This compound .
While direct, extensive research on this particular molecule is nascent, its structural architecture provides a compelling basis for predicting its pharmacological profile. It is, in essence, a protected derivative of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a well-documented bioactive phenolic. The introduction of a benzyloxy group at the 4-position not only modifies its physicochemical properties, such as lipophilicity, but also presents intriguing possibilities for its interaction with biological targets.
This document, therefore, adopts the perspective of a senior application scientist. It is structured not as a review of established facts, but as a predictive guide grounded in authoritative data from closely related analogs. We will dissect the probable biological activities of this compound by examining the established mechanisms of its parent compounds, propose robust methodologies for its empirical validation, and chart a course for future research. This is a technical blueprint for unlocking the therapeutic potential of a promising molecule.
Molecular Profile and Synthetic Strategy
Chemical Identity
This compound is an aromatic carboxylic acid. Its structure is characterized by a cinnamic acid backbone, a methoxy group at the C3 position, and a benzyloxy group at the C4 position of the phenyl ring.
| Property | Value | Source |
| IUPAC Name | (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | [2] |
| Molecular Formula | C₁₇H₁₆O₄ | [2] |
| Molecular Weight | 284.31 g/mol | [2] |
| CAS Number | 7152-95-6 | [2] |
The key structural feature is the replacement of the phenolic hydroxyl group of ferulic acid with a benzyloxy ether linkage. This modification is expected to increase the molecule's lipophilicity, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the cellular level.
Proposed Synthetic Workflow
The synthesis of this compound can be logically achieved from commercially available precursors like ferulic acid or vanillin. A common and efficient route involves the protection of the 4-hydroxyl group of a ferulic acid ester, followed by saponification to yield the final carboxylic acid. This strategy prevents unwanted side reactions involving the acidic proton of the hydroxyl group.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Biological Activities & Mechanistic Insights
Based on the extensive literature on structurally similar methoxylated cinnamic acids, we can postulate several key biological activities for this compound.
Anticancer Activity
Hypothesis: this compound is likely to exhibit cytotoxic and pro-apoptotic activity against various cancer cell lines.
Causality: The anticancer effects of related compounds like p-methoxycinnamic acid (p-MCA) and ferulic acid derivatives are well-documented.[3][4] The primary mechanism involves the induction of apoptosis (programmed cell death). This is often achieved by modulating the intrinsic mitochondrial pathway, specifically by altering the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[4][5] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases (e.g., Caspase-3), culminating in cell death.
Furthermore, many cinnamic acid derivatives inhibit the pro-inflammatory NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[3]
Caption: Predicted pro-apoptotic signaling pathway via Bcl-2 family modulation.
Supporting Data (Analogs):
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| (E)-3-(4-methoxyphenyl)acrylate | HCT-116 | Colon Carcinoma | 16.2 | [6] |
| (E)-3-(4-methoxyphenyl)acrylate | PC3 | Prostate | >25 | [6] |
| (E)-3-(4-methoxyphenyl)acrylate | SNB-19 | Astrocytoma | >25 | [6] |
| Ferulic Acid Derivative | MCF-7 | Breast Cancer | ~50 | [4] |
Anti-inflammatory Activity
Hypothesis: this compound should possess anti-inflammatory properties by suppressing key inflammatory mediators.
Causality: The anti-inflammatory effects of p-MCA are strongly linked to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes. These include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] By preventing the activation or nuclear translocation of NF-κB, cinnamic acid derivatives effectively dampen this inflammatory cascade. The increased lipophilicity from the benzyloxy group may enhance cell membrane permeability, potentially leading to more potent inhibition.
Caption: Predicted inhibition of the NF-κB inflammatory signaling pathway.
Recommended Experimental Protocols for Validation
To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are required. These protocols provide a self-validating system to confirm mechanism and potency.
Protocol: Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V(-)/PI(-): Live cells
-
Annexin V(+)/PI(-): Early apoptotic cells
-
Annexin V(+)/PI(+): Late apoptotic/necrotic cells
-
Protocol: Nitric Oxide Production (Griess Assay)
This assay measures the level of nitrite, a stable product of nitric oxide, to assess anti-inflammatory activity.
-
Cell Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the compound for 1 hour.
-
LPS Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).
-
Incubation & Reading: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Future Directions and Concluding Remarks
This compound stands as a molecule of significant, albeit predicted, therapeutic potential. Its structural relationship to well-characterized bioactive compounds like ferulic acid and p-methoxycinnamic acid provides a strong rationale for its investigation as an anticancer and anti-inflammatory agent. The benzyloxy modification may serve as a valuable tool for enhancing lipophilicity and improving pharmacokinetic properties, potentially translating to increased efficacy.
The immediate and critical next step is the empirical validation of the hypotheses laid out in this guide. The protocols provided offer a clear roadmap for assessing its cytotoxic, pro-apoptotic, and anti-inflammatory activities. Should these in vitro studies yield positive results, subsequent research should focus on:
-
Target Identification: Uncovering the specific molecular targets and binding interactions.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer and inflammation.[3]
-
Pharmacokinetic and Safety Profiling: Determining the ADME properties and toxicological profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-Benzyloxy-3-methoxycinnamic Acid
Abstract
4-Benzyloxy-3-methoxycinnamic acid is a derivative of the widely studied cinnamic acid family, compounds of which are noted for their diverse pharmacological activities. Direct research on the specific mechanisms of this compound is nascent. However, its structural similarity to well-characterized analogues, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and 4-methoxycinnamic acid, allows for the formulation of a putative mechanism of action. This guide synthesizes the available evidence from related compounds to propose a scientifically grounded hypothesis for its biological activities, focusing on anti-inflammatory and anti-cancer pathways. We further provide detailed experimental protocols for researchers to validate these proposed mechanisms, thereby offering a foundational framework for future investigations into this promising compound.
Introduction: A Structurally-Informed Hypothesis
This compound belongs to the phenylpropanoid class of compounds. Its core structure is shared by numerous natural and synthetic molecules with significant therapeutic potential. The defining features of this molecule are the cinnamic acid backbone, a methoxy group at the 3-position, and a benzyloxy group at the 4-position of the phenyl ring. The benzyloxy group is a key distinction from the more extensively studied ferulic acid, which possesses a hydroxyl group at the same position. This structural modification is anticipated to alter the compound's lipophilicity and interaction with biological targets, yet the fundamental mechanistic pathways are likely to share commonalities with its chemical relatives.
Given the robust evidence for the anti-inflammatory, antioxidant, and anticancer effects of ferulic acid and other methoxycinnamic acid derivatives, we hypothesize that this compound exerts its biological effects through:
-
Inhibition of the NF-κB signaling pathway , a central regulator of inflammation.
-
Induction of apoptosis in cancer cells via modulation of the Bcl-2 family of proteins and subsequent caspase activation.
-
Scavenging of free radicals , owing to its phenolic acid structure.
This guide will elaborate on these putative mechanisms and provide the necessary experimental frameworks to rigorously test these hypotheses.
Putative Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Many cinnamic acid derivatives have demonstrated potent anti-inflammatory effects by inhibiting this pathway[1]. We propose that this compound shares this capability.
In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and enzymes like COX-2 and iNOS[1][2].
The proposed mechanism is that this compound interferes with this cascade, likely by inhibiting the IKK-mediated phosphorylation and degradation of IκBα. This would prevent NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Putative Anticancer Mechanism: Apoptosis Induction and Migration Inhibition
Cinnamic acid derivatives have shown significant promise as anticancer agents by inducing programmed cell death (apoptosis) and inhibiting cell migration and invasion, which are key processes in metastasis.[3][4]
Induction of Intrinsic Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins determines the cell's fate. In many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, preventing cell death.
It is hypothesized that this compound, much like its analogue alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), can shift this balance in favor of apoptosis.[3] This is likely achieved by downregulating the expression of Bcl-2 and/or upregulating the expression of Bax. An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. This, in turn, triggers the activation of a cascade of executioner caspases (like caspase-3 and -7), which dismantle the cell, leading to apoptotic death.[5]
Inhibition of Cell Migration
The ability of cancer cells to migrate is fundamental to metastasis. The wound healing or "scratch" assay is a standard in vitro method to assess this collective cell migration. Studies on related compounds suggest that this compound could inhibit the closure of a "wound" in a cancer cell monolayer, indicating an anti-migratory effect.[3]
Putative Antioxidant Activity
Phenolic acids are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6] The structure of this compound, containing a phenolic ring and a carboxylic acid group, suggests it possesses radical scavenging capabilities. This activity contributes to its overall cytoprotective effects by reducing oxidative stress, a key factor in both inflammation and carcinogenesis.
Experimental Protocols for Mechanistic Validation
To validate the putative mechanisms of action, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step guide for researchers.
Western Blot Analysis for NF-κB and Bcl-2 Family Proteins
This protocol is designed to assess the protein expression levels of key players in the NF-κB and apoptotic pathways.
Workflow Diagram
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages for inflammation; MCF-7 breast cancer cells for apoptosis) in 6-well plates.
-
Grow cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). For NF-κB studies, pre-treat with the compound, then stimulate with an activator like TNF-α (e.g., 10 ng/mL) for 30 minutes before harvesting.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate.
-
Treat cells with this compound as described for the apoptosis studies. Include untreated controls and a positive control (e.g., staurosporine).
-
-
Assay Procedure (using a luminescent kit like Caspase-Glo® 3/7): [10][11]
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each 100 µL of cell culture medium in the wells.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
-
In Vitro Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Step-by-Step Methodology:
-
Create a Confluent Monolayer:
-
Seed cells in a 24-well plate at a density that will form a fully confluent monolayer within 24 hours.[12]
-
-
Create the "Wound":
-
Treatment and Imaging:
-
Wash the wells with PBS to remove detached cells and debris.
-
Add fresh medium containing the desired concentrations of this compound.
-
Capture an initial image of the wound (T=0) using a phase-contrast microscope.
-
Incubate the plate under standard conditions.
-
Acquire images of the same wound field at regular intervals (e.g., 6, 12, 24 hours).[15]
-
-
Data Analysis:
-
Measure the area of the cell-free gap in the images from each time point using software like ImageJ.
-
Calculate the percentage of wound closure relative to the initial area at T=0.
-
Compare the rate of closure between treated and untreated groups.
-
Quantitative Data Summary
While specific data for this compound is not yet available, research on analogous compounds allows for the presentation of a hypothetical data table. This serves as a template for how experimental results could be structured.
| Assay Type | Cell Line | Putative Target | Parameter | Hypothetical Value | Reference Compound |
| Anticancer | |||||
| Cell Viability (MTT) | MCF-7 | General Cytotoxicity | IC₅₀ | 15 µM | Doxorubicin (0.5 µM) |
| Caspase-3/7 Activity | MCF-7 | Apoptosis Induction | Fold Increase | 4.5-fold at 20 µM | Staurosporine (8-fold) |
| Anti-inflammatory | |||||
| NF-κB Reporter Assay | HEK293T | NF-κB Inhibition | IC₅₀ | 10 µM | Dexamethasone (1 µM) |
| Antioxidant | |||||
| DPPH Scavenging | N/A | Free Radicals | IC₅₀ | 50 µM | Ascorbic Acid (25 µM) |
Conclusion
This compound is a compound with significant, yet largely unexplored, therapeutic potential. Based on a robust body of evidence from structurally related cinnamic acid derivatives, we have constructed a putative mechanism of action centered on the modulation of key cellular pathways involved in inflammation and cancer. We propose that its primary effects are driven by the inhibition of NF-κB signaling and the induction of intrinsic apoptosis. This guide provides both the theoretical framework and the practical, detailed experimental protocols necessary for researchers to systematically investigate and validate these hypotheses. The elucidation of its precise mechanism of action will be a critical step in unlocking the full potential of this compound in drug development.
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Sophie, L. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Protocol Exchange. [Link]
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Al-Rasheed, N. M., et al. (2018). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Lipids in Health and Disease. [Link]
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An In-depth Technical Guide to 4-Benzyloxy-3-methoxycinnamic Acid: From Discovery to Application
This guide provides a comprehensive technical overview of 4-Benzyloxy-3-methoxycinnamic acid, a significant intermediate in organic synthesis, particularly in the realm of pharmaceuticals and natural product chemistry. We will delve into its historical context, explore the nuances of its synthesis, and discuss its applications, offering insights for researchers, scientists, and professionals in drug development.
Introduction: A Tale of a Protected Phenolic Acid
This compound, also known as benzyl ferulic acid, is a synthetic derivative of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous phenolic compound found in the plant kingdom.[1] The defining feature of this molecule is the presence of a benzyl group protecting the phenolic hydroxyl group of the ferulic acid backbone. This seemingly simple modification is, in fact, a crucial strategic maneuver in multi-step organic synthesis, allowing for the selective transformation of other functional groups within the molecule.
The history of this compound is intrinsically linked to the development of protecting group chemistry. While the parent compound, ferulic acid, has been known for its antioxidant and various other biological properties, its phenolic hydroxyl group can interfere with many standard organic reactions.[1][2] The advent of the benzyl ether as a reliable protecting group for phenols provided a solution to this challenge. Benzyl ethers are valued for their stability under a wide range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, most notably through catalytic hydrogenolysis.[3][4] This allows chemists to "mask" the reactive phenol, perform desired chemical transformations elsewhere in the molecule, and then "unmask" the phenol at a later stage.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that hinges on two key transformations: the protection of a phenolic hydroxyl group and the formation of the cinnamic acid backbone. The most common synthetic route starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and inexpensive starting material.[5]
Step 1: O-Benzylation of Vanillin - The Protective Maneuver
The first critical step is the protection of the phenolic hydroxyl group of vanillin with a benzyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide ion of vanillin acts as a nucleophile, displacing a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride).[4]
Rationale for Benzyl Protection:
The choice of the benzyl group as a protecting agent is strategic. It is robust enough to withstand the conditions of the subsequent condensation reaction and many other synthetic transformations. Furthermore, its removal via catalytic hydrogenolysis is a clean and high-yielding reaction that is orthogonal to many other protecting groups, meaning it can be removed without affecting them.[3][6]
Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
-
Dissolution and Deprotonation: Dissolve vanillin in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Addition of Benzyl Halide: To the stirred suspension, add a slight molar excess of benzyl bromide or benzyl chloride.
-
Reaction: Heat the reaction mixture, typically to around 60-80 °C, and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-benzyloxy-3-methoxybenzaldehyde.
Step 2: Formation of the Cinnamic Acid Moiety - The Knoevenagel Condensation
With the phenolic hydroxyl group protected, the next step is to construct the α,β-unsaturated carboxylic acid functionality. A highly efficient and widely used method for this transformation is the Knoevenagel condensation.[7] This reaction involves the condensation of an aldehyde (in this case, 4-benzyloxy-3-methoxybenzaldehyde) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[7]
Causality in Experimental Choice:
The Knoevenagel condensation is preferred over other methods like the Perkin reaction in this context due to its milder reaction conditions and generally higher yields for this type of substrate. The use of malonic acid is advantageous as the subsequent decarboxylation of the intermediate is often spontaneous under the reaction conditions, directly yielding the desired cinnamic acid derivative.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde and a slight excess of malonic acid in a basic solvent such as pyridine, which also acts as the catalyst. A small amount of a co-catalyst like piperidine can also be added.
-
Condensation and Decarboxylation: Heat the reaction mixture to reflux. The condensation reaction will occur, followed by decarboxylation to form the cinnamic acid derivative. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white to off-white crystalline solid.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques and physical property measurements.
| Property | Typical Value/Observation |
| Molecular Formula | C₁₇H₁₆O₄[8] |
| Molecular Weight | 284.31 g/mol [8] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~188-190 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~3.9 (s, 3H, -OCH₃), ~5.2 (s, 2H, -OCH₂Ph), ~6.3 (d, 1H, vinyl H), ~6.9-7.5 (m, 8H, aromatic H), ~7.7 (d, 1H, vinyl H), ~10.5 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~56.0 (-OCH₃), ~71.0 (-OCH₂Ph), ~112-149 (aromatic and vinyl C), ~172.0 (C=O) |
| IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H stretch of COOH), ~1680 (C=O stretch), ~1625 (C=C stretch), ~1260 (C-O stretch) |
| Mass Spectrometry (ESI-) | m/z 283 [M-H]⁻ |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly those with therapeutic potential.
A Key Intermediate for Bioactive Molecules
The strategic use of the benzyl protecting group allows for modifications at the carboxylic acid functionality or other parts of the molecule without affecting the sensitive phenolic hydroxyl group. This is particularly important in the synthesis of derivatives of ferulic acid, which are explored for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][9]
For instance, the carboxylic acid group of this compound can be converted into esters, amides, or other functional groups to generate libraries of compounds for biological screening. Once the desired molecular framework is assembled, the benzyl group can be removed by catalytic hydrogenolysis to yield the free phenolic compound, which is often the biologically active form.
Deprotection Workflow:
Caption: Cleavage of the benzyl ether to yield the free phenol.
Role in Natural Product Synthesis
The structural motif of ferulic acid is present in numerous natural products. The synthesis of these complex molecules often requires a protecting group strategy where this compound can serve as a valuable building block. Its use simplifies the synthetic route by allowing for the introduction of the protected feruloyl moiety early in the synthesis, with the deprotection step occurring towards the end of the sequence.
Conclusion
This compound, while not a naturally occurring compound, holds a significant place in the toolbox of synthetic organic chemists. Its history is a testament to the importance of protecting group strategies in enabling the synthesis of complex molecules. The straightforward and high-yielding synthesis from vanillin, coupled with the stability and selective cleavability of the benzyl ether, makes it an invaluable intermediate. For researchers in drug discovery and natural product synthesis, a thorough understanding of the preparation and application of this compound is essential for the efficient construction of novel and potentially life-saving molecules.
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A Technical Guide to Unlocking the Therapeutic Potential of 4-Benzyloxy-3-methoxycinnamic Acid: Emerging Research Frontiers
Introduction: Beyond Ferulic Acid – A New Avenue for Therapeutic Discovery
4-Benzyloxy-3-methoxycinnamic acid, also known as O-benzylferulic acid, is a synthetic derivative of the naturally occurring and widely studied ferulic acid.[1][2] With the chemical formula C17H16O4 and a molecular weight of 284.31 g/mol , this compound presents a unique modification to the ferulic acid backbone: the replacement of the phenolic hydroxyl group with a benzyloxy moiety.[3] This structural alteration holds the potential to significantly modify the pharmacokinetic and pharmacodynamic properties of the parent molecule, opening up new avenues for therapeutic intervention. While direct research on this compound is nascent, the extensive biological activities of its parent compound and other cinnamic acid derivatives provide a strong rationale for its investigation in several key therapeutic areas.[4][5] This guide will provide an in-depth exploration of these potential research areas, outlining the scientific basis and detailed experimental protocols for its evaluation as a novel therapeutic agent.
I. Anticancer Potential: A Targeted Approach to Malignancy
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Cinnamic acid derivatives have demonstrated promising antiproliferative and pro-apoptotic effects in various cancer cell lines.[6][7] The structural similarity of this compound to these compounds suggests its potential as a valuable candidate for anticancer research.
Scientific Rationale
The anticancer activity of related compounds, such as alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to be mediated through the induction of apoptosis, characterized by an increase in the Bax/Bcl-2 ratio.[7] Furthermore, methoxylated cinnamic esters have been found to induce cell cycle arrest at the G2/M phase and modulate the MAPK/ERK signaling pathway.[6] The introduction of the lipophilic benzyloxy group in this compound may enhance its cellular uptake and interaction with intracellular targets, potentially leading to more potent anticancer effects.
Proposed Research Directions
Initial investigations should focus on evaluating the cytotoxic and antiproliferative effects of this compound across a panel of human cancer cell lines, including but not limited to breast, lung, colon, and prostate cancer.
Experimental Protocols
1. In Vitro Cytotoxicity and Proliferation Assays:
-
Cell Lines: MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), PC-3 (prostate cancer), and a non-cancerous control cell line (e.g., MCF-10A).
-
Methodology:
-
Culture cells to 80% confluency in appropriate media.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using the MTT or PrestoBlue™ assay.
-
Determine the IC50 (half-maximal inhibitory concentration) value at each time point.
-
2. Apoptosis and Cell Cycle Analysis:
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
For apoptosis analysis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3. Western Blot Analysis of Key Signaling Pathways:
-
Methodology:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key proteins in the apoptosis (Bax, Bcl-2, Caspase-3) and MAPK/ERK (p-ERK, total ERK) pathways.
-
Use appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Data Presentation
| Cell Line | IC50 (µM) at 48h | % Apoptotic Cells (at IC50) | Cell Cycle Arrest Phase |
| MCF-7 | |||
| A549 | |||
| HCT116 | |||
| PC-3 |
Visualizing the Proposed Anticancer Mechanism
Caption: Proposed anticancer mechanism of this compound.
II. Neuroprotective Properties: Shielding the Central Nervous System
Neurodegenerative diseases represent a significant and growing global health burden. The neuroprotective effects of phenolic acids, including cinnamic acid derivatives, are well-documented, making this compound a compelling candidate for investigation in this field.[8][9]
Scientific Rationale
The neuroprotective effects of related compounds are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate glutamatergic signaling.[9][10] For instance, p-methoxycinnamic acid has been shown to protect neuronal cells from glutamate-induced neurotoxicity.[9] The benzyloxy group in this compound could potentially enhance its ability to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent.
Proposed Research Directions
Research should aim to determine if this compound can protect neuronal cells from oxidative stress and excitotoxicity, two key pathological mechanisms in neurodegeneration.
Experimental Protocols
1. In Vitro Neuroprotection Assays:
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Methodology:
-
Differentiate SH-SY5Y cells or culture primary neurons.
-
Pre-treat cells with various concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity using:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or NMDA.
-
-
After 24 hours, assess cell viability using the LDH assay (measuring lactate dehydrogenase release) or a live/dead cell staining kit.
-
2. Measurement of Reactive Oxygen Species (ROS):
-
Methodology:
-
Pre-treat neuronal cells with this compound.
-
Induce oxidative stress as described above.
-
Load cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Measure fluorescence intensity using a plate reader or fluorescence microscope to quantify intracellular ROS levels.
-
3. In Vivo Studies in a Model of Cerebral Ischemia:
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Methodology:
-
Induce transient global cerebral ischemia via bilateral common carotid artery occlusion.
-
Administer this compound (intraperitoneally or orally) either before or after the ischemic event.
-
Evaluate neurological deficits using a standardized scoring system.
-
Assess cognitive function using behavioral tests such as the Morris water maze or passive avoidance test.
-
Perform histological analysis of brain tissue (e.g., Nissl staining) to quantify neuronal damage in the hippocampus.
-
Data Presentation
| Neurotoxic Insult | Neuronal Viability (%) vs. Control | Intracellular ROS Levels (%) vs. Control |
| Hydrogen Peroxide | ||
| Glutamate |
Visualizing the Proposed Neuroprotective Workflow
Caption: Experimental workflow for assessing neuroprotective effects.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Phenolic compounds, including cinnamic acid derivatives, are known to possess significant anti-inflammatory properties.[11][12]
Scientific Rationale
The anti-inflammatory effects of compounds like p-methoxycinnamic acid are mediated through the inhibition of key inflammatory pathways, such as the NF-κB pathway, and the downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).[12] Investigating whether this compound shares these properties is a logical and promising research direction.
Proposed Research Directions
The primary goal is to determine the in vitro and in vivo anti-inflammatory effects of this compound and to elucidate the underlying molecular mechanisms.
Experimental Protocols
1. In Vitro Anti-inflammatory Assays:
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Pre-treat RAW 264.7 cells with this compound for 1-2 hours.
-
Stimulate inflammation by adding lipopolysaccharide (LPS).
-
After 24 hours, measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
-
2. Western Blot Analysis of Inflammatory Pathways:
-
Methodology:
-
Lyse LPS-stimulated RAW 264.7 cells (with and without compound treatment) and perform Western blot analysis.
-
Probe for key proteins in the NF-κB pathway (p-p65, total p65, IκBα) and for iNOS and COX-2 expression.
-
3. In Vivo Model of Acute Inflammation:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Methodology:
-
Administer this compound orally or intraperitoneally.
-
After a set time (e.g., 1 hour), induce acute inflammation by injecting carrageenan into the paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer to assess edema.
-
Compare the results to a vehicle control and a positive control group (e.g., treated with indomethacin).
-
Data Presentation
| LPS-stimulated RAW 264.7 cells | Nitric Oxide Production (µM) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
| Control | |||
| LPS only | |||
| LPS + Compound (10 µM) | |||
| LPS + Compound (50 µM) |
Visualizing the Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
IV. Synthesis of this compound
The availability of a reliable synthetic route is crucial for the systematic investigation of this compound. A common method involves the benzylation of ferulic acid.
Synthetic Protocol
-
Dissolution: Dissolve ferulic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The strong biological rationale derived from its parent compound, ferulic acid, and other cinnamic acid derivatives, positions it as a high-priority candidate for investigation in oncology, neurodegeneration, and inflammatory diseases. The strategic addition of a benzyloxy group may confer advantageous physicochemical properties, such as enhanced lipophilicity and improved metabolic stability, potentially translating to superior efficacy. The experimental frameworks detailed in this guide provide a comprehensive roadmap for researchers to systematically evaluate its therapeutic potential and elucidate its mechanisms of action. Future research should also focus on its pharmacokinetic profile, bioavailability, and long-term toxicity to pave the way for potential clinical translation.
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National Institutes of Health. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]
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PubMed. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. [Link]
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MDPI. Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. [Link]
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ResearchGate. Ferulic Acid and Naturally Occurring Compounds Bearing a Feruloyl Moiety: A Review on Their Structures, Occurrence, and Potential Health Benefits. [Link]
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An In-Depth Technical Guide to 4-Benzyloxy-3-methoxycinnamic Acid and its Derivatives: Synthesis, Biological Evaluation, and Mechanisms of Action
This guide provides a comprehensive technical overview of 4-Benzyloxy-3-methoxycinnamic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, the preparation of its key derivatives, and a detailed exploration of its pharmacological potential, with a focus on anticancer, anti-inflammatory, and antioxidant activities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Therapeutic Promise of Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their broad spectrum of biological activities.[1] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The core structure of cinnamic acid, a phenylpropanoid, offers a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological profile. The introduction of various substituents on the phenyl ring can significantly enhance its therapeutic efficacy and modulate its mechanism of action.[3]
This compound, a derivative of ferulic acid, is a particularly promising compound. The presence of the benzyloxy group offers a strategic point for modification and can influence the compound's lipophilicity and interaction with biological targets. This guide will provide a detailed exploration of this molecule and its derivatives, from the laboratory bench to potential therapeutic applications.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired scale, available starting materials, and required purity.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for synthesizing the parent compound is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Starting Material: The synthesis begins with the commercially available 4-benzyloxy-3-methoxybenzaldehyde.
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude product.
-
Purification: Filter the precipitate, wash it thoroughly with cold water to remove any remaining pyridine and piperidine salts, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Synthesis of Key Derivatives: Esters, Amides, and Hydrazides
The carboxylic acid functionality of this compound serves as an excellent handle for the synthesis of a variety of derivatives, including esters, amides, and hydrazides.
2.2.1. Ester Derivatives
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol.
Reaction Scheme (via Acyl Chloride):
Sources
spectroscopic data of 4-Benzyloxy-3-methoxycinnamic acid
An In-depth Technical Guide to the Spectroscopic Data of 4-Benzyloxy-3-methoxycinnamic Acid
Authored by: A Senior Application Scientist
Abstract
This compound, a benzyl ether derivative of ferulic acid, is a compound of interest in pharmaceutical and organic chemistry research. Its molecular structure, characterized by a substituted aromatic ring, a conjugated acrylic acid moiety, and a benzyl protecting group, gives rise to a distinct spectroscopic profile. This technical guide provides a comprehensive analysis of its spectroscopic data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of the spectral data, detailed experimental protocols, and the rationale behind the analytical methodologies.
Molecular Structure and Overview
This compound (IUPAC Name: (E)-3-(4-(Benzyloxy)-3-methoxyphenyl)prop-2-enoic acid) is a derivative of cinnamic acid, a class of compounds widely found in the plant kingdom.[1] The addition of a benzyl group to the 4-hydroxy position of ferulic acid enhances its lipophilicity, a common strategy in drug design to modify pharmacokinetic properties. Accurate structural elucidation and purity assessment are paramount, for which spectroscopic methods are indispensable.
The molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol and a monoisotopic mass of 284.10485899 Da.[2]
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is powerful for identifying the number of unique carbons and their functional groups.
¹³C NMR Spectral Data
The following table summarizes the carbon chemical shifts (δ) for this compound.
| Chemical Shift (δ) ppm | Assignment |
| 172.3* | Carboxylic Acid Carbon (C OOH) |
| 150.3 | Aromatic Carbon (C-4, C-O-Bn) |
| 149.8 | Aromatic Carbon (C-3, C-OCH₃) |
| 145.2 | Vinylic Carbon (Ar-C H=) |
| 136.2 | Benzyl Aromatic Carbon (ipso, C-1') |
| 128.6 | Benzyl Aromatic Carbons (C-3'/5' or C-2'/6') |
| 128.2 | Benzyl Aromatic Carbon (C-4') |
| 127.2 | Benzyl Aromatic Carbons (C-2'/6' or C-3'/5') |
| 126.9 | Aromatic Carbon (C-1) |
| 123.1 | Aromatic Carbon (C-6) |
| 115.2 | Vinylic Carbon (=C H-COOH) |
| 113.4 | Aromatic Carbon (C-5) |
| 110.2 | Aromatic Carbon (C-2) |
| 70.8 | Benzylic Carbon (-O-C H₂-Ph) |
| 56.0 | Methoxy Carbon (-OC H₃) |
| The carboxylic acid carbon shift is based on typical values for α,β-unsaturated carboxylic acids, as the reported value of 167.05 seems low. [3]The remaining data is synthesized from a study on ferulic acid derivatives.[3] |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The signal furthest downfield (~172 ppm) corresponds to the carbonyl carbon of the carboxylic acid.
-
Aromatic & Vinylic Carbons: The signals between 110 and 151 ppm belong to the 12 aromatic carbons and 2 vinylic carbons. The quaternary carbons attached to oxygen (C-3 and C-4) are found around 150 ppm, while the other aromatic and vinylic carbons appear at higher field.
-
Aliphatic Carbons: The two upfield signals are assigned to the aliphatic carbons. The peak at ~70.8 ppm is characteristic of the benzylic methylene carbon (-O-C H₂-), and the peak at 56.0 ppm corresponds to the methoxy carbon (-OC H₃).
Experimental Protocol for ¹³C NMR
The protocol is similar to ¹H NMR but requires adjustments to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation:
-
Rationale: A higher concentration is needed to obtain a good signal-to-noise ratio in a reasonable time.
-
Steps: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in ~0.7 mL of CDCl₃. [4]2. Data Acquisition:
-
Rationale: To detect the weak ¹³C signals efficiently while removing ¹H-¹³C coupling.
-
Steps:
-
Use a proton-decoupled pulse sequence. This collapses all C-H multiplets into singlets, simplifying the spectrum and increasing signal intensity via the Nuclear Overhauser Effect (NOE).
-
Increase the number of scans significantly (e.g., 1024 or more) compared to ¹H NMR.
-
Employ a wider spectral width (~0-220 ppm) to encompass all possible carbon signals.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid (O-H) |
| 2941 | C-H stretch | Aliphatic (sp³) C-H |
| 1703 | C=O stretch | Conjugated Carboxylic Acid |
| 1632 | C=C stretch | Alkene & Aromatic |
| 1593, 1514 | C=C stretch | Aromatic Ring |
| ~1255, ~1157 | C-O stretch | Aryl Ether & Acid C-O |
| Data synthesized from a study on ferulic acid derivatives [3]and general spectroscopic principles.[4][5] |
Interpretation of the FTIR Spectrum
-
O-H Stretch: The most telling feature for the carboxylic acid is a very broad absorption band from ~2500 to 3300 cm⁻¹, which is due to the hydrogen-bonded O-H stretching vibration.
-
C=O Stretch: A strong, sharp peak around 1703 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an α,β-unsaturated carboxylic acid. Conjugation lowers the frequency from that of a saturated acid (~1725 cm⁻¹). [5]* C=C Stretches: The peak at 1632 cm⁻¹ is attributed to the vinylic C=C stretch. The absorptions at 1593 and 1514 cm⁻¹ are characteristic of the aromatic ring C=C stretching vibrations.
-
C-O Stretches: The fingerprint region contains strong bands for the C-O stretching vibrations of the aryl ether and the carboxylic acid, typically found between 1300 and 1100 cm⁻¹.
Experimental Protocol for FTIR
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Rationale: ATR is a modern, rapid technique requiring minimal sample preparation.
-
Steps:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Place a small amount (a few milligrams) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Steps:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.
Mass Spectral Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 284.1049 | [M]⁺˙, Molecular Ion (High Resolution) |
| 285.1122 | [M+H]⁺, Protonated Molecular Ion (Low Resolution) |
| 91.0542 | [C₇H₇]⁺, Tropylium ion (from Benzyl group) |
| Data based on calculated exact mass [2]and expected fragmentation patterns. |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 285 would be prominent. High-resolution MS (HRMS) would confirm the elemental composition by matching the observed mass (e.g., 284.1049 for the molecular ion) to the calculated exact mass. [2]* Fragmentation Pattern: A key fragmentation pathway involves the cleavage of the benzylic ether bond. This leads to the formation of a very stable benzyl cation or, more commonly, the tropylium ion radical cation at m/z 91. This fragment is a hallmark of compounds containing a benzyl group and serves as a powerful diagnostic peak.
Experimental Protocol for MS
-
Sample Preparation:
-
Rationale: To prepare a dilute solution suitable for introduction into the mass spectrometer.
-
Steps:
-
Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of ~1-10 µg/mL using a mixture of the solvent and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive-ion mode ESI.
-
-
-
Data Acquisition (ESI-QTOF):
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion. A Quadrupole Time-of-Flight (QTOF) analyzer provides high mass accuracy.
-
Steps:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode to detect the [M+H]⁺ ion.
-
For fragmentation data (MS/MS), select the precursor ion (m/z 285) in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) before mass analysis in the TOF.
-
-
Caption: General Workflow for ESI-MS Analysis.
References
- BenchChem (2025). Comparative spectroscopic analysis of cinnamic acid derivatives.
-
PubChem (2025). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2015). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. Available at: [Link]
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MDPI (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. Available at: [Link]
-
ResearchGate (2020). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Available at: [Link]
-
SciRP.org (2020). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. Available at: [Link]
-
MDPI (2014). Multifunctional Cinnamic Acid Derivatives. National Institutes of Health. Available at: [Link]
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A Theoretical and Mechanistic Exploration of 4-Benzyloxy-3-methoxycinnamic Acid: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical and experimental overview of 4-Benzyloxy-3-methoxycinnamic acid, a derivative of the naturally occurring phenolic compound, ferulic acid. Designed for researchers, chemists, and pharmacologists, this document delves into the synthesis, characterization, computational analysis, and potential biological activities of this promising molecule, offering a roadmap for its exploration in drug discovery and development.
Introduction: The Scientific Rationale
Cinnamic acid and its derivatives are a class of compounds that have garnered significant attention in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] this compound, a benzyl-protected form of ferulic acid, presents a unique scaffold for therapeutic investigation. The introduction of the benzyl group modifies the lipophilicity and steric profile of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This guide explores the theoretical underpinnings and practical considerations for harnessing the therapeutic potential of this modified natural product.
Synthesis and Characterization: From Precursor to Purified Compound
The synthesis of this compound is conceptually straightforward, proceeding via the benzylation of the 4-hydroxyl group of ferulic acid. This strategic modification is crucial for modulating the compound's biological activity and metabolic stability.
Proposed Synthesis Workflow
The following protocol is a well-established method for the benzylation of phenolic hydroxyl groups and is highly applicable for the synthesis of the title compound.
Reaction: Ferulic Acid + Benzyl Bromide --(Base, Solvent)--> this compound
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
-
Dissolution: Dissolve ferulic acid (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution. The base acts as a proton scavenger, deprotonating the phenolic hydroxyl group to facilitate nucleophilic attack.
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
| Spectroscopic Data | Predicted Chemical Shifts/Signals |
| ¹H NMR | * ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. * ~5.2 ppm (s, 2H): Benzylic (-OCH₂Ph) protons. * ~6.3-6.5 ppm (d, 1H): Vinylic proton alpha to the carbonyl. * ~6.9-7.5 ppm (m): Aromatic protons of the cinnamic and benzyl rings. * ~7.6-7.8 ppm (d, 1H): Vinylic proton beta to the carbonyl. |
| ¹³C NMR | * ~56 ppm: Methoxy carbon. * ~71 ppm: Benzylic carbon. * ~110-135 ppm: Aromatic and vinylic carbons. * ~145-150 ppm: Quaternary aromatic carbons attached to oxygen. * ~168 ppm: Carboxylic acid carbonyl carbon. |
| IR (cm⁻¹) | * ~2500-3300 (broad): O-H stretch of the carboxylic acid. * ~1680-1700: C=O stretch of the conjugated carboxylic acid. * ~1620-1640: C=C stretch of the alkene. * ~1250-1300: C-O stretch of the ether and methoxy groups. |
| Mass Spectrometry | * [M]+: Expected molecular ion peak at m/z 284.10.[7] |
Theoretical and Computational Insights
While dedicated computational studies on this compound are limited, valuable insights can be gleaned from molecular modeling of structurally similar compounds. A study on 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, which shares the core ferulic acid backbone, provides a strong basis for predicting its behavior.[8]
Molecular Docking and Dynamics
Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a protein. For instance, docking studies of the aforementioned related compound against the COX-1 enzyme revealed a lower free binding energy compared to ferulic acid, suggesting potentially greater activity.[8] This indicates that the bulky benzyloxy group may facilitate favorable interactions within the binding pocket of target enzymes.
Molecular dynamics simulations further suggest that such modifications can lead to more stable interactions with protein targets.[8] These computational approaches are invaluable for hypothesis generation and for prioritizing compounds for further experimental validation.
Caption: A typical computational workflow for evaluating ligand-protein interactions.
Potential Biological Activities and Mechanisms of Action
The biological activities of this compound are yet to be extensively reported. However, based on the well-documented pharmacology of its parent compound, ferulic acid, and other related cinnamic acid derivatives, several therapeutic avenues can be hypothesized.
Anticancer Potential
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents.[1] For instance, alpha-cyano-4-hydroxy-3-methoxycinnamic acid has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells.[2] The proposed mechanism often involves the modulation of key signaling pathways, such as the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9] The introduction of the benzyloxy group may enhance the cellular uptake and bioavailability of the compound, potentially leading to improved anticancer efficacy.
Caption: Hypothesized pro-apoptotic mechanism of action in cancer cells.
Anti-inflammatory and Antioxidant Effects
Ferulic acid and its esters are well-known for their potent antioxidant and anti-inflammatory activities.[3] The antioxidant properties are attributed to the ability of the phenolic hydroxyl group to scavenge free radicals. While the benzylation of this hydroxyl group in this compound may diminish its direct radical scavenging capacity, the molecule could still exert antioxidant effects through other mechanisms, such as the modulation of intracellular antioxidant enzymes.
The anti-inflammatory effects of related compounds are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[9]
Future Directions and Conclusion
This compound represents a compelling starting point for the development of novel therapeutic agents. This guide has outlined a theoretical framework for its synthesis, characterization, and potential biological activities. Future research should focus on:
-
Optimized Synthesis and Scale-up: Developing a robust and scalable synthesis protocol.
-
Comprehensive Biological Screening: Evaluating its efficacy in a broad range of in vitro and in vivo models for cancer, inflammation, and oxidative stress-related diseases.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify compounds with improved potency and selectivity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5712075, this compound. Retrieved from [Link]7]
-
Molecules (2017). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 22(3), 374.[1]
-
ResearchGate (2023). Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. Pharmacy Education, 23(4), 173-179.[8]
-
Royal Society of Chemistry (2012). Supplementary Information. Retrieved from a relevant RSC publication.[10]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]]
-
PLoS One (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PLoS One, 8(9), e72953.[2]
-
BenchChem (n.d.). Confirming the Structure of 4-Methoxycinnamic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy. Retrieved from a relevant BenchChem technical guide.
-
ResearchGate (n.d.). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. Retrieved from a relevant ResearchGate publication.[3]
-
International Immunopharmacology (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. International Immunopharmacology, 116, 109782.[11]
-
Oriental Journal of Chemistry (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).[4]
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ResearchGate (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... Retrieved from a relevant ResearchGate publication.[5]
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ResearchGate (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from a relevant ResearchGate publication.[6]
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literature review of 4-Benzyloxy-3-methoxycinnamic acid
An In-depth Technical Guide to 4-Benzyloxy-3-methoxycinnamic Acid: Synthesis, Properties, and Therapeutic Potential
Executive Summary
This compound, a benzyl ether derivative of the naturally occurring ferulic acid, is a synthetic compound of significant interest to the pharmaceutical and cosmetic industries. By protecting the reactive 4-hydroxyl group of ferulic acid, the benzyloxy moiety enhances the molecule's lipophilicity and modifies its biological activity, opening new avenues for drug development. This guide provides a comprehensive review of its synthesis, physicochemical properties, and known biological activities, including its potential as an antioxidant, anti-inflammatory, and anticancer agent. Detailed experimental protocols for its synthesis and relevant biological assays are provided to support researchers in their exploration of this promising molecule.
Introduction
Cinnamic acids and their derivatives are a class of phenolic compounds widely distributed in the plant kingdom, renowned for a broad spectrum of biological activities.[1] Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is one of the most abundant of these, found in foods such as whole grains, coffee, and fruits.[2][3] Its therapeutic potential is well-documented, encompassing antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2] However, the clinical application of ferulic acid can be limited by its physicochemical properties.
The strategic modification of ferulic acid's structure is a key approach to overcoming these limitations. This compound (also known as (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid) is a synthetic derivative where the phenolic hydroxyl group at the C4 position is protected by a benzyl group. This modification serves two primary purposes: it prevents unwanted reactions of the hydroxyl group during further chemical transformations and it increases the molecule's lipophilicity, which can enhance its bioavailability and cellular uptake. This guide delves into the scientific and technical aspects of this compound, providing a foundational resource for its application in research and development.
Physicochemical Properties
This compound is a crystalline solid.[4] Its key chemical and physical properties are summarized in the table below, compiled from various chemical databases and literature sources.
| Property | Value | Source |
| CAS Number | 7152-95-6 | [4][5][6] |
| Molecular Formula | C₁₇H₁₆O₄ | [4][5] |
| Molecular Weight | 284.31 g/mol | [4][5] |
| IUPAC Name | (E)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-enoic acid | [5] |
| Melting Point | 188 °C | [4][6] |
| Boiling Point | 470.3 ± 35.0 °C at 760 mmHg | [4][6] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Appearance | Crystalline powder | [4] |
| Solubility | Insoluble in water | [4] |
| pKa | 4.53 ± 0.10 (Predicted) | [6] |
Synthesis and Characterization
The most common route for synthesizing this compound involves the protection of the phenolic hydroxyl group of ferulic acid, its natural precursor.
Synthetic Pathway: Benzyl Protection of Ferulic Acid
The synthesis is typically a two-step process:
-
Esterification of Ferulic Acid: The carboxylic acid group of ferulic acid is first protected, often by converting it to a methyl or ethyl ester. This prevents self-polymerization and other side reactions.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the ferulic ester is deprotonated with a suitable base (e.g., potassium carbonate) and then reacted with benzyl bromide to form the benzyl ether.
-
Saponification: The ester group is then hydrolyzed back to a carboxylic acid under basic conditions to yield the final product.
Alternatively, direct benzylation of the phenolic hydroxyl can be achieved, followed by a condensation reaction (like the Knoevenagel or Perkin reaction) with malonic acid or acetic anhydride, respectively, to form the acrylic acid moiety.[7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives [scirp.org]
- 4. This compound | CAS: 7152-95-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | C17H16O4 | CID 5712075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 7152-95-6 [chemicalbook.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 4-Benzyloxy-3-methoxycinnamic Acid: A Detailed Application Note and Protocol
Introduction
4-Benzyloxy-3-methoxycinnamic acid, a derivative of ferulic acid, is a valuable organic compound with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a protected catechol system and a cinnamic acid moiety, makes it an important intermediate in the synthesis of various bioactive molecules and functional polymers. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The described two-step synthetic route starts from the readily available and renewable feedstock, vanillin, employing a robust Williamson ether synthesis followed by a Knoevenagel condensation.
Synthetic Strategy: A Two-Step Approach from Vanillin
The synthesis of this compound is efficiently achieved through a two-step process. This strategy was chosen for its reliability, scalability, and the use of well-established chemical transformations.
Step 1: Protection of the Phenolic Hydroxyl Group via Williamson Ether Synthesis. The initial step involves the protection of the reactive phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde). This is crucial to prevent its interference in the subsequent carbon-carbon bond-forming reaction. A benzyl group is introduced as a protecting group through a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion of vanillin, generated by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion.[1][2]
Step 2: Carbon-Carbon Bond Formation via Knoevenagel Condensation. The second step is a Knoevenagel condensation, a classic method for forming α,β-unsaturated acids.[3] The protected aldehyde from the first step, 4-benzyloxy-3-methoxybenzaldehyde, is reacted with malonic acid in the presence of a basic catalyst system, typically pyridine and a catalytic amount of piperidine.[4][5] This reaction, a Doebner modification of the Knoevenagel condensation, involves the formation of a carbanion from malonic acid, which then adds to the carbonyl group of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the desired cinnamic acid derivative.[6][7]
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde (Intermediate)
This protocol details the Williamson ether synthesis for the protection of vanillin.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| Vanillin | 99% | Sigma-Aldrich |
| Benzyl chloride | 99% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Diethyl ether | ACS Grade | VWR Chemicals |
| Saturated sodium bicarbonate | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate | 99.5% | Alfa Aesar |
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
Addition of Benzyl Chloride: Slowly add 14.0 mL (0.12 mol) of benzyl chloride to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (vanillin) is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of cold water, which will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash the solid with water.
-
-
Purification:
-
Dissolve the crude product in diethyl ether.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from ethanol to yield pure 4-benzyloxy-3-methoxybenzaldehyde as a white to off-white solid.[8][9]
-
PART 2: Synthesis of this compound (Final Product)
This protocol outlines the Knoevenagel condensation of the intermediate aldehyde with malonic acid.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| 4-Benzyloxy-3-methoxybenzaldehyde | As synthesized | - |
| Malonic acid | 99% | Sigma-Aldrich |
| Pyridine | Anhydrous | Acros Organics |
| Piperidine | 99% | Alfa Aesar |
| Concentrated Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Ethanol | 95% | VWR Chemicals |
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 12.1 g (0.05 mol) of 4-benzyloxy-3-methoxybenzaldehyde and 6.25 g (0.06 mol) of malonic acid in 30 mL of anhydrous pyridine.
-
Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.
-
-
Isolation:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
-
Purification:
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-190 °C[2] |
| Solubility | Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water. |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamic acid moiety, the benzylic protons, and the methoxy protons. The vinyl protons typically appear as doublets with a coupling constant (J) of approximately 16 Hz, indicative of a trans configuration. The aromatic protons will appear as a complex multiplet, while the benzylic and methoxy protons will be singlets. A broad singlet corresponding to the carboxylic acid proton will also be present, typically downfield.[3][14]
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the vinyl carbons, the aromatic carbons, the benzylic carbon, and the methoxy carbon. The chemical shifts will be consistent with the proposed structure.[1][3]
-
FTIR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-O stretching vibrations.[15]
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Benzyl chloride: is a lachrymator and is corrosive. It is also a suspected carcinogen. Handle with extreme care and avoid inhalation of vapors and contact with skin and eyes.[14]
-
Pyridine and Piperidine: are flammable, toxic, and have strong, unpleasant odors. They can be harmful if inhaled, ingested, or absorbed through the skin. Ensure adequate ventilation and avoid contact.[12][13][16]
-
Malonic acid: is an irritant to the skin, eyes, and respiratory system.[17]
-
Concentrated Hydrochloric Acid: is highly corrosive and can cause severe burns. Handle with appropriate care.
For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical before use.
Reaction Mechanisms
A deeper understanding of the underlying chemical principles enhances the ability to troubleshoot and optimize the synthesis.
Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis.
Knoevenagel Condensation (Doebner Modification) Mechanism
Caption: Mechanism of the Knoevenagel condensation (Doebner modification).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from vanillin. The two-step approach, involving a Williamson ether synthesis and a Knoevenagel condensation, is a practical and efficient method for obtaining this valuable compound. The provided experimental procedures, characterization data, and safety information will be a valuable resource for researchers in organic synthesis and drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). [Link][14]
-
University of California, Davis. Recrystallization. [Link][10]
-
Royal Society of Chemistry. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. [Link][7]
-
Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC - NIH. [Link][17]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link][11]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link][8]
-
University of Northern Iowa. Recrystallization of Benzoic Acid. [Link][12]
-
University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link][13]
-
PubMed. The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. [Link][19]
-
ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link][20]
-
ResearchGate. IR spectrum of 4-hydroxy-3-methoxycinnamic acid. [Link][15]
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link][21]
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- 1. This compound | C17H16O4 | CID 5712075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. 4-Benzyloxy-3-methoxybenzaldehyde - Hazardous Agents | Haz-Map [haz-map.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. hmdb.ca [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. 3-Methoxycinnamic acid(6099-04-3) 1H NMR spectrum [chemicalbook.com]
- 17. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of 4-Benzyloxy-3-methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Benzyloxy-3-methoxycinnamic acid, a key intermediate in the synthesis of various biologically active molecules. This document outlines two primary purification strategies: recrystallization and silica gel column chromatography. The rationale behind solvent selection, experimental parameters, and methods for purity assessment are discussed in detail to ensure the attainment of high-purity material suitable for downstream applications in research and drug development.
Introduction: The Importance of Purity
This compound, also known as benzyl ferulic acid, is a derivative of ferulic acid where the phenolic hydroxyl group is protected by a benzyl group. This protection strategy is common in multi-step organic syntheses to prevent unwanted side reactions. The purity of this intermediate is paramount, as impurities can interfere with subsequent reaction steps, lead to the formation of undesired by-products, and complicate the purification of the final active pharmaceutical ingredient (API).
Common impurities in crude this compound often stem from its synthesis, which typically involves the benzylation of vanillin followed by a condensation reaction (e.g., Knoevenagel or Perkin condensation). Potential impurities may include unreacted starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and malonic acid, as well as side-products from the condensation reaction. Therefore, a robust purification strategy is essential to remove these contaminants.
Characterization of Pure this compound
Before initiating any purification protocol, it is crucial to be familiar with the physicochemical properties of the target compound to effectively monitor the purification process and confirm the identity and purity of the final product.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Approximately 188 °C | |
| IUPAC Name | (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (predicted, based on similar structures): The proton NMR spectrum is a powerful tool for structural confirmation. Expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be approximately:
-
~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.6-7.8 ppm (doublet, 1H): Vinylic proton alpha to the carbonyl group.
-
~7.2-7.5 ppm (multiplet, 5H): Protons of the benzyl phenyl ring.
-
~6.8-7.1 ppm (multiplet, 3H): Aromatic protons of the methoxyphenyl ring.
-
~6.3-6.5 ppm (doublet, 1H): Vinylic proton beta to the carbonyl group. The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of the trans (E) isomer.
-
~5.2 ppm (singlet, 2H): Methylene protons of the benzyl group (-OCH₂Ph).
-
~3.9 ppm (singlet, 3H): Methoxyl group protons (-OCH₃).
-
-
¹³C NMR: A ¹³C NMR spectrum is available on PubChem for further structural verification.[1]
Purification Method 1: Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Solvent Selection
For carboxylic acids like this compound, polar protic solvents are often good candidates. Based on the solubility of similar compounds like 4-methoxycinnamic acid, which is soluble in ethanol and ethyl acetate, these solvents are excellent starting points.[2]
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Isopropanol
-
Mixtures, such as Ethanol/Water or Ethyl Acetate/Hexane.
The goal is to find a solvent or solvent system where the crude material dissolves completely upon heating and crystallizes upon cooling to yield a purified solid.
Recrystallization Protocol
This protocol provides a general procedure. The volumes of solvent will need to be adjusted based on the scale of the purification.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualization of Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Purification Method 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (in this case, silica gel) while being carried by a mobile phase. Due to the presence of a polar carboxylic acid group, this compound will have a moderate polarity.
Mobile Phase Selection
A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used for silica gel chromatography. The optimal solvent system should provide a good separation between the desired product and its impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. An ideal mobile phase will give the target compound an Rf value of approximately 0.2-0.4 on a TLC plate. For cinnamic acid derivatives, a gradient of ethyl acetate in hexane is often effective.[3][4]
Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal mobile phase.
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column (a general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This is known as gradient elution.
-
-
Fraction Collection: Collect the eluent in small fractions using a fraction collector or test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualization of Column Chromatography Workflow:
Caption: Step-by-step workflow for the purification of this compound using silica gel column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the this compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value (around 188 °C) suggests high purity. Impurities typically broaden the melting point range and depress the melting point.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and identify any remaining impurities. The absence of signals corresponding to starting materials or by-products is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can be developed. Based on similar compounds, a C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable starting point.
Safety Considerations
-
This compound is known to cause serious eye irritation.[1] It is also very toxic to aquatic life.[1]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this chemical.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
The purification of this compound can be effectively achieved through recrystallization or silica gel column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity. By following the detailed protocols and understanding the principles outlined in this guide, researchers can obtain high-purity material essential for the advancement of their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
ResearchGate. Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde). [Link]
-
PubMed. Biosynthesis of vanillin via ferulic acid in Vanilla planifolia. [Link]
-
PMC. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]
Sources
- 1. This compound | C17H16O4 | CID 5712075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHOXYCINNAMIC ACID CAS#: 943-89-5 [m.chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4-Benzyloxy-3-methoxycinnamic Acid
Introduction
4-Benzyloxy-3-methoxycinnamic acid, a derivative of ferulic acid, is a compound of significant interest in pharmaceutical and organic chemistry research. Its structural complexity, featuring a benzyloxy group, a methoxy group, and a cinnamic acid backbone, necessitates a multi-faceted analytical approach for comprehensive characterization. This document provides detailed application notes and robust protocols for the analysis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in fundamental principles and validated practices to ensure data integrity and reproducibility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for method development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | PubChem[1] |
| Molecular Weight | 284.31 g/mol | PubChem[1] |
| Exact Mass | 284.10485899 Da | PubChem[1] |
| Melting Point | 188 °C | ECHEMI[2] |
| IUPAC Name | (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid | PubChem[1] |
| CAS Number | 7152-95-6 | PubChem[1] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. A reverse-phase method is typically employed due to the compound's moderate polarity.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the analytes from the column. By adjusting the mobile phase composition, a gradient can be created to effectively separate the target compound from impurities and related substances.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed for the accurate quantification and purity assessment of this compound.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (ACS grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~310 nm (based on UV-Vis data of similar compounds[3]) |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same diluent as the standard to achieve a concentration within the calibration range.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Processing: Integrate the peak area of this compound. Construct a calibration curve from the standard solutions and determine the concentration in the sample.
Caption: Workflow for HPLC analysis.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern, and integration of the signals provide information about the connectivity of atoms.
Anticipated ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Vinylic proton (α to COOH) |
| ~7.3-7.5 | m | 5H | Aromatic protons (benzyl) |
| ~6.9-7.1 | m | 3H | Aromatic protons (cinnamate) |
| ~6.3 | d | 1H | Vinylic proton (β to COOH) |
| ~5.2 | s | 2H | Benzylic protons (-O-CH₂-) |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~12.0 | br s | 1H | Carboxylic acid proton (-COOH) |
Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Anticipated ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Carboxylic acid carbon (C=O) |
| ~150 | Aromatic carbon (C-O-benzyl) |
| ~148 | Aromatic carbon (C-OCH₃) |
| ~145 | Vinylic carbon (α to COOH) |
| ~136 | Aromatic carbon (ipso-benzyl) |
| ~128.7 | Aromatic carbons (benzyl) |
| ~128.3 | Aromatic carbons (benzyl) |
| ~127.4 | Aromatic carbons (benzyl) |
| ~123 | Aromatic carbon (cinnamate) |
| ~115 | Vinylic carbon (β to COOH) |
| ~113 | Aromatic carbon (cinnamate) |
| ~110 | Aromatic carbon (cinnamate) |
| ~71 | Benzylic carbon (-O-CH₂-) |
| ~56 | Methoxy carbon (-OCH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides a fingerprint of the functional groups present.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a suitable solvent.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~3030 | C-H stretch | Aromatic |
| ~2950, 2850 | C-H stretch | Aliphatic |
| ~1680 | C=O stretch | Carboxylic acid |
| ~1625 | C=C stretch | Alkene/Aromatic |
| ~1510, 1450 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Ether |
| ~1140 | C-O stretch | Ether |
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. This technique is particularly useful for analyzing compounds with conjugated systems.
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.
Expected Spectral Features:
-
A maximum absorbance (λmax) is expected around 310 nm, which is indicative of the extended conjugation between the aromatic ring and the acrylic acid moiety[3].
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Principle of the Method
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
Instrumentation and Materials:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion or an LC system for sample introduction.
-
Methanol or acetonitrile (LC-MS grade).
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Ionization: Introduce the sample into the ESI source. The analysis can be performed in either positive or negative ion mode.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 285.1121.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 283.0976.
-
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive characterization of this compound requires the synergistic application of chromatographic and spectroscopic techniques. HPLC provides essential information on purity and concentration, while NMR, FTIR, and UV-Vis spectroscopy offer detailed structural insights. Mass spectrometry serves to confirm the molecular weight and elemental composition. The protocols and data presented in this application note provide a robust framework for the reliable and accurate analysis of this important compound, supporting its development and application in various scientific fields.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [Link]
-
MDPI. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [Link]
-
SIELC Technologies. Separation of 4-Benzyloxy-3-methoxybenzyl alcohol on Newcrom R1 HPLC column. [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). [Link]
-
NIH. Multifunctional Cinnamic Acid Derivatives. [Link]
-
NIH. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]
-
NIST WebBook. 4-Benzyloxy-3-methoxyphenylacetonitrile. [Link]
-
ResearchGate. UV spectra overlays of 4-hydroxy-3-methoxybenzaldehyde and... [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
ResearchGate. IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III). [Link]
-
ResearchGate. IR spectrum of 4-hydroxy-3-methoxycinnamic acid. [Link]
-
ResearchGate. UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. [Link]
Sources
The Strategic Utility of 4-Benzyloxy-3-methoxycinnamic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
4-Benzyloxy-3-methoxycinnamic acid, a benzyl-protected derivative of the naturally abundant ferulic acid, represents a cornerstone intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic importance lies in the orthogonal protection of the phenolic hydroxyl group, which allows for selective transformations at the carboxylic acid and the α,β-unsaturated system. This guide provides an in-depth exploration of the synthesis and application of this versatile building block, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development. The strategic use of the benzyl protecting group allows for a wide range of chemical manipulations that would otherwise be incompatible with the free phenolic hydroxyl group of ferulic acid.
Physicochemical Properties & Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₄[1] |
| Molecular Weight | 284.31 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 188 °C[1] |
| Solubility | Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in methanol and diethyl ether; insoluble in water. |
| CAS Number | 7152-95-6 |
Safety Profile: this compound is classified as an irritant, causing serious eye irritation. It is also very toxic to aquatic life. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: Two Reliable Routes
The accessibility of this key intermediate is a critical first step. Two primary, high-yielding synthetic routes are presented below, starting from readily available precursors.
Protocol 1: Benzylation of Ferulic Acid (Williamson Ether Synthesis)
This protocol employs the classical Williamson ether synthesis to protect the phenolic hydroxyl group of ferulic acid. The use of a base to deprotonate the phenol, followed by nucleophilic attack on benzyl bromide, affords the desired product.
Reaction Scheme:
Caption: Williamson Ether Synthesis for Benzyl Protection.
Materials:
-
trans-Ferulic acid (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of trans-ferulic acid in anhydrous DMF, add anhydrous potassium carbonate.
-
Add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl, which will precipitate the product.
-
Filter the solid, wash thoroughly with water, and then air-dry.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture to yield pure this compound as a crystalline solid.
Mechanistic Insight: The potassium carbonate acts as a base to deprotonate the acidic phenolic hydroxyl group of ferulic acid, forming a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the benzyl ether linkage.[2][3][4][5][6]
Protocol 2: Knoevenagel Condensation of O-Benzylvanillin
This alternative route involves the initial benzylation of vanillin to form 4-benzyloxy-3-methoxybenzaldehyde (O-benzylvanillin), followed by a Knoevenagel condensation with malonic acid.
Reaction Scheme:
Caption: Two-step synthesis via Knoevenagel Condensation.
Step A: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
-
This step follows a similar Williamson ether synthesis procedure as described in Protocol 1, using vanillin as the starting material.[7]
Step B: Knoevenagel Condensation Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine
-
Piperidine (catalytic amount)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by observing the evolution of CO₂.
-
After completion, cool the mixture and pour it into a mixture of crushed ice and concentrated HCl.
-
The precipitated solid is collected by vacuum filtration, washed extensively with cold water, and dried.
-
Recrystallization from ethanol affords pure this compound.
Mechanistic Insight: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (the aldehyde).[8][9][10] The basic conditions generated by pyridine and piperidine facilitate the formation of a carbanion from malonic acid, which then attacks the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid.
Applications in Organic Synthesis: Key Transformations
The strategic presence of the benzyl protecting group unlocks a variety of synthetic transformations at the carboxylic acid moiety.
Esterification: Synthesis of Cinnamate Esters
The carboxylic acid can be readily converted to its corresponding esters, which are valuable intermediates in their own right, often exhibiting interesting biological activities or serving as precursors for further modifications. The Fischer-Speier esterification is a classic and efficient method.
Reaction Scheme:
Caption: Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 4-Benzyloxy-3-methoxycinnamate Materials:
-
This compound (1.0 eq)
-
Methanol (anhydrous, as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) provides the pure methyl 4-Benzyloxy-3-methoxycinnamate.[4]
Mechanistic Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[11][12][13] The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the ester.
Amide Coupling: Synthesis of Cinnamamides
The formation of amide bonds is a cornerstone of medicinal chemistry. This compound can be coupled with a variety of amines to produce a library of cinnamamides, many of which are scaffolds for bioactive molecules, including capsaicin analogues. The use of coupling agents like HATU provides a mild and efficient method for this transformation.
Reaction Scheme:
Caption: HATU-mediated Amide Coupling.
Protocol: General Procedure for HATU-mediated Amide Coupling Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.[14][15]
Mechanistic Insight: HATU is a highly efficient coupling reagent that reacts with the carboxylate (formed by deprotonation with DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond, regenerating the uronium salt byproduct.[9]
Reduction to Cinnamyl Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, (E)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting cinnamyl alcohol is a valuable synthon for the preparation of other bioactive molecules.
Reaction Scheme:
Caption: Reduction of Carboxylic Acid to Alcohol.
Protocol: Reduction with LiAlH₄ Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ in anhydrous THF in a flame-dried flask and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of ethyl acetate, followed by the addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until the aqueous and organic layers are clear.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired cinnamyl alcohol.[10]
Mechanistic Insight: The highly reactive hydride (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This is followed by the elimination of an aluminate species to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding alcohol. It is important to note that LiAlH₄ can also reduce the α,β-unsaturated double bond under certain conditions, so careful control of the reaction temperature and stoichiometry is crucial to maintain the cinnamyl framework.
Deprotection: Regeneration of Ferulic Acid
The final strategic step in many synthetic sequences involving this compound is the removal of the benzyl protecting group to unveil the free phenolic hydroxyl group. Catalytic hydrogenation is the most common and efficient method for this transformation.
Reaction Scheme:
Caption: Catalytic Hydrogenation for Debenzylation.
Protocol: Catalytic Hydrogenation Materials:
-
This compound or its derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, catalytic amount)
-
Ethanol or a mixture of THF/Ethanol
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzylated compound in ethanol or a THF/ethanol mixture in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, ferulic acid or its derivative.
Mechanistic Insight: In catalytic hydrogenation, both the substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. The hydrogen is activated by the metal, and the benzyl C-O bond is cleaved hydrogenolytically, leading to the formation of the free phenol and toluene as a byproduct.
Application in the Synthesis of Bioactive Molecules
The synthetic utility of this compound is best illustrated through its application in the total synthesis of natural products and their analogues.
Case Study 1: Synthesis of Capsaicin Analogues
Capsaicin, the pungent component of chili peppers, and its analogues are of great interest due to their analgesic and potential anticancer properties.[8] The synthesis of capsaicin analogues often involves the amide coupling of a vanillylamine derivative with a suitable carboxylic acid. This compound can be a precursor to the acid component of novel capsaicinoids where the acyl chain is replaced by a cinnamoyl moiety.
Synthetic Strategy:
-
Amide coupling of this compound with an appropriate amine (e.g., octylamine to mimic the aliphatic tail of capsaicin) using the HATU protocol described above.
-
Subsequent debenzylation via catalytic hydrogenation to yield the final capsaicin analogue with a free phenolic hydroxyl group, which is often crucial for biological activity.
Case Study 2: Precursor to Curcuminoids
Curcuminoids, such as curcumin, are natural phenols known for their anti-inflammatory and antioxidant properties. The synthesis of curcumin and its derivatives often involves the condensation of a β-diketone with an aromatic aldehyde. This compound can be reduced to the corresponding aldehyde, which can then be used in the synthesis of novel, unsymmetrical curcuminoids.
Synthetic Strategy:
-
Reduction of this compound to the aldehyde (4-benzyloxy-3-methoxycinnamaldehyde). This can be achieved by first converting the carboxylic acid to its acid chloride followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride.
-
Condensation of the resulting aldehyde with a β-diketone (e.g., acetylacetone) under basic or acidic conditions to form the curcuminoid scaffold.
-
Final deprotection of the benzyl group(s) to yield the target curcuminoid.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the stability of the benzyl protecting group allow for a wide range of chemical manipulations at the carboxylic acid functionality. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the synthesis of complex and biologically relevant molecules. The strategic application of this compound will undoubtedly continue to play a significant role in the advancement of medicinal chemistry and drug discovery.
References
- Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties. (URL not available)
- Ferulic Acid synthesis - ChemicalBook. (URL not available)
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Williamson Ether Synthesis - J&K Scientific LLC. (2025). [Link]
- Williamson Ether Synthesis. (URL not available)
- Methyl 4-(benzyloxy)
-
Williamson Ether Synthesis - YouTube. (2018). [Link]
- Show how you would use the Williamson ether synthesis to prepare ... - Pearson. (URL not available)
- Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid- Chlorides - ARC Journals. (URL not available)
- Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa. (URL not available)
- Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not?. (URL not available)
- Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents - PMC - PubMed Central. (URL not available)
- HATU - Efficient Peptide Coupling Reagent - APExBIO. (URL not available)
- Ferulic acid - Wikipedia. (URL not available)
- A Review on the Vanillin derivatives showing various Biological activities. (URL not available)
-
Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis | Burapha Science Journal - ThaiJO. (2025). [Link]
- Synthesis of Acetovanillone from Vanillin: An Application Note and Detailed Protocol - Benchchem. (URL not available)
- WO2007027375A2 - Method of making benzylated phenols - Google P
- Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic P
- Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education Douglass F. - University of Delaware. (URL not available)
- Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws]. (URL not available)
- 7152-95-6, 4-BENZYLOXY-3-METHOXYCINNAMICACID Formula - ECHEMI. (URL not available)
- 5 LiAlH4 - Ch.imperial. (URL not available)
-
Synthesis of Curcumin Derivatives (2.5-Bis((E)-4-Hydroxy-3-Methoxy Benzylidine) Cyclopenta-1-On) from Vanillin and Its Activity Test Against Α-Glucosidase Enzymes | Walisongo Journal of Chemistry. (2022). [Link]
- Application Notes and Protocols for Amide Coupling Reactions with 4-Benzyloxy-3,5-dimethylbenzoic Acid - Benchchem. (URL not available)
- Synthesis of capsaicin derivatives - EP4121408A1 - Google P
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]
- Cyrene as a bio-based solvent for HATU mediated amide coupling - RSC Publishing. (URL not available)
- Capsaicin and its analogues: structure-activity relationship study - PubMed. (URL not available)
-
Design, Synthesis and Characterization of Novel Curcumin Derivatives - International Online Medical Council (IOMC). (2020). [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024). [Link]
-
Design, synthesis, antiviral activities of ferulic acid derivatives - Frontiers. (2023). [Link]
- Biosynthesis routes of curcuminoids from carboxylic acids (a) and...
-
Fischer Esterification-Typical Procedures - OperaChem. (2024). [Link]
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Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) - YouTube. (2014). [Link]
-
Organic Mechanism Fischer Esterification 004 - YouTube. (2012). [Link]
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- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (URL not available)
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The Emerging Potential of 4-Benzyloxy-3-methoxycinnamic Acid in Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling a Promising Scaffold
4-Benzyloxy-3-methoxycinnamic acid, a derivative of the naturally abundant ferulic acid, presents a compelling scaffold for medicinal chemists. Its structural similarity to a class of compounds known for a wide array of biological activities positions it as a molecule of significant interest for the development of novel therapeutics. The introduction of a benzyl group to the 4-hydroxy position of ferulic acid alters its lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering detailed, adaptable protocols for researchers poised to investigate its therapeutic promise.
While direct and extensive research on this compound is still emerging, the wealth of data on its parent compound, ferulic acid, and other cinnamic acid derivatives provides a strong foundation for hypothesizing its potential in key therapeutic areas, notably in oncology and anti-inflammatory research. The protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for investigation.
Compound Profile: Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [1][2] |
| Molecular Weight | 284.31 g/mol | [1][2] |
| IUPAC Name | (E)-3-(4-(benzyloxy)-3-methoxyphenyl)prop-2-enoic acid | [1] |
| CAS Number | 7152-95-6 | [1][2] |
| Melting Point | 188 °C | [2] |
| Boiling Point | 470 °C | [2] |
| Appearance | White solid |
Potential Therapeutic Application I: Anticancer Activity
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3][4][5] The structural similarity of this compound to these compounds suggests it may exert similar effects. The proposed mechanism often involves the modulation of key signaling pathways that regulate cell cycle and apoptosis.
Hypothesized Mechanism of Action
It is plausible that this compound could induce apoptosis in cancer cells through the intrinsic pathway. This involves an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[4] Furthermore, it may arrest the cell cycle at the G2/M phase by downregulating key proteins like cyclin B.[3]
Caption: Hypothesized anticancer mechanism of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard procedure to evaluate the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize confluent cells, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Therapeutic Application II: Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB pathway.[6][7] The structural features of this compound suggest it could also exhibit anti-inflammatory effects.
Hypothesized Mechanism of Action
This compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. By preventing IκB degradation, the compound could block this cascade.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol describes how to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and compound-only groups to test for cytotoxicity.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of each component of the Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage inhibition of NO production by the compound compared to the LPS-only group.
Synthesis of this compound
For researchers who wish to synthesize the compound, a common method is the Knoevenagel condensation.
Protocol: Synthesis via Knoevenagel Condensation
This protocol is adapted from general procedures for synthesizing cinnamic acid derivatives.[8][9]
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Benzyloxy-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl.
-
Precipitation and Filtration: A precipitate of this compound will form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy and mass spectrometry.
Conclusion and Future Directions
This compound is a promising yet underexplored molecule in medicinal chemistry. The protocols and mechanistic hypotheses presented in this guide, derived from research on structurally related compounds, provide a solid framework for initiating investigations into its potential as an anticancer and anti-inflammatory agent. Future research should focus on validating these hypothesized activities, elucidating the precise molecular mechanisms, and exploring its potential in other therapeutic areas where cinnamic acid derivatives have shown promise, such as in neuroprotective[10] and antimicrobial applications.[11] The journey from a promising scaffold to a clinically viable drug is long, but for this compound, the initial steps are well-defined and ripe for exploration.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Mol-Instincts. Synthesis of Asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. [Link]
-
Lima, M. C. A., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(23), 5733. [Link]
-
Pari L, et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PLoS One, 8(9), e72953. [Link]
-
Tharmarajan, V., et al. (2017). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Oncol Lett, 14(5), 5549-5556. [Link]
-
Jeong, E. J., et al. (2014). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. Food Science and Biotechnology, 23(3), 855-861. [Link]
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Gorniak, R., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3673. [Link]
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Wang, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111713. [Link]
-
Theodosis-Nobelos, P., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5488. [Link]
-
Gunawardana, S., et al. (2022). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Molecules, 27(19), 6245. [Link]
-
Stanely Mainzen Prince, P., & S, S. (2019). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Molecular and Cellular Biochemistry, 451(1-2), 117-129. [Link]
- Google Patents. CN108863773A - The preparation method of 3- methoxy cinnamic acid.
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Application Notes & Protocols: A Guide to the Dissolution of 4-Benzyloxy-3-methoxycinnamic Acid for Experimental Use
Abstract: 4-Benzyloxy-3-methoxycinnamic acid, a derivative of the naturally occurring ferulic acid, is a compound of interest in various biomedical research fields. A significant technical challenge for its use in biological systems is its pronounced lipophilicity and consequently, poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound. We present detailed, validated protocols for preparing stock and working solutions, discuss solvent selection strategies, and offer troubleshooting advice to ensure experimental reproducibility and success.
Introduction and Physicochemical Profile
This compound (BMCA) is a cinnamic acid derivative characterized by a benzyl group protecting the 4-hydroxyl group of ferulic acid. This structural modification significantly increases the compound's lipophilicity, which is a critical factor governing its behavior in solution. Understanding its fundamental physicochemical properties is the first step in developing a robust dissolution strategy.
The compound's high predicted XLogP3 value of 3.9 indicates a strong preference for nonpolar environments over aqueous ones, making direct dissolution in water or physiological buffers practically unfeasible. Therefore, a multi-step approach involving an organic solvent to create a concentrated stock solution, followed by careful dilution into the final aqueous experimental medium, is required.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | PubChem |
| Molecular Weight | 284.31 g/mol | PubChem |
| Appearance | Crystalline solid | Cayman Chemical |
| Melting Point | 188 °C | ECHEMI |
| Predicted XLogP3 | 3.9 | ECHEMI |
Strategic Solvent Selection
The choice of solvent is paramount and depends entirely on the downstream application. The ideal solvent must effectively dissolve BMCA at a high concentration, exhibit compatibility with the experimental system (e.g., low toxicity for cell cultures), and not interfere with the assay. For compounds of this class, polar aprotic solvents are the primary choice.
Common Organic Solvents: A Comparative Analysis
| Solvent | Key Advantages | Key Considerations & Disadvantages | Recommended For |
| DMSO | Excellent solubilizing power for a wide range of compounds. Miscible with water and most organic solvents. Low volatility. | Can be toxic to cells, typically above 0.5% (v/v). Hygroscopic. Can interfere with some assays. | Primary recommendation for in vitro studies. Ideal for high-concentration stock solutions (10-100 mM). |
| Ethanol | Less toxic to cells than DMSO. Volatile, which can be useful for final product preparation. | Generally lower solubilizing power than DMSO for highly lipophilic compounds. May cause protein precipitation at high concentrations. | In vitro and in vivo studies where DMSO toxicity is a concern. Good for applications requiring solvent evaporation. |
| DMF | High solubilizing power, similar to or exceeding DMSO for some compounds. | More toxic than DMSO. Higher boiling point makes it difficult to remove. | Chemical synthesis and in vitro assays where cellular systems are not involved. |
Solvent Selection Workflow
The following workflow provides a decision-making framework for selecting the most appropriate solvent system based on your experimental context.
Caption: Solvent selection workflow for BMCA dissolution.
Protocols for Preparing Stock Solutions
Safety First: this compound is classified as an eye irritant and is very toxic to aquatic life. Always handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 3.1: Primary Method - Dissolution in Dimethyl Sulfoxide (DMSO)
This protocol is the recommended starting point for most biological applications, aiming for a stock concentration of 10-50 mM.
Materials:
-
This compound (BMCA) powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of BMCA needed for your desired stock concentration and volume.
-
Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight (284.31 g/mol )] / 1000
-
Example for 1 mL of a 50 mM stock: 50 mM x 1 mL x 284.31 / 1000 = 14.22 mg.
-
-
Weigh Compound: Accurately weigh the calculated mass of BMCA powder and place it into a sterile vial.
-
Rationale: Precision is key for accurate final concentrations and experimental reproducibility.
-
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial.
-
Promote Dissolution:
-
a. Vortex: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
b. Warm (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes. This increases the kinetic energy and aids dissolution.
-
c. Sonicate (Optional): If solids persist, sonicate the vial in a water bath sonicator for 5-15 minutes. Cavitation helps break up powder aggregates.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Properly prepared DMSO stocks are typically stable for several months.
Protocol 3.2: Alternative Method - Dissolution in Ethanol (EtOH)
Use this protocol when DMSO is incompatible with the experimental system. Note that the maximum achievable concentration may be lower than in DMSO.
Procedure:
-
Follow steps 1 and 2 from Protocol 3.1.
-
Add Solvent: Add the calculated volume of 100% (200 proof) ethanol.
-
Promote Dissolution: Vortex vigorously. Gentle warming to 37°C can be applied if necessary. Sonication can also be used.
-
Visual Inspection & Storage: Follow steps 5 and 6 from Protocol 3.1.
Protocol for Preparing Aqueous Working Solutions
The most critical step is the dilution of the organic stock into your aqueous buffer or cell culture medium. Improper technique will cause the compound to precipitate.
safety and handling of 4-Benzyloxy-3-methoxycinnamic acid
An Application Guide for the Safe Handling and Use of 4-Benzyloxy-3-methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive guide to the safe handling, storage, and application of this compound (also known as Benzyl Ferulic Acid). As a derivative of ferulic acid, this compound is of significant interest in medicinal chemistry and drug development for its potential therapeutic properties, building upon the known antioxidant and anti-inflammatory activities of its parent compounds.[1][2] Its utility as a synthetic building block further necessitates a thorough understanding of its chemical properties and associated hazards to ensure safe and effective use in a laboratory setting.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and integrity.
Part 1: Core Safety and Hazard Communication
A foundational principle of laboratory work is a comprehensive understanding of a reagent's potential hazards. This compound is a stable solid under normal conditions but presents specific risks that require stringent adherence to safety protocols.[3][4]
GHS Hazard Profile and Physical Properties
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. The classification for this compound indicates it is an irritant and poses a significant environmental hazard.[5][6]
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₆O₄ | [6][7] |
| Molecular Weight | 284.31 g/mol | [6][7] |
| CAS Number | 7152-95-6 | [6][8] |
| Appearance | White to beige solid/powder | [4] |
| Melting Point | 188 °C | [9] |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [6] |
| Signal Word | Warning | [3][6] |
| Hazard Statements | H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[3][5][6] H335: May cause respiratory irritation.[10] H400: Very toxic to aquatic life.[5][6] | |
| Precautionary Statements | P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P391, P403+P233, P405, P501 | [6][10][11] |
Expert Insight: The H400 classification ("Very toxic to aquatic life") is critical. It mandates that waste streams containing this compound must be segregated and disposed of as hazardous chemical waste, never poured down the drain. Environmental release must be strictly avoided.[6]
Chemical Structure
Caption: 2D Structure of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
The causality for PPE selection is directly linked to the compound's hazard profile.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to mitigate inhalation of the dust, which may cause respiratory irritation.[3][10] An eyewash station and safety shower must be immediately accessible.[3][10]
-
Eye and Face Protection: The H319 warning ("Causes serious eye irritation") mandates the use of chemical safety goggles.[3][5][6] A face shield is also required to protect against splashes during solution preparation or reaction quenching.[10]
-
Hand Protection: To prevent skin irritation (H315), wear nitrile or other chemically resistant gloves at all times.[3][10] Always inspect gloves before use and use proper removal technique to avoid cross-contamination.
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[10]
Handling, Storage, and Disposal
-
Handling: Avoid generating dust when weighing or transferring the solid.[4][11] Use personal protective equipment as required and ensure adequate ventilation.[3][4] Wash hands and any exposed skin thoroughly after handling.[3][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10] The compound should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[4][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3][11] Due to its high aquatic toxicity, it must be treated as hazardous waste and should never be disposed of in standard laboratory drains.[6]
Part 2: Application Protocol: Synthesis and Purification
A common requirement for researchers is the synthesis of derivatives or analogues. The following protocol describes a representative synthesis of this compound via a Knoevenagel-Doebner condensation, a reliable method for forming α,β-unsaturated carboxylic acids.[12][13][14]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for similar cinnamic acids.[12][13][14]
-
Reagent Preparation: In a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, combine 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent), malonic acid (2.5 equivalents), and pyridine (approx. 4 mL per gram of aldehyde).
-
Causality: Pyridine serves as both the solvent and a basic catalyst for the condensation reaction. Malonic acid is the nucleophilic component. Using an excess ensures the aldehyde is fully consumed.
-
-
Catalyst Addition: Add piperidine (0.1 equivalents) to the mixture.
-
Causality: Piperidine is a stronger base than pyridine and acts as a co-catalyst, facilitating the deprotonation of malonic acid to form the reactive enolate.
-
-
Reaction: Heat the mixture to reflux (approx. 110-115°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent decarboxylation of the intermediate to yield the final cinnamic acid product.
-
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing cold dilute hydrochloric acid (e.g., 1-2 M HCl).
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove any residual acid and salts.[12][13]
-
Drying: Dry the crude product. For small scales, air drying is sufficient; for larger scales, a vacuum oven at 60-70°C can be used.
Purification by Recrystallization
Recrystallization is a robust technique for purifying solid organic compounds.
-
Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (absolute ethanol is a good starting point for similar compounds) to dissolve the solid completely upon heating.[12]
-
Causality: A good recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, allowing for crystal formation upon cooling while impurities remain dissolved.
-
-
Dissolution: Heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves. Add more solvent dropwise if needed to achieve full dissolution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any surface impurities.
-
Final Drying: Dry the pure crystals thoroughly to remove all traces of solvent.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimental melting point to the literature value (188 °C).[9] A sharp melting range close to the literature value is indicative of high purity.
-
Spectroscopy: Use ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the chemical structure. The spectral data should be consistent with the expected structure of this compound.[15]
-
Chromatography: Purity can be further assessed using High-Performance Liquid Chromatography (HPLC).
References
- Vertex AI Search. chemical label this compound.
- Synquest Labs. 4-(Benzyloxy)
-
PubChem. This compound. [Link]
- Fisher Scientific.
- Fisher Scientific.
- Thermo Fisher Scientific.
-
National Institutes of Health (NIH). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC. [Link]
-
Pharmacy Education. Molecular docking of ferulic acid analogue compounds against epidermal growth factor receptor as a potential therapy for breast cancer. [Link]
-
Cheméo. Chemical Properties of 4-Methoxycinnamic acid, benzyldimethylsilyl ester. [Link]
-
Mol-Instincts. Synthesis of Asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. [Link]
-
Finetech Industry Limited. This compound | CAS: 7152-95-6. [Link]
-
PubMed. The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. [Link]
-
SciSpace. The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. [Link]
-
Organic Syntheses. 2,3-dimethoxycinnamic acid. [Link]
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Application Notes & Protocols: A Comprehensive Guide for the In Vitro Evaluation of 4-Benzyloxy-3-methoxycinnamic acid
Abstract: This document provides a detailed, multi-tiered protocol for the comprehensive in vitro characterization of 4-Benzyloxy-3-methoxycinnamic acid. Cinnamic acid derivatives are a well-documented class of compounds exhibiting a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] The structural features of this compound, specifically the methoxy and benzyloxy groups, suggest a strong potential for therapeutic relevance. This guide is designed for researchers in drug discovery and development, offering a logical, step-by-step framework for assessing the compound's cytotoxicity, antioxidant potential, anti-inflammatory properties, and anti-proliferative effects against cancer cell lines. The protocols herein are designed to be self-validating and are grounded in established, peer-reviewed methodologies.
Introduction: The Scientific Rationale
This compound is a derivative of cinnamic acid, a core structure found in numerous natural products. Its close analogs, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and p-methoxycinnamic acid, have demonstrated significant therapeutic potential in preclinical studies.[1][3] The methoxy group is known to enhance metabolic stability and cell permeability, while the bulky benzyloxy group can influence receptor binding and compound lipophilicity.[1]
This testing protocol is therefore designed to systematically investigate the compound's bioactivity, starting with foundational safety and chemical property assessments and progressing to cell-based assays that probe specific biological functions. The causality behind this tiered approach is to first establish a therapeutic window (non-cytotoxic concentrations) before investing resources in more complex and specific functional assays.
Compound Handling and Stock Solution Preparation
Proper handling and solubilization of the test compound are critical for reproducible results. Based on the properties of similar phenolic acids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[4]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆O₄ | PubChem[5] |
| Molecular Weight | 284.31 g/mol | PubChem[5] |
| CAS Number | 7152-95-6 | PubChem[5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Cayman Chemical[4] |
Protocol for 10 mM Stock Solution:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.84 mg of this compound.
-
Dissolution: Add the weighed compound to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of cell culture-grade DMSO.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.
A Tiered Strategy for In Vitro Evaluation
We propose a three-tiered workflow to efficiently screen and characterize the biological activities of this compound. This approach ensures that data from foundational assays inform the design and direction of subsequent, more specific experiments.
Caption: Tiered workflow for in vitro testing.
Tier 1: Foundational Assays
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is essential for determining the concentration range of the test compound for subsequent cell-based experiments.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[9]
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the highest concentration used) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Plot % Viability against compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free-radical scavenging activity of a compound.[13] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol (e.g., 1-200 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each dilution to the wells. Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Data Analysis: Calculate the percentage of scavenging activity:
-
% Scavenging = [(Abs_Blank - Abs_Sample) / Abs_Blank] * 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Tier 2: Bioactivity Screening
Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle: Macrophages, when activated by lipopolysaccharide (LPS), produce nitric oxide (NO) as a key inflammatory mediator.[14] This assay measures the ability of the test compound to inhibit NO production in LPS-stimulated RAW 264.7 murine macrophage cells.[15] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line[15]
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[14]
-
Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Protocol: Anti-proliferative Activity Against a Cancer Cell Panel
Principle: To assess the breadth of anti-cancer activity, the compound should be tested against a panel of cancer cell lines from different tissue origins.[16][17] The MTT assay protocol described in Section 4.1 can be directly applied here.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | ER-positive, commonly used standard.[18] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, aggressive subtype.[18] |
| A549 | Lung Carcinoma | Standard for non-small-cell lung cancer research.[8] |
| HCT-116 | Colon Carcinoma | A key model for colorectal cancer.[1] |
| PC-3 | Prostate Carcinoma | Androgen-independent prostate cancer model.[9] |
Methodology:
-
Follow the MTT Assay protocol detailed in Section 4.1 for each cell line.
-
Determine the IC₅₀ value for each cell line after 48 or 72 hours of treatment.
-
A positive control, such as Doxorubicin, should be run in parallel for comparison.
Example Data Presentation:
| Cell Line | Tissue Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
|---|---|---|---|
| MCF-7 | Breast | [Experimental Value] | 0.8 ± 0.1 |
| A549 | Lung | [Experimental Value] | 1.2 ± 0.2 |
| HCT-116 | Colon | [Experimental Value] | 0.6 ± 0.09 |
Tier 3: Mechanistic Assays
Protocol Template: In Vitro Enzyme Inhibition Assay
Principle: Many drugs exert their effects by inhibiting specific enzymes.[19][20] Based on the activities of related cinnamic acids, potential targets could include tyrosinase (implicated in melanogenesis) or cyclooxygenase (COX, involved in inflammation). This is a general protocol that must be adapted to the specific enzyme and substrate.[21]
General Methodology (Example: Tyrosinase Inhibition):
-
Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8). Kojic acid is used as a positive control.
-
Reaction Setup: In a 96-well plate, add the enzyme, buffer, and various concentrations of the test compound or control.
-
Initiation: Start the reaction by adding the L-DOPA substrate.
-
Kinetic Reading: Immediately measure the formation of dopachrome by reading the absorbance at 475 nm every minute for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.
References
-
Kubina, R., & Kabała-Dzik, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. [Link]
-
Parama, D., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PLoS One. [Link]
-
de Oliveira, M. R., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Pharmaceuticals (Basel). [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Tigistu, T. H., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Future Journal of Pharmaceutical Sciences. [Link]
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Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
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Gatiatulin, R. R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
-
Paudel, P., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
-
ResearchGate. (2021). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. [Link]
-
Esimbekova, E. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
-
Jo, S., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
-
Kwiatkowski, P., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
-
Itharat, A., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Di Paolo, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
-
Cho, J.Y., et al. (2000). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. ResearchGate. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]
-
ResearchGate. (2017). Effect on nitric oxide (NO) production in RAW 264.7 cells. ResearchGate. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Swiss German University. (2022). LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. YouTube. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Ali, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. [Link]
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Application Note: 4-Benzyloxy-3-methoxycinnamic Acid as a Research Tool for Investigating Fibrotic and Inflammatory Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for utilizing 4-Benzyloxy-3-methoxycinnamic acid, a derivative of ferulic acid, as a potent research tool for investigating pro-fibrotic and inflammatory signaling pathways. Drawing parallels from structurally similar compounds like Tranilast, this guide focuses on its application as a phosphodiesterase 4 (PDE4) inhibitor. Inhibition of PDE4 elevates intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA) and subsequently antagonizing the canonical pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway. We provide comprehensive protocols for cell-based anti-fibrotic assays and in vitro PDE4 inhibition assays, explain the underlying scientific rationale, and offer guidance on data interpretation.
Introduction and Scientific Background
This compound is a synthetic organic compound belonging to the cinnamic acid family. Its structure is closely related to natural phenols and to established anti-fibrotic agents like Tranilast[1][2]. The primary utility of this compound in a research setting is as a modulator of intracellular second messenger systems, specifically as an inhibitor of phosphodiesterase 4 (PDE4)[3][4].
PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger[5]. By inhibiting PDE4, this compound effectively increases the intracellular concentration of cAMP. This elevation has significant downstream consequences, most notably the activation of cAMP-dependent Protein Kinase A (PKA)[4][6]. The cAMP/PKA signaling axis acts as a crucial negative regulator of cellular processes that drive fibrosis and inflammation, making PDE4 inhibitors valuable tools for studying diseases such as idiopathic pulmonary fibrosis (IPF), renal fibrosis, and chronic obstructive pulmonary disease (COPD)[3][4][7].
A key target of this inhibitory action is the Transforming Growth Factor-beta (TGF-β) pathway, a master regulator of fibrosis[6][8]. Elevated cAMP/PKA signaling has been shown to functionally antagonize TGF-β-induced pro-fibrotic activities in fibroblasts, the primary effector cells in fibrosis[4][7]. This makes this compound an excellent candidate for dissecting the cross-talk between these two fundamental signaling pathways.
Physicochemical Properties and Reagent Handling
Proper handling and preparation of the compound are critical for reproducible experimental outcomes.
| Property | Data | Reference |
| Synonyms | Benzyl ferulic acid, (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid | [9] |
| CAS Number | 7152-95-6 | [10][11] |
| Molecular Formula | C₁₇H₁₆O₄ | [10] |
| Molecular Weight | 284.31 g/mol | [10] |
| Appearance | Typically a white to off-white crystalline powder. | |
| Solubility | Soluble in DMSO (e.g., ≥20 mg/mL) and DMF. Insoluble in water. | Based on similar compounds like Tranilast[12] |
Protocol: Stock Solution Preparation
-
Rationale: A concentrated, stable stock solution in an appropriate organic solvent is necessary for accurate dilution into aqueous cell culture media, where the compound has poor solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief warming to 37°C can assist dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light. A typical stock is stable for several months under these conditions.
Mechanism of Action: Antagonism of TGF-β Signaling via PDE4 Inhibition
The primary mechanism by which this compound exerts its anti-fibrotic effects is through the elevation of intracellular cAMP, which initiates a signaling cascade that counteracts the pro-fibrotic actions of TGF-β.
-
PDE4 Inhibition: The compound enters the cell and inhibits PDE4, preventing the hydrolysis of cAMP to inactive 5'-AMP.[4][13]
-
cAMP Accumulation & PKA Activation: The resulting increase in cAMP concentration leads to the binding of cAMP to the regulatory subunits of PKA, releasing and activating the catalytic subunits.
-
Inhibition of TGF-β/Smad Pathway: Activated PKA can interfere with the canonical TGF-β pathway. TGF-β normally binds to its receptor (TGF-βR), leading to the phosphorylation and activation of Smad2 and Smad3.[6][8] Activated PKA has been shown to inhibit this phosphorylation, thereby preventing the Smad2/3/4 complex from translocating to the nucleus.[6][7]
-
Suppression of Pro-Fibrotic Gene Expression: By blocking Smad nuclear translocation, the compound prevents the transcription of key pro-fibrotic genes, including those for Collagen Type I (COL1A1) and Alpha-Smooth Muscle Actin (α-SMA, encoded by the ACTA2 gene). This effectively halts the differentiation of fibroblasts into contractile, matrix-secreting myofibroblasts.[6]
Caption: Experimental workflow for the cell-based anti-fibrotic assay.
Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay
This protocol provides a general method to determine the IC₅₀ value of this compound against a specific PDE4 isoform using a commercially available fluorescence polarization assay kit.
Principle: The assay measures the activity of PDE4 by detecting the conversion of a fluorescently-labeled cAMP substrate to a fluorescently-labeled 5'-AMP product. An inhibitor will prevent this conversion.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified, recombinant human PDE4 enzyme, fluorescent cAMP substrate, and binding agent according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound in the appropriate assay buffer. Concentrations should span a wide range (e.g., 1 nM to 100 µM) to generate a full dose-response curve. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
-
Enzyme Reaction:
-
In a 384-well plate, add the compound dilutions or controls.
-
Add the PDE4 enzyme to all wells except the "no enzyme" control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent cAMP substrate to all wells.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and detect the product by adding the binding agent. This agent binds specifically to the remaining fluorescent cAMP substrate.
-
Measure the fluorescence polarization (FP) on a suitable plate reader.
-
Causality Insight: In this assay, high PDE4 activity leads to low substrate levels and thus a low FP signal. Inhibition of PDE4 preserves the substrate, resulting in a high FP signal.
-
-
Data Analysis:
-
Convert the FP values to percent inhibition relative to the positive ("no inhibitor") and negative ("no enzyme") controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Data Presentation and Interpretation
Contextual IC₅₀ Values for PDE4 Inhibitors: While the specific IC₅₀ for this compound must be determined experimentally, the following table provides context from well-characterized PDE4 inhibitors.
| Compound | Target | Reported IC₅₀ | Reference(s) |
| Rolipram | PDE4 | ~1-2 nM | [5] |
| Roflumilast | PDE4 | ~0.1-0.2 nM | [4] |
| Tranilast | Monocyte Function | IC₅₀ ~3 µM (PGE₂) | [14] |
Expected Results from Anti-Fibrotic Assay: A successful experiment will show that TGF-β1 robustly increases the expression of α-SMA and Collagen I in vehicle-treated cells. Treatment with an effective concentration of this compound should significantly attenuate this increase, bringing protein levels closer to those of the unstimulated control.
| Treatment Group | Relative α-SMA Expression | Relative Collagen I Expression | Relative p-Smad3 Expression |
| Unstimulated Control | 1.0 (Baseline) | 1.0 (Baseline) | 1.0 (Baseline) |
| TGF-β1 Stimulated (Vehicle) | ↑↑↑ (e.g., 5.0-fold) | ↑↑↑ (e.g., 4.0-fold) | ↑↑↑ (e.g., 6.0-fold) |
| Compound (10 µM) + TGF-β1 | ↓ (e.g., 2.0-fold) | ↓ (e.g., 1.8-fold) | ↓ (e.g., 2.5-fold) |
This table represents hypothetical data for illustrative purposes.
Conclusion
This compound is a valuable research tool for probing the interplay between cAMP and TGF-β signaling pathways. Its utility as a PDE4 inhibitor allows for the targeted investigation of anti-fibrotic and anti-inflammatory mechanisms in various cell-based and enzymatic assays. The protocols outlined in this guide provide a robust framework for researchers to explore its potential in models of fibrotic disease, contributing to a deeper understanding of cellular signaling and the development of novel therapeutic strategies.
References
-
Togo, S., Liu, X., Wang, X., & Sugiura, H. (2012). PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-β1-stimulated fibroblasts. American Journal of Physiology-Lung Cellular and Molecular Physiology, 303(5), L434-L442. [Link]
-
Togo, S., Liu, X., Wang, X., & Sugiura, H. (2012). PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-β1-stimulated fibroblasts. PubMed, 22773693. [Link]
-
Zhang, M., Zhang, L., Fu, P., & Hao, J. (2015). The Effect of cAMP-PKA Activation on TGF-β1-Induced Profibrotic Signaling. Cellular Physiology and Biochemistry, 36(5), 1889-1902. [Link]
-
Wójcik-Pszczoła, K., Chłoń-Rzepa, G., Jankowska, A., Ślusarczyk, M., & Pękala, E. (2020). Pan-Phosphodiesterase Inhibitors Attenuate TGF-β-Induced Pro-Fibrotic Phenotype in Alveolar Epithelial Type II Cells by Downregulating Smad-2 Phosphorylation. International Journal of Molecular Sciences, 21(23), 9292. [Link]
-
Gharaee-Kermani, M., & Phan, S. H. (2005). cAMP inhibits transforming growth factor-beta-stimulated collagen synthesis via inhibition of extracellular signal-regulated kinase 1/2 and Smad signaling in cardiac fibroblasts. Journal of Biological Chemistry, 280(36), 31663-31671. [Link]
-
Zhang, M., Zhang, L., Fu, P., & Hao, J. (2015). The Effect of cAMP-PKA Activation on TGF-β1-Induced Profibrotic Signaling. PubMed, 26202352. [Link]
-
Wójcik-Pszczoła, K., Chłoń-Rzepa, G., Jankowska, A., & Pękala, E. (2021). A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling. International Journal of Molecular Sciences, 22(11), 5894. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 5712075. Retrieved January 21, 2026, from [Link].
-
Yashiro, M., Murahashi, K., Matsuoka, T., Nakazawa, K., Tanaka, H., Osaka, H., Koyama, T., Ohira, M., & Hirakawa, K. (2003). Tranilast (N-3,4-dimethoxycinamoyl anthranilic acid): a novel inhibitor of invasion-stimulating interaction between gastric cancer cells and orthotopic fibroblasts. Anticancer Research, 23(5A), 3899-3904. [Link]
-
Platten, M., Wild-Bode, C., & Wick, W. (2001). Tranilast: a review of its therapeutic applications. International Journal of Cancer, 93(1), 53-61. [Link]
-
Park, S., Kim, D. S., & Kang, S. (2021). Potent PDE4 inhibitor activates AMPK and Sirt1 to induce mitochondrial biogenesis. PLoS One, 16(6), e0253269. [Link]
-
Lourenco, J., & Soucy, J. P. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxycinnamic Acid
Welcome to the technical support center for the synthesis of 4-Benzyloxy-3-methoxycinnamic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during this synthesis. This document provides troubleshooting advice, detailed protocols, and mechanistic explanations to improve your reaction yields and final product purity.
Section 1: Strategic Synthesis Planning
The synthesis of this compound, a key intermediate in various drug development programs, can be approached via two primary strategic routes starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). The choice between these routes depends on reagent availability, scale, and purification capabilities.
Question: What are the main synthetic routes to prepare this compound, and which is preferable?
Answer: The two most logical and commonly employed strategies are:
-
Route A: Protection-First Approach. This route involves first protecting the phenolic hydroxyl group of vanillin via benzylation to form 4-benzyloxy-3-methoxybenzaldehyde. This intermediate is then subjected to a condensation reaction to build the cinnamic acid side chain.
-
Route B: Condensation-First Approach. This route starts by forming the cinnamic acid moiety directly from vanillin to produce ferulic acid (4-hydroxy-3-methoxycinnamic acid). The phenolic hydroxyl group of ferulic acid is then protected with a benzyl group.
The Protection-First Approach (Route A) is often preferred. The key intermediate, 4-benzyloxy-3-methoxybenzaldehyde, is a stable, crystalline solid that is easier to purify than ferulic acid. Performing the benzylation on the aldehyde is typically cleaner and avoids potential side reactions associated with the carboxylic acid group present in ferulic acid.
Section 2: Troubleshooting the Benzylation Step (Williamson Ether Synthesis)
This step is critical in both synthetic routes. The reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide.
Question: My benzylation of ferulic acid (or vanillin) is giving a low yield. What are the common causes and how can I fix them?
Answer: Low yields in this Williamson ether synthesis typically stem from four main issues: incomplete deprotonation, poor nucleophilicity of the phenoxide, side reactions, or suboptimal reaction conditions.
| Potential Issue | Causality & Explanation | Recommended Solution |
| Inefficient Deprotonation | The base is not strong enough or is sterically hindered, leading to a low concentration of the reactive phenoxide intermediate. | Use a suitable base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). K₂CO₃ is a cost-effective and common choice. Ensure the base is finely powdered to maximize surface area.[1] |
| Poor Solvent Choice | The solvent must be polar aprotic to dissolve the reactants and facilitate the Sₙ2 reaction without solvating the nucleophile too strongly. | Anhydrous acetone or acetonitrile are excellent choices. They effectively dissolve the starting materials and the benzyl halide.[1] |
| Side Reactions | If moisture is present, benzyl bromide can hydrolyze to benzyl alcohol. The base can also be consumed by water. | Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (N₂ or Ar) is good practice. |
| Suboptimal Temperature | The reaction rate is temperature-dependent. Too low, and the reaction is impractically slow. Too high, and you risk solvent loss or side reactions. | Refluxing the reaction mixture is a standard and effective condition. For acetone, this is around 56°C; for acetonitrile, it is 82°C. Monitor progress by Thin Layer Chromatography (TLC).[1] |
Optimized Protocol: Benzylation of Methyl Ferulate
This protocol details the benzylation of the methyl ester of ferulic acid, which is often used to protect the carboxylic acid during this step. The final product can then be hydrolyzed to the target acid.[1]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate (1 equivalent).
-
Reagent Addition: Add anhydrous acetone (sufficient to dissolve the starting material, e.g., 15 mL per gram) and finely powdered anhydrous K₂CO₃ (1 equivalent).
-
Benzyl Halide: Add benzyl bromide (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 70:30 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.
-
Purification: Remove the solvent from the filtrate in vacuo. The resulting crude product, methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, can be purified by recrystallization or column chromatography. A reported yield for this step is 78%.[1]
-
Hydrolysis: To obtain the final acid, dissolve the purified ester in ethanol, add a solution of NaOH (1M, 10 mL per gram of ester), and reflux for approximately 40 minutes. Cool the mixture, acidify with 1N HCl to pH 6, and extract the product with ethyl acetate. Dry the organic layer and remove the solvent to yield the final product.[2]
Section 3: Troubleshooting the Cinnamic Acid Formation
The Knoevenagel condensation is the method of choice for this step due to its milder conditions and generally higher yields compared to the Perkin reaction.[3]
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde (4-benzyloxy-3-methoxybenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base.
Question: I am attempting the Knoevenagel condensation with 4-benzyloxy-3-methoxybenzaldehyde and malonic acid, but the yield is poor and I see multiple spots on my TLC plate. How can I optimize this?
Answer: The success of the Knoevenagel condensation is highly dependent on the catalyst system, temperature control, and reaction time.
Common Causes for Low Yield and Side Products:
-
Suboptimal Catalyst System: The most common system is pyridine as the solvent and a catalytic amount of piperidine.[4] Pyridine acts as the base to deprotonate malonic acid, while piperidine is a more effective catalyst for the initial condensation. Using only one of these can lead to a sluggish reaction.
-
Premature Decarboxylation: The intermediate, a dicarboxylic acid, readily decarboxylates to form the final product. However, if the temperature is too high, the final cinnamic acid product can also decarboxylate, leading to the formation of 4-benzyloxy-3-methoxystyrene as a major impurity.[3]
-
Incomplete Reaction: Insufficient heating or reaction time will leave unreacted aldehyde, which can complicate purification.
Optimized Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.[4]
-
Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, add 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).
-
Solvent/Catalyst: Add pyridine as the solvent (approx. 6 mL per gram of aldehyde) and a catalytic amount of piperidine (approx. 0.1 equivalents or 0.6 mL per 6 mL of pyridine).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred solution of concentrated HCl in an ice bath (e.g., 80 mL of 10M HCl). A white precipitate of the crude product will form.[4]
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and any excess acid.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol to yield pure trans-4-Benzyloxy-3-methoxycinnamic acid. A similar reaction for 4-methoxycinnamic acid reports a yield of 98%.[4]
Perkin Reaction
While less common for this specific synthesis due to the high temperatures required, the Perkin reaction is a classic method for forming cinnamic acids.[5][6] It involves reacting the aldehyde with acetic anhydride in the presence of anhydrous sodium acetate.
Question: Why is the Perkin reaction not the first choice, and what specific issues should I anticipate?
Answer: The Perkin reaction typically requires high temperatures (160-180°C) for extended periods (3+ hours).[7] These harsh conditions can lead to thermal degradation of starting materials and products, resulting in lower yields and a more complex mixture to purify. The primary issue to anticipate is charring and the formation of polymeric byproducts. It is crucial to use completely anhydrous reagents, as any moisture will consume the acetic anhydride.[8]
Section 4: Purification and Characterization
Question: How do I effectively purify the final product and confirm its identity?
Answer: Purification is critical for removing unreacted starting materials and side products.
-
Primary Purification (Acid-Base Extraction): The most effective initial purification leverages the acidic nature of the product. After the reaction, the crude mixture can be dissolved in a suitable organic solvent and washed with a basic aqueous solution (like saturated sodium bicarbonate). The desired acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like unreacted aldehyde or styrene byproduct) in the organic layer. The aqueous layer can then be separated, cooled in an ice bath, and re-acidified with HCl to precipitate the pure acid, which is then collected by filtration.[3][9]
-
Secondary Purification (Recrystallization): For obtaining high-purity material suitable for drug development, recrystallization is essential. Hot ethanol is a common and effective solvent for this class of compounds.[3][4]
Characterization Data
Confirm the identity and purity of your final product using the following methods.
| Parameter | Expected Value / Observation | Source |
| Chemical Formula | C₁₇H₁₆O₄ | [10] |
| Molecular Weight | 284.31 g/mol | [10] |
| Appearance | White to off-white solid | |
| Melting Point | 188 °C | [11] |
| ¹H NMR (CDCl₃) | Peaks expected around: 7.6-7.7 (d, vinylic H), 7.3-7.5 (m, benzyl H's), 6.8-7.1 (m, aromatic H's), 6.3 (d, vinylic H), 5.2 (s, benzyl CH₂), 3.9 (s, OCH₃). The large coupling constant (J ≈ 16 Hz) between vinylic protons confirms the trans (E) configuration. | [1] |
Section 5: Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid of ferulic acid before benzylation in Route B? A1: While not strictly necessary, it is highly advisable. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prevents potential side reactions where the carboxylate anion competes as a nucleophile. It also improves solubility in organic solvents used for the benzylation step. The ester can be easily hydrolyzed back to the carboxylic acid in a final step.[1][12]
Q2: My reaction seems to stall, with starting material still present after the recommended reaction time. Should I just heat it for longer? A2: Prolonged heating, especially at high temperatures, is often counterproductive and can increase byproduct formation.[13] Before extending the reaction time, first verify the quality and stoichiometry of your reagents. Ensure your base is active and anhydrous. If the reaction has stalled, it is often better to stop, work up the existing material, and optimize the conditions (e.g., catalyst concentration, temperature) for the next attempt rather than risk degrading the product you have already formed.
Q3: Can I use microwave irradiation to speed up the reaction? A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times for both Perkin and Knoevenagel reactions, which can minimize the formation of thermal degradation byproducts.[8][14] However, direct translation of conventional heating conditions is not always possible. For example, some studies note that sodium acetate is not an effective catalyst under microwave conditions for the Perkin reaction, and other bases should be considered.[8]
References
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]
-
YIC. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]
-
Pegasus Garden Rooms. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Activities of Ferulic Acid Derivatives. Retrieved from [Link]
-
SciRP.org. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. Retrieved from [Link]
-
Blog. (2025). How to optimize the synthesis process of cinnamic derivatives? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of Asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. Retrieved from [Link]
-
MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of solvent. Retrieved from [Link]
-
Scientific Research Publishing Inc. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. Retrieved from [Link]
-
Synthetic Communications. (n.d.). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
ResearchGate. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimizing bioconversion of ferulic acid to vanillin by Bacillus subtilis in the stirred packed reactor using Box-Behnken design and desirability function. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for benzylC À H functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the direct benzylation of carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved from [Link]
- Google Patents. (n.d.). CN108863773A - The preparation method of 3- methoxy cinnamic acid.
-
National Institutes of Health. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxycinnamic Acid
Welcome to the technical support center for the synthesis of 4-Benzyloxy-3-methoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful and efficient production of your target molecule.
Introduction to the Synthesis
The synthesis of this compound is typically approached via a two-stage process. The first stage involves the protection of the phenolic hydroxyl group of a vanillin derivative, commonly through a Williamson ether synthesis. The second stage is the formation of the α,β-unsaturated carboxylic acid via a Knoevenagel condensation. Each of these stages presents unique challenges that can impact yield and purity. This guide is structured to address problems in each of these critical steps.
Part 1: Troubleshooting the Williamson Ether Synthesis (Benzylation)
The first step, benzylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin), is crucial for a successful overall synthesis. This reaction follows an SN2 mechanism, and its efficiency is highly dependent on the choice of base, solvent, and reaction conditions.[1]
Q1: My benzylation reaction is showing a low yield. What are the common causes?
Answer: Low yields in the Williamson ether synthesis of 4-benzyloxy-3-methoxybenzaldehyde are frequently due to one or more of the following factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the phenoxide ion, which acts as the nucleophile. If the base is too weak or used in insufficient amounts, the reaction will not proceed to completion.
-
Competing Elimination Reaction: A common side reaction is the E2 elimination of the alkyl halide (benzyl bromide or chloride), which is promoted by strongly basic conditions, especially at higher temperatures.[2]
-
Side Reactions of the Base: Certain base and solvent combinations can lead to unwanted side reactions. For example, using sodium hydroxide in acetone can promote aldol condensation of the solvent.[3]
-
Purity of Reagents: The purity of vanillin, the benzyl halide, and the solvent is critical. Water in the solvent can consume the base and hinder the formation of the nucleophilic phenoxide.
Q2: I am observing significant amounts of an alkene byproduct. How can I minimize this?
Answer: Alkene formation is a classic sign of a competing E2 elimination reaction. To favor the desired SN2 substitution, consider the following adjustments:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the SN2 pathway.[2]
-
Choice of Base: While a strong base is necessary, an excessively strong or hindered base can promote elimination. A moderately strong base like potassium carbonate (K₂CO₃) is often a good choice.
-
Alkyl Halide Choice: Use a primary alkyl halide like benzyl bromide or benzyl chloride. Secondary and tertiary alkyl halides are much more prone to elimination.[2]
Q3: My reaction is showing multiple spots on the TLC plate, suggesting C-alkylation. How do I improve O-alkylation selectivity?
Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2] To promote O-alkylation (formation of the ether) over C-alkylation, the choice of solvent is paramount.
-
Use Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are excellent choices. They solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more nucleophilic and available for O-alkylation.[2]
| Parameter | Effect on O-Alkylation | Effect on C-Alkylation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) solvents are optimal. | Protic solvents (e.g., ethanol, water) can promote C-alkylation. | Protic solvents solvate the phenoxide oxygen, reducing its nucleophilicity and making ring attack more favorable.[2] |
| Base | Moderately strong bases like K₂CO₃ are often sufficient. | Very strong bases may increase side reactions. | A balance must be struck between complete deprotonation and minimizing elimination/side reactions. |
| Temperature | Lower temperatures generally favor substitution. | Higher temperatures can promote elimination and other side reactions. | SN2 reactions are often favored at lower temperatures compared to elimination.[2] |
Part 2: Troubleshooting the Knoevenagel Condensation
The second stage of the synthesis is the Knoevenagel condensation of 4-benzyloxy-3-methoxybenzaldehyde with malonic acid. This reaction, often catalyzed by a weak base like piperidine or pyridine, forms the cinnamic acid moiety and can be prone to issues of low yield and product decarboxylation.[4][5]
Q4: My Knoevenagel condensation is resulting in a low yield. What are the primary factors to investigate?
Answer: Low yields in the Knoevenagel condensation can often be traced back to several key experimental parameters. A systematic approach is best for troubleshooting.[4]
-
Catalyst Choice and Concentration: The catalyst, typically a weak base, is crucial. Using a base that is too strong can cause self-condensation of the aldehyde starting material.[4] Weak bases like piperidine or pyridine are commonly used.[6] The concentration of the catalyst is also important; too much can lead to side reactions.[7]
-
Reaction Conditions (Time and Temperature): Ensure the reaction is allowed to run for a sufficient amount of time. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is highly recommended. While many Knoevenagel condensations can proceed at room temperature, some may require gentle heating to go to completion.[4][7]
-
Water Removal: The reaction produces water as a byproduct, which can inhibit the reaction equilibrium.[7] In some setups, removing water via a Dean-Stark trap can improve the yield.[4]
-
Purity of Reactants: Impurities in either the aldehyde or malonic acid can interfere with the reaction.[7]
Q5: I am observing a byproduct that I suspect is from decarboxylation. How can I prevent this?
Answer: The initial product of the Knoevenagel condensation between an aldehyde and malonic acid is a dicarboxylic acid intermediate, which then undergoes decarboxylation to form the final cinnamic acid product. However, under harsh heating, the final product itself can decarboxylate.[5]
To control this, careful temperature management is key. Use the minimum temperature required to drive the reaction to completion. Prolonged heating at high temperatures should be avoided.[5]
Q6: What is the best method for purifying the final this compound product?
Answer: Purification is critical for obtaining a high-purity final product. The most common impurities include unreacted starting materials (aldehyde, malonic acid) and catalyst residues.[5]
-
Aqueous Work-up: After the reaction is complete, the mixture is typically cooled and then acidified with a strong acid like HCl. This protonates the carboxylate and causes the desired product to precipitate out of the aqueous solution.[8]
-
Recrystallization: The crude, filtered product can then be purified by recrystallization. A common and effective solvent for this is ethanol or an ethanol/water mixture.[5][8]
-
Column Chromatography: If recrystallization does not yield a sufficiently pure product, column chromatography on silica gel can be employed. A solvent system with increasing polarity, such as a hexane/ethyl acetate gradient, is generally effective.[5]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
-
To a round-bottom flask, add 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Add a suitable polar aprotic solvent, such as DMF or acetonitrile.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation to form this compound
-
In a round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2-1.5 equivalents) in pyridine.[9]
-
Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).[4]
-
Heat the mixture to reflux and monitor the reaction by TLC.[8]
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and concentrated HCl to precipitate the product.[8]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[8]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the Knoevenagel condensation step.
Caption: Reaction pathway for benzylation, highlighting desired and side reactions.
References
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
YouTube. Williamson ether synthesis (done wrong). Available from: [Link]
-
Gruttadauria, M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Available from: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. DOI:10.25236/AJMC.2023.040407. Available from: [Link]
-
Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 84(8), 1336. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Truong, C. T., et al. (2019). Ultrasound-Assisted, Base-Catalyzed, Homogeneous Reaction for Ferulic Acid Production from γ-Oryzanol. Journal of Agricultural and Food Chemistry, 67(10), 2899-2907. Available from: [Link]
-
Quora. How will you convert benzaldehyde to cinnamic acid?. Available from: [Link]
- Google Patents. CN108863773A - The preparation method of 3- methoxy cinnamic acid.
-
PubChem. This compound. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
National Institutes of Health. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Available from: [Link]
-
Thiemann, T. (2017). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Molbank, 2017(2), M941. Available from: [Link]
-
ResearchGate. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Available from: [Link]
-
Royal Society of Chemistry. Pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid. Available from: [Link]
-
BEPLS. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
-
ResearchGate. The-Lipase-catalyzed-Synthesis-of-Ethyl-Ferulate.pdf. Available from: [Link]
-
National Institutes of Health. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Available from: [Link]
-
Organic Syntheses. 2,3-dimethoxycinnamic acid. Available from: [Link]
- Google Patents. EP0924179A1 - Process for the preparation of benzyl alcohol.
- Google Patents. JP2015034141A - Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound.
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Technical Support Center: Optimizing Reaction Conditions for 4-Benzyloxy-3-methoxycinnamic Acid
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Welcome to the technical support center for the synthesis of 4-Benzyloxy-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for higher yields and purity.
Introduction to this compound Synthesis
This compound, also known as benzyl ferulic acid, is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1][2] Its synthesis typically involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde (benzyl vanillin) with a suitable active methylene compound. The two most common methods for this transformation are the Perkin reaction and the Knoevenagel condensation.[3][4][5] While both can yield the desired product, they each present unique challenges that can impact reaction efficiency and product quality.
This guide will focus on troubleshooting and optimizing these two primary synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield in the Knoevenagel Condensation
Question: I am attempting to synthesize this compound via the Knoevenagel condensation of 4-benzyloxy-3-methoxybenzaldehyde with malonic acid, using pyridine and a catalytic amount of piperidine, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve my yield?
Answer: The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds, but its success is highly dependent on several critical parameters.[6] Low yields in this reaction often stem from issues with reagents, reaction conditions, or the work-up procedure.
Common Causes and Optimization Strategies:
-
Suboptimal Catalyst System: The choice and ratio of the base catalyst are crucial.[7] While the classic pyridine/piperidine system is widely used, alternatives like triethylamine (TEA) in toluene can offer comparable yields and may be easier to handle and recycle.[8] The concentration of the catalyst is also critical; excessively high concentrations of base can lead to unwanted side reactions, including decarboxylation of the product.[7][8]
-
Recommendation: If the traditional system is failing, consider exploring a TEA/piperidine catalyst system.[8] Perform small-scale experiments to optimize the molar ratio of the base to your aldehyde.
-
-
Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote the decarboxylation of the cinnamic acid product to form an unwanted styrene derivative.[7][9]
-
Purity of Starting Materials: Impurities in either the 4-benzyloxy-3-methoxybenzaldehyde or malonic acid can inhibit the reaction or lead to the formation of byproducts.[9][10]
-
Recommendation: Ensure your starting materials are of high purity. If necessary, recrystallize the aldehyde and ensure the malonic acid is dry before use.
-
-
Inefficient Work-up: The product is typically precipitated by acidifying the reaction mixture.[7] If the pH is not sufficiently lowered, the product will remain in solution as its carboxylate salt, leading to low isolated yields.
-
Recommendation: After the reaction is complete, cool the mixture and carefully acidify with a strong acid like HCl until the product fully precipitates. Check the pH to ensure it is sufficiently acidic.
-
Issue 2: Formation of Impurities and Difficulty in Purification
Question: My reaction to synthesize this compound is producing the desired product, but it is contaminated with several impurities that are difficult to remove. What are these likely impurities and what purification strategies can I employ?
Answer: The nature of the impurities will depend on the synthetic route chosen (Perkin or Knoevenagel) and the specific reaction conditions.
Common Impurities and Purification Strategies:
| Impurity | Likely Origin | Recommended Purification Strategy |
| Unreacted 4-Benzyloxy-3-methoxybenzaldehyde | Incomplete reaction | During the aqueous work-up, basify the mixture with sodium bicarbonate. The cinnamic acid will form a water-soluble salt, while the unreacted aldehyde can be removed by extraction with an organic solvent like diethyl ether.[7][11] The aqueous layer can then be acidified to precipitate the pure product. |
| 4-Benzyloxy-3-methoxystyrene | Decarboxylation of the final product at elevated temperatures | Optimize the reaction temperature and time to minimize its formation.[7] If present, careful recrystallization may be necessary to separate it from the desired acid. |
| Self-condensation products of the aldehyde | Side reaction, particularly under strongly basic conditions | Optimize the choice and concentration of the base catalyst.[12] Recrystallization is the most effective method for removal. |
| Catalyst Residues (e.g., Pyridine, Piperidine) | Incomplete removal during work-up | Thorough washing of the crude product with cold water after filtration is essential. For amine-based catalysts, washing with a dilute acid solution can help to remove them as their corresponding ammonium salts. |
Recrystallization Protocol:
Recrystallization is a powerful technique for purifying the crude this compound.[7]
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of cinnamic acid derivatives.[7] A mixed solvent system, such as acetic acid and ethanol, has also been reported to be effective.[7]
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot recrystallization solvent. b. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. d. Further cooling in an ice bath can maximize the recovery of the purified product. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[12]
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for synthesizing this compound: the Perkin reaction or the Knoevenagel condensation?
A1: The Knoevenagel condensation is often considered a milder and higher-yielding alternative to the Perkin reaction for synthesizing cinnamic acids.[3][7] The Perkin reaction typically requires higher temperatures and longer reaction times, which can lead to more side product formation and degradation.[13] However, the choice of method can also depend on the availability of starting materials and the specific equipment on hand.
Q2: What is the role of the base in the Perkin reaction, and why is an anhydrous salt often specified?
A2: In the Perkin reaction, an alkali salt of the carboxylic acid, such as anhydrous sodium acetate, acts as the base catalyst.[14][15] Its primary role is to deprotonate the acid anhydride, forming an enolate ion.[4][14][16] This enolate then acts as the nucleophile, attacking the carbonyl group of the aromatic aldehyde.[4][14][17] The use of an anhydrous salt is recommended because the presence of water can lead to the hydrolysis of the acid anhydride, reducing its effective concentration and lowering the overall yield of the reaction.[13]
Q3: Can microwave irradiation be used to improve the synthesis of this compound?
A3: Yes, microwave irradiation has been shown to significantly reduce reaction times in both Perkin and Knoevenagel-type reactions.[7][13] This can be particularly advantageous in minimizing the formation of byproducts that result from prolonged heating.[7] However, it's important to note that some studies suggest that sodium acetate may not be an effective catalyst under microwave conditions for the Perkin reaction, and other bases should be considered.[13]
Q4: How can I confirm the identity and purity of my final this compound product?
A4: A combination of analytical techniques should be used for full characterization:
-
Melting Point: A sharp melting point close to the literature value (around 192.9°C) is a good indicator of purity.[2]
-
Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid and the carbon-carbon double bond.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[18]
-
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: Knoevenagel Condensation Workflow
Caption: Simplified Perkin Reaction Mechanism
References
- Vertex AI Search. (2025, October 21).
- Vertex AI Search. Optimization of reaction conditions for the methyl esterifica- tion of cinnamic acid a.
- Benchchem. (2025). Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis.
- Academia.edu. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- Benchchem. A Comparative Analysis of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis.
-
Royal Society of Chemistry. (n.d.). .
- PubMed. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Wikipedia. (2023, October 27). Perkin reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methoxycinnamic Acid via Perkin Reaction.
- SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.
- Pharmaguideline. (n.d.).
- SciRP.org. (n.d.).
- J&K Scientific LLC. (2021, June 1). Perkin Reaction.
- Vertex AI Search. (n.d.). Synthesis of Asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid.
- Scirp.org. (2018, December 14).
- Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2018, December 14).
- ECHEMI. (n.d.). 7152-95-6, 4-BENZYLOXY-3-METHOXYCINNAMICACID Formula.
- Wikipedia. (2023, November 29).
- PubChem. (n.d.). This compound.
- Benchchem. (2025, December).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). This compound | 7152-95-6.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN108863773A - The preparation method of 3- methoxy cinnamic acid.
- ResearchGate. (2025, August 6). Revised mechanism and improved methodology for the Perkin condensation.
- PubMed. (1991, October). The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic)
- Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- SciSpace. (n.d.). The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic)
- ResearchGate. (n.d.). Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M).
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). JP2015034141A - Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound.
- National Institutes of Health. (2021, June 23).
- Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
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stability issues with 4-Benzyloxy-3-methoxycinnamic acid in solution
Welcome to the technical support center for 4-Benzyloxy-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems encountered during the handling and use of this compound solutions.
My solution of this compound has turned yellow/brown. What is causing the color change and is the compound degrading?
Answer:
A change in color from colorless to yellow or brown is a common indicator of degradation. For cinnamic acid derivatives, this can be attributed to several factors, primarily oxidation and photodegradation. The unsaturated double bond in the cinnamic acid backbone is susceptible to oxidation, which can lead to the formation of colored byproducts. Additionally, exposure to light, especially UV light, can induce isomerization from the trans to the cis form or promote oxidative cyclization.[1]
Troubleshooting Workflow:
-
Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial to prevent further photodegradation. Cinnamic acid and its derivatives are known to be light-sensitive.[2]
-
Inert Atmosphere: If not already done, prepare fresh solutions and purge them with an inert gas like argon or nitrogen before sealing the container. This will minimize oxidation. For stock solutions, consider using a solvent that has been degassed.[3]
-
Purity Analysis: To determine the extent of degradation, analyze your solution using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of your colored solution to a freshly prepared, uncolored standard. The appearance of new peaks or a decrease in the area of the main peak will confirm degradation.[4][5]
-
Identify Degradants: If significant degradation has occurred, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products. Common degradation products of cinnamic acids can include benzoic acid derivatives resulting from the cleavage of the acrylic acid side chain.[6]
I've observed precipitation in my this compound solution after storage. What is the likely cause?
Answer:
Precipitation upon storage can be due to several factors, including poor solubility in the chosen solvent, temperature fluctuations, or a change in the chemical nature of the compound due to degradation. This compound is a moderately polar molecule and its solubility can be limited in certain solvents.
Troubleshooting Workflow:
-
Verify Solubility: Ensure that you have not exceeded the solubility limit of the compound in your chosen solvent. If solubility data is unavailable, perform a simple solubility test with a small amount of material.
-
Solvent Selection: For stock solutions, dimethyl sulfoxide (DMSO) is a common choice for cinnamic acid derivatives.[3] For aqueous working solutions, it is often necessary to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer.
-
pH Adjustment: The carboxylic acid moiety of the molecule means its solubility in aqueous solutions will be highly pH-dependent. The free acid form is less soluble in neutral or acidic aqueous solutions. To increase solubility, you can deprotonate the carboxylic acid by adjusting the pH to be slightly basic (e.g., pH 7.5-8.5). Use a minimal amount of a suitable base like sodium bicarbonate or sodium hydroxide. Be aware that high pH can promote the degradation of some phenolic compounds.[7]
-
Temperature Effects: If the solution was stored at a lower temperature (e.g., 4°C), the precipitate may be the result of decreased solubility at that temperature. Try gently warming the solution to see if the precipitate redissolves. If it does, consider storing the solution at room temperature (if stability allows) or preparing fresh solutions for each experiment.
-
Analyze the Precipitate: If the precipitate does not redissolve upon warming or pH adjustment, it may be a degradation product. Isolate the precipitate by centrifugation, wash it with a solvent in which the parent compound is soluble, and then analyze it by techniques such as NMR or Mass Spectrometry to determine its identity. A likely degradation product under acidic conditions is the free phenol, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), resulting from the cleavage of the benzyl ether.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are hydrolysis of the benzyl ether linkage and reactions involving the cinnamic acid moiety.
-
Hydrolysis of the Benzyl Ether: Benzyl ethers can be cleaved under acidic conditions to yield the corresponding alcohol (in this case, ferulic acid) and benzyl alcohol or its derivatives.[8][9] While generally stable to base, prolonged exposure to strong basic conditions could also potentially affect this group.
-
Cinnamic Acid Moiety Degradation: The acrylic acid portion of the molecule can undergo several reactions:
-
Photodegradation: UV light can cause isomerization of the more stable trans-double bond to the cis-isomer (allocinnamic acid derivative).[10]
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of aldehydes and carboxylic acids, such as 4-benzyloxy-3-methoxybenzaldehyde and 4-benzyloxy-3-methoxybenzoic acid.[11]
-
Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid group may be lost.[12]
-
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at -20°C, protected from light and moisture. | Low temperature minimizes the rate of any potential solid-state degradation. Protection from light and moisture prevents photodegradation and hydrolysis. |
| Stock Solutions (in organic solvents like DMSO) | Store at -20°C in small aliquots, protected from light. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Protection from light is crucial. Many similar compounds are stable for extended periods under these conditions.[3] |
| Working Solutions (in aqueous buffers) | Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no more than 24 hours, protected from light. | The stability in aqueous solutions is generally lower than in organic solvents due to the potential for hydrolysis and microbial growth. |
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly impact the stability of this compound.
-
Acidic pH (pH < 4): Strongly acidic conditions can catalyze the hydrolysis of the benzyl ether, leading to the formation of ferulic acid.[9]
-
Neutral pH (pH 6-7.5): This is generally the recommended pH range for working with many biological systems. However, solubility may be limited.
-
Basic pH (pH > 8): While increasing the pH will improve solubility by deprotonating the carboxylic acid, highly basic conditions can promote the degradation of phenolic compounds through oxidation.[7] For related compounds like ferulic acid, some studies show stability at moderately basic pH, while others indicate degradation at high pH.[7] It is advisable to use the lowest pH that maintains solubility and compound integrity.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen).
-
Seal the vial tightly and wrap it in aluminum foil to protect it from light.
-
Store at -20°C.
Protocol 2: HPLC Method for Purity Analysis
This is a general method and may require optimization for your specific instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).
-
Injection Volume: 10-20 µL.
Visualizations
Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow for Solution Instability
Caption: Decision tree for troubleshooting instability of solutions.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Thangavelu, K., & Ramasamy, M. (2015). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Biology, 36(5), 1129–1135.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- de Oliveira, C. M. A., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 25(23), 5759.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Yuliani, S. H., et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Indonesian Journal of Pharmacy, 30(4), 257-264.
- Nazir, A., et al. (2010). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. African Journal of Biotechnology, 9(33), 5343-5351.
-
ResearchGate. (n.d.). Scheme of 4-hydroxy-3-methoxycinnamic acid reaction. Retrieved from [Link]
- The Royal Society of Chemistry. (2020).
- Raiford, L. C., & Potter, D. J. (1933). Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid. Journal of the American Chemical Society, 55(4), 1682–1685.
-
UTS OPUS. (n.d.). Photolytic and Photocatalytic Degradation of Organic UV Filters in Contaminated Water. Retrieved from [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
- MacKenzie, C. R., & Bilous, D. (1988). The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. Applied and Environmental Microbiology, 54(5), 1170–1173.
-
ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]
- Budryn, G., et al. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology, 233, 223–232.
-
Sciforum. (2025). Thermal decomposition of 4-methoxy cinnamic acid over nanoceria. Retrieved from [Link]
- MDPI. (2022). Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix.
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
- MDPI. (2004). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 9(4), 248-255.
-
National Institutes of Health. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved from [Link]
-
Merck. (n.d.). 4-Hydroxy-3-methoxycinnamic acid. Retrieved from [Link]
- MDPI. (2020). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Antioxidants, 9(10), 945.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
-
ResearchGate. (n.d.). (PDF) Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Retrieved from [Link]
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]
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how to avoid side products in 4-Benzyloxy-3-methoxycinnamic acid reactions
Welcome to the technical support guide for reactions involving 4-Benzyloxy-3-methoxycinnamic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the success of your experiments.
Section 1: Amide Coupling & Esterification of the Carboxylic Acid
The carboxylic acid moiety of this compound is a primary site for modification, typically via amide bond formation or esterification. While seemingly straightforward, these reactions can be plagued by issues ranging from low conversion to the formation of stubborn byproducts.
Q1: My amide coupling reaction with an amine is sluggish, incomplete, or results in a complex mixture. What are the likely causes and how can I optimize the reaction?
A1: Incomplete conversion in amide coupling is often a result of inadequate activation of the carboxylic acid or suboptimal reaction conditions. The choice of coupling reagent is paramount.
-
Causality of Poor Activation: The carboxylate, formed by the deprotonation of the carboxylic acid by a base (like DIPEA), is a nucleophile. To make it react with another nucleophile (the amine), it must be converted into a highly reactive electrophilic species. Coupling reagents achieve this by forming an activated intermediate (e.g., an active ester). If this intermediate is not formed efficiently or is unstable, the reaction will fail.
-
Troubleshooting Strategy:
-
Choice of Coupling Reagent: For general-purpose coupling, uronium/aminium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often superior to carbodiimides. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate that is less prone to side reactions compared to those formed from DCC or EDC alone.[1]
-
Base Selection: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. It facilitates the deprotonation of the carboxylic acid without competing with the primary amine as a nucleophile.[1]
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate and the coupling reagent itself.[2]
-
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent System | Common Side Products | Mitigation Strategy & Causality |
| DCC/DMAP | N-acylurea (insoluble byproduct) | Use EDC instead of DCC. The urea byproduct of EDC is water-soluble, simplifying purification. The N-acylurea forms from an intramolecular rearrangement of the O-acylisourea intermediate if amine attack is slow. |
| EDC/HOBt or Oxyma | Epimerization (for chiral amines/acids) | Additives like HOBt or Oxyma Pure trap the O-acylisourea intermediate to form an active ester. This intermediate is more stable, less prone to rearrangement, and minimizes the risk of racemization at the alpha-carbon of chiral substrates.[2] |
| HATU/DIPEA | Minimal | Generally very clean. Ensure high-purity reagents. HATU is often the reagent of choice for difficult couplings due to the high reactivity of the intermediate it forms.[1] |
| POCl₃/Pyridine | Colored impurities, harsh conditions | Use for robust substrates. POCl₃ activates the carboxylic acid by forming a highly reactive acyl phosphate or acid chloride in situ. This method is less common now due to the availability of milder reagents.[3] |
Q2: I'm trying to perform a Fischer esterification with an alcohol (e.g., ethanol) and a strong acid catalyst, but the yield is low. Why is this happening?
A2: Fischer esterification is an equilibrium-controlled process. The low yield is almost certainly due to the presence of water, which drives the equilibrium back toward the starting materials (hydrolysis of the ester).
-
Le Châtelier's Principle in Action: The reaction is: Carboxylic Acid + Alcohol ⇌ Ester + Water. To maximize the ester yield, the water produced must be removed from the reaction mixture as it forms.
-
Troubleshooting Strategy:
-
Water Removal: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane). As the mixture refluxes, the water-azeotrope distills over, is trapped, and the dry solvent returns to the flask, driving the reaction to completion.
-
Use a Large Excess of Alcohol: If using a low-boiling alcohol like ethanol, it can be used as the solvent. A large molar excess will shift the equilibrium towards the product.
-
Alternative: Steglich Esterification: For substrates sensitive to strong acid and heat, a Steglich esterification using DCC (or EDC) and a catalytic amount of DMAP at room temperature is a superior method. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[4]
-
Workflow Diagram: Troubleshooting Amide Coupling Reactions
A decision guide for optimizing amide bond formation.
Section 2: Debenzylation (Cleavage of the Benzyl Ether)
The removal of the benzyl protecting group is a critical step to unmask the phenolic hydroxyl group, yielding ferulic acid or its derivatives. Catalytic hydrogenolysis is the most common method, but it is fraught with potential side reactions.
Q3: During catalytic hydrogenolysis (Pd/C, H₂), I am observing over-reduction. The mass spectrum suggests saturation of the benzyl group's aromatic ring. How can I achieve selective O-debenzylation?
A3: This is a classic problem in hydrogenolysis. The palladium catalyst, if too active, can hydrogenate the aromatic ring of the benzyl group, leading to the formation of a cyclohexylmethyl ether, which is much harder to cleave, or directly to toluene and a cyclohexyl byproduct.
-
Causality of Over-reduction: The activity of a palladium catalyst is highly dependent on its source, preparation, and the reaction environment. In non-polar solvents or under highly acidic/basic conditions, the catalyst's selectivity can be poor, favoring arene hydrogenation.
-
Troubleshooting & Optimization Protocol:
-
Catalyst Pre-treatment: The most effective strategy is to "tune" or slightly deactivate the catalyst to favor hydrogenolysis over hydrogenation. A pre-treatment with a solvent mixture like DMF/water has been shown to inhibit the saturation of benzyl ethers.[5]
-
Solvent System: The choice of solvent dramatically influences selectivity. A mixed solvent system such as THF:tert-butyl alcohol:Phosphate Buffer (pH 4) can suppress unwanted hydrogenation side-products.[5]
-
Catalyst Inhibitors: In some cases, adding a small amount of a catalyst inhibitor like pyridine or quinoline can selectively poison the sites responsible for aromatic hydrogenation while allowing O-debenzylation to proceed.[6]
-
Hydrogen Source (Transfer Hydrogenation): Switching from H₂ gas to a hydrogen transfer reagent like ammonium formate, formic acid, or 1,4-cyclohexadiene often provides superior selectivity.[6] These reagents deliver hydrogen to the catalyst surface in a more controlled manner, preventing the high surface concentration of hydrogen that can lead to over-reduction.
-
Experimental Protocol 1: Selective Hydrogenolysis via Catalyst Pre-treatment
This protocol is adapted from methodologies designed to prevent arene saturation during benzyl ether cleavage.[5]
-
Catalyst Pre-treatment: In a separate flask, suspend 10% Palladium on Carbon (Pd/C, 0.1 eq per benzyl group) in a mixture of DMF and water (e.g., 9:1 v/v). Stir vigorously for 30 minutes under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In the reaction vessel, dissolve this compound (1 eq) in the chosen solvent system (e.g., THF:tert-butyl alcohol:PBS buffer at pH 4, 60:10:30 v/v/v).
-
Initiation: Carefully add the pre-treated catalyst slurry to the solution of the substrate.
-
Hydrogenation: Seal the reaction vessel and purge with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 5-10 bar). Note: Lower pressures often favor selectivity.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Concentrate the filtrate in vacuo to obtain the crude product.
Q4: My molecule contains other reducible functional groups (e.g., alkynes, azides, nitro groups) that are not compatible with catalytic hydrogenation. What are my options for selective benzyl ether cleavage?
A4: When global reduction is not viable, orthogonal deprotection strategies are required. Benzyl ethers are susceptible to cleavage under various non-reductive conditions.
Table 2: Alternative Debenzylation Methods for Sensitive Substrates
| Method | Reagents | Advantages & Compatibility | Potential Issues |
| Visible-Light Photoredox Catalysis | Photocatalyst (e.g., acridinium salt), H-atom acceptor, oxidant | Extremely mild and highly chemoselective. Tolerates azides, alkynes, carbonates, and other sensitive groups that are incompatible with hydrogenolysis.[7] | Requires specialized photoreactor setup. Optimization of photocatalyst and conditions may be necessary. |
| Lewis Acid Cleavage | SnCl₄, BCl₃, BBr₃ | Effective for substrates that can tolerate strong Lewis acids. SnCl₄ has been shown to selectively cleave benzyl esters over benzyl ethers, but stronger Lewis acids like BBr₃ will cleave the ether.[8][9] | Harsh conditions. Not suitable for acid-sensitive functional groups. BBr₃ is highly corrosive and moisture-sensitive. |
| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Primarily used for p-methoxybenzyl (PMB) ethers, but can work for benzyl ethers with photoirradiation. Orthogonal to many reductive conditions.[6] | Stoichiometric amounts of oxidant are required, which can complicate purification. |
Workflow Diagram: Selecting a Debenzylation Strategy
A guide to choosing the right deprotection method based on functional group tolerance.
Section 3: General Stability & Other Considerations
Q5: Under what conditions might the α,β-unsaturated double bond of the cinnamic acid core be reduced?
A5: The conjugated double bond is susceptible to reduction, primarily under catalytic hydrogenation conditions. This is often a competing side reaction during O-debenzylation.
-
Controlling Selectivity: Generally, O-debenzylation is kinetically favored over alkene reduction under standard Pd/C hydrogenation conditions. However, prolonged reaction times, high hydrogen pressure, or more active catalysts (like Platinum oxide, PtO₂) will lead to the reduction of the double bond, yielding the corresponding propanoic acid derivative. If alkene reduction is the desired outcome, using PtO₂ or Rh/C as the catalyst is more effective. To avoid it, carefully monitor the reaction and stop it as soon as the starting material is consumed. Transfer hydrogenation methods often show higher selectivity for debenzylation over alkene reduction.[6]
References
-
Crawford, C., & Oscarson, S. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Gagnon, D., et al. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - PubMed Central. [Link]
-
Various Authors. (2021). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Ether cleavage. Wikipedia. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Alarcon, E., et al. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. SciRP.org. [Link]
-
Ghosh, S., et al. (2024). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]
-
Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685. [Link]
-
Various Authors. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. ResearchGate. [Link]
-
Yamamoto, H., et al. (1998). Synthesis and Biological Activities of Ferulic Acid Derivatives. PubMed. [Link]
-
Raharjo, T. J., & Kulkarni, A. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journals. [Link]
-
Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]
-
Kingston, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]
-
Rosli, N. A., et al. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 24(5), 705-716. [Link]
-
de Souza, A. C. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. [Link]
-
MacMillan, D. S., & Thomson, D. W. (2014). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. DalSpace. [Link]
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- 4. scielo.br [scielo.br]
- 5. chemrxiv.org [chemrxiv.org]
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- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
Technical Support Center: Refining Analytical Methods for 4-Benzyloxy-3-methoxycinnamic Acid
Welcome to the technical support resource for the analysis of 4-Benzyloxy-3-methoxycinnamic acid (BMCA). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, validated analytical methods. Here, we move beyond simple protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot and refine your experiments effectively.
Core Physicochemical Properties
A foundational understanding of a molecule's properties is critical for analytical method development. BMCA is a derivative of cinnamic acid, sharing features with other phenolic compounds.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | [1] |
| Molecular Weight | 284.31 g/mol | [1] |
| Melting Point | ~188 °C | [2] |
| pKa (Predicted) | 4.53 ± 0.10 | [2] |
| Appearance | Solid | [3] |
The carboxylic acid moiety, with a pKa around 4.53, is the most critical feature for chromatographic method development. At a pH above this value, the molecule will be deprotonated (anionic), and at a pH below it, it will be in its neutral, protonated form. This behavior directly influences its retention on reversed-phase columns.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and analysis of BMCA.
Q1: How should I prepare a stock solution of this compound?
A1: Due to the aromatic rings and the carboxylic acid group, BMCA has limited solubility in water. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[3] For analytical purposes, especially HPLC, it is recommended to prepare a high-concentration stock solution in DMSO or methanol and then dilute it with the mobile phase for working standards. For related compounds like benzoic acid, sonication may be required to achieve complete dissolution.[4]
Q2: What is a good starting point for an HPLC-UV method?
A2: A reversed-phase HPLC method using a C18 column is the most common and effective approach.[5][6] A good starting point is a gradient elution using acidified water and acetonitrile or methanol. The acidic modifier is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. A UV detection wavelength around 310 nm is recommended, as this is near the λmax for similar conjugated systems like 4-Methoxycinnamic Acid, ensuring high sensitivity.[7]
Q3: Can I analyze BMCA using Gas Chromatography (GC)?
A3: Direct analysis by GC is challenging due to the low volatility of the carboxylic acid. However, GC-MS analysis is possible after a derivatization step to convert the carboxylic acid into a more volatile ester or silyl ester. A common and effective method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] This approach is highly sensitive and provides excellent structural information through mass spectrometry.[5]
Q4: Is this compound stable in solution?
A4: Cinnamic acid derivatives are generally stable. However, prolonged exposure to light can cause cis/trans isomerization at the double bond, potentially leading to the appearance of a small, secondary peak in your chromatogram. It is good practice to store solutions in amber vials or protect them from light and keep them refrigerated when not in use. For long-term storage, keeping solutions at -20°C is recommended.[3]
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification of BMCA. This guide addresses specific issues you may encounter.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My BMCA peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for acidic compounds like BMCA is most often caused by secondary ionic interactions between the deprotonated carboxylate group and the silica backbone of the HPLC column.
-
Causality: At a mobile phase pH near or above the pKa of BMCA (~4.53), a portion of the molecules will be in their anionic form. These anions can interact strongly with residual, positively charged silanol groups on the silica surface, leading to a "tail" as they elute.
-
Solution: The most effective solution is to suppress this ionization by acidifying the mobile phase.
-
Add an Acidic Modifier: Add 0.1% phosphoric acid or 0.1% formic acid to your aqueous mobile phase (e.g., Water + 0.1% H₃PO₄).[5][8] This will lower the pH to well below the pKa of BMCA, ensuring it remains in its neutral, protonated form, which interacts more predictably with the C18 stationary phase.
-
Check Sample Diluent: Ensure your sample is dissolved in a solvent that is no stronger than your initial mobile phase. Dissolving the sample in a very strong solvent (like 100% acetonitrile) when the initial mobile phase is weak (e.g., 90% water) can cause peak distortion.
-
Caption: Troubleshooting logic for HPLC peak tailing.
Problem: Inconsistent Retention Times
Q: The retention time for my BMCA peak is shifting between injections. What's happening?
A: Retention time instability is usually due to issues with the mobile phase, column temperature, or pump performance.[9]
-
Causality & Solution:
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. For isocratic methods, pre-mixing the mobile phase manually can improve consistency. Also, ensure solvents are properly degassed to prevent bubble formation, which can disrupt flow.
-
Column Temperature: Fluctuations in ambient temperature can affect retention time. Using a thermostatically controlled column compartment is essential for reproducible results. A typical temperature is 30°C.[5][8]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this means allowing sufficient time for the column to return to the starting conditions post-run. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through before the next injection.
-
Problem: Low Signal or No Peak Detected
Q: I've injected my sample but I don't see a peak, or the peak is very small. What should I check?
A: This issue can stem from the detector settings, sample preparation, or compound degradation.
-
Causality & Solution:
-
Incorrect Wavelength: BMCA has a conjugated system that absorbs UV light. Ensure your UV detector is set to the wavelength of maximum absorbance (λmax). For structurally similar compounds, this is typically in the 280-310 nm range.[5][7] If you have a photodiode array (PDA) detector, run a standard to determine the optimal λmax.
-
Sample Solubility/Precipitation: The compound may have precipitated out of solution if the sample diluent is not compatible. As mentioned in the FAQs, using a small amount of organic solvent (like methanol or acetonitrile) in your diluent can prevent this. Visually inspect your sample vials for any precipitate.
-
System Leaks: A leak in the system, especially after the injector, will cause a loss of sample and a corresponding decrease in signal. Check for salt buildup at fittings, which is a common sign of a leak.[9]
-
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform system suitability tests before analyzing samples.
Protocol 1: Quantitative Analysis by HPLC-UV
This method is adapted from validated protocols for similar cinnamic acid derivatives and is suitable for quantification in various matrices.[5][6]
-
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile (HPLC grade).
-
Filter all solvents through a 0.45 µm filter before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 310 nm.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
-
Sample Preparation (from a simple matrix):
-
Prepare a 1 mg/mL stock solution of BMCA in methanol.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Dissolve or dilute your unknown sample in the same mobile phase.
-
Filter all samples through a 0.2 µm syringe filter before injection.
-
Caption: Standard workflow for HPLC analysis of BMCA.
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol outlines the preparation of a sample for Nuclear Magnetic Resonance (NMR) analysis to confirm the structure of BMCA. Expected chemical shifts are based on data for closely related structures.[7][10]
-
Sample Preparation:
-
For ¹H NMR, weigh approximately 5-10 mg of BMCA.
-
For ¹³C NMR, weigh approximately 20-50 mg of BMCA.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and for cleanly observing the acidic proton.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
Expected Spectral Data:
Proton/Carbon Assignment Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Carboxylic Acid (-COOH) 12.0 - 12.5 (broad s) ~168 Vinylic Protons (-CH=CH-) 6.4 (d), 7.6 (d) ~116, ~145 Aromatic Protons 6.9 - 7.5 (m) ~114 - 150 Benzyl Protons (-O-CH₂-Ph) ~5.2 (s) ~70 | Methoxy Protons (-OCH₃) | ~3.8 (s) | ~56 |
References
-
Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent Technologies Application Note. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5712075, this compound. PubChem. [Link]
-
Academic Journals. (2012). Isolation and identification of phytochemical constituents from Scrophularia takesimensis. Journal of Medicinal Plants Research. [Link]
-
National Center for Biotechnology Information. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Library of Medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Library of Medicine. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI. [Link]
-
SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. [Link]
-
ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Benzyl 4-methoxycinnamate. The Royal Society of Chemistry. [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. rsc.org [rsc.org]
Technical Support Center: Scaling Up 4-Benzyloxy-3-methoxycinnamic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-Benzyloxy-3-methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory to pilot or industrial scale. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Section 1: Synthesis Workflow Overview
The production of this compound is typically achieved through a two-step synthetic route starting from vanillin. The first step involves the protection of the phenolic hydroxyl group via O-benzylation, followed by a condensation reaction to construct the cinnamic acid moiety. While straightforward at the lab scale, each stage presents unique challenges during scale-up related to reaction control, impurity profiles, and material handling.
Overall Synthesis Pathway
The process begins with the Williamson ether synthesis to protect the phenolic hydroxyl of vanillin, followed by a Knoevenagel-Doebner condensation to form the α,β-unsaturated carboxylic acid.
Caption: Decision tree for troubleshooting low yields in the condensation step.
Q: The use of pyridine is problematic for our facility. Are there greener or more process-friendly alternatives for the condensation step?
A: Yes, replacing the traditional pyridine/piperidine system is a key objective for greening this synthesis.
-
Causality: Pyridine is effective because it acts as both a basic catalyst and a high-boiling solvent that facilitates the decarboxylation of the intermediate. [1]The challenge is to find a system that performs these functions but is less toxic and easier to remove.
-
Alternative Systems:
-
Aliphatic Tertiary Amines: Triethylamine (TEA) in a solvent like toluene has been shown to be a viable replacement for pyridine, affording comparable yields. [1]TEA is less toxic and has a lower boiling point, making it easier to remove and recover.
-
Ionic Liquids: Certain basic ionic liquids can act as both catalyst and solvent, offering potential for recyclability and improved reaction rates.
-
Solvent-Free Conditions: Some Knoevenagel condensations can be performed under solvent-free or neat conditions with microwave irradiation, drastically reducing reaction times and waste. [2]This requires careful process safety evaluation before scaling.
-
Part C: Purification and Isolation
Q: My final product fails to crystallize properly and oils out during recrystallization. How can I achieve a clean, crystalline solid?
A: "Oiling out" during crystallization is a sign that the product's solubility limit has been exceeded at a temperature above its melting point, or that impurities are depressing the melting point and interfering with lattice formation.
-
Causality: The crude product may contain unreacted 4-benzyloxy-3-methoxybenzaldehyde, which is an oily solid at room temperature and can act as a eutectic impurity. The choice of recrystallization solvent is also paramount.
-
Troubleshooting Steps:
-
Pre-Purification Wash: Before recrystallization, wash the crude solid precipitate with a non-polar solvent like hexanes or diethyl ether. This will remove residual, less polar starting aldehyde.
-
Optimize Recrystallization Solvent System: A single solvent may not be ideal. A mixed-solvent system often works best. For example, dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, heptane) until turbidity persists. Allow to cool slowly without agitation.
-
Control Cooling Rate: Rapid cooling ("crashing out") promotes the formation of small, impure crystals or oils. Use a jacketed vessel to control the cooling rate (e.g., 5-10°C per hour). Seeding the solution with a few crystals of pure product once it is saturated can also promote proper crystal growth.
-
pH Adjustment During Work-up: Ensure the product is fully protonated during precipitation from the basic reaction mixture. After the reaction, pouring the mixture into cold, dilute HCl (pH ~2) is crucial for complete precipitation of the carboxylic acid. [3]
-
Section 4: Protocols and Data
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a representative lab-scale procedure. Scale-up requires careful adjustment of parameters as discussed in the troubleshooting section.
Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (15.2 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).
-
Stir the suspension vigorously and add benzyl chloride (14.0 g, 0.11 mol).
-
Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction's completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol/water to yield pure 4-benzyloxy-3-methoxybenzaldehyde as a white crystalline solid.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, combine the 4-benzyloxy-3-methoxybenzaldehyde from Step 1 (12.1 g, 0.05 mol), malonic acid (7.8 g, 0.075 mol), and pyridine (50 mL).
-
Add piperidine (0.5 mL) as a co-catalyst.
-
Heat the mixture in an oil bath set to 90°C for 3-4 hours. The evolution of CO2 should be observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and pour it slowly into a beaker containing 300 mL of ice-cold 2M hydrochloric acid with vigorous stirring.
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven at 50-60°C.
-
The product can be further purified by recrystallization from ethanol.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale (10-50g) | Pilot-Scale (1-10kg) Consideration | Rationale / Justification |
| Heating Method | Heating mantle/oil bath | Jacketed reactor with thermal fluid | Provides uniform heat distribution and precise temperature control, preventing hot spots that cause byproduct formation. [4] |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer with optimized impeller (e.g., pitched-blade turbine) | Ensures effective mixing of slurries and reagents in larger volumes, crucial for reaction kinetics and heat transfer. |
| Reagent Addition | Manual, all at once | Controlled addition via dosing pump | Allows for better management of reaction exotherms and maintains optimal reactant concentrations. |
| Solvent for Condensation | Pyridine | Toluene with Triethylamine (TEA) | Reduces toxicity, simplifies solvent removal/recovery, and improves process safety. [1] |
| Work-up/Precipitation | Pouring into open beaker of acid | Pumping reaction mass into a jacketed, agitated quench vessel | Provides better control over precipitation, temperature, and particle size, leading to easier filtration and higher purity. |
| Filtration | Büchner funnel | Nutsche filter-dryer | Combines filtration, washing, and drying in a single, closed unit, minimizing handling and contamination risk. |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. CN108863773A - The preparation method of 3- methoxy cinnamic acid.
-
Jurnal UNS. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. [Link]
- Google Patents.
-
ResearchGate. Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. [Link]
-
Pharmaceutical Technology. Avoiding pitfalls in scaling up biopharmaceutical production. [Link]
-
BEPLS. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
-
Royal Society of Chemistry. Pyridine free Knoevenagel condensation: an alternative sustainable protocol for the synthesis of cinnamic acids. [Link]
-
National Institutes of Health. Design, synthesis, antiviral activities of ferulic acid derivatives. [Link]
-
Organic Syntheses. 2,3-dimethoxycinnamic acid. [Link]
-
Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]
Sources
Technical Support Center: Interpreting Unexpected Spectral Data for 4-Benzyloxy-3-methoxycinnamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and troubleshooting strategies for interpreting unexpected spectral data for 4-Benzyloxy-3-methoxycinnamic acid. My aim is to move beyond simple data reporting and delve into the causality behind spectral observations, empowering you to confidently interpret your results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the spectroscopic analysis of this compound.
¹H NMR Spectroscopy
Question 1: My aromatic proton signals are shifted or have unexpected splitting patterns. What could be the cause?
Answer: Deviations in the aromatic region of the ¹H NMR spectrum can arise from several factors:
-
Residual Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons, especially the acidic proton of the carboxylic acid.[1][2] For instance, in DMSO-d₆, the carboxylic acid proton will be a broad singlet, while in CDCl₃, its position can vary with concentration.
-
Presence of Isomers: Contamination with the isomeric compound, isoferulic acid benzyl ether (3-benzyloxy-4-methoxycinnamic acid), is a common issue. This isomer will exhibit a different set of aromatic proton signals, leading to a more complex spectrum.[3][4]
-
Degradation: Cinnamic acid derivatives can undergo degradation, particularly if exposed to light or heat.[5][6] This can lead to the formation of various byproducts with distinct aromatic signals.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected aromatic ¹H NMR signals.
Question 2: The vinyl proton signals are not clean doublets as expected. Why?
Answer: The two vinyl protons of the cinnamic acid moiety typically appear as two distinct doublets due to coupling with each other. Several factors can lead to distorted or unexpected signals:
-
Cis/Trans Isomerization: While the trans isomer is generally more stable, the presence of the cis isomer will introduce a second set of vinyl proton signals with a smaller coupling constant.
-
Poor Shimming: An improperly shimmed magnet will result in broad and distorted peaks throughout the spectrum.[7]
-
Low Signal-to-Noise: If the sample concentration is too low, the vinyl proton signals may be difficult to distinguish from the baseline noise.[7]
Protocol for Sample Preparation and NMR Acquisition:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Before acquiring your spectrum, ensure the NMR spectrometer is properly tuned and the magnetic field is well-shimmed to obtain optimal resolution.
-
Acquisition Parameters: Use a standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 seconds is recommended for quantitative analysis.
¹³C NMR Spectroscopy
Question 3: I am observing more than the expected 17 carbon signals in my ¹³C NMR spectrum. What does this indicate?
Answer: The presence of extra peaks in the ¹³C NMR spectrum is a clear indication of impurities in your sample. Common culprits include:
-
Starting Materials: Incomplete reaction can leave residual starting materials, such as 4-hydroxy-3-methoxycinnamic acid (ferulic acid) or benzyl bromide.[8]
-
Side Products: The synthesis of this compound can sometimes yield side products.
-
Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to extra signals.
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168 |
| Vinylic (α-C) | ~116 |
| Vinylic (β-C) | ~145 |
| Aromatic (quaternary) | ~126, ~148, ~149, ~150 |
| Aromatic (CH) | ~110, ~113, ~123, ~127, ~128, ~129 |
| Methoxy (-OCH₃) | ~56 |
| Benzylic (-OCH₂-) | ~71 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.[9][10][11]
Infrared (IR) Spectroscopy
Question 4: The O-H stretch in my IR spectrum is very broad and obscuring other peaks. How can I resolve this?
Answer: The broadness of the O-H stretch from the carboxylic acid is due to hydrogen bonding.[12] While characteristic, it can sometimes mask other important signals in the 3500-2500 cm⁻¹ region.
Troubleshooting and Data Interpretation:
-
Sample Preparation: For solid samples, ensure the KBr pellet is dry and the sample is finely ground and evenly mixed to minimize scattering.[12][13] For liquid samples (e.g., in a mull), use a minimal amount of mulling agent.
-
Baseline Correction: A sloping or irregular baseline can distort peak shapes. Applying a baseline correction during data processing can help to resolve overlapping peaks.[13]
-
Focus on the Fingerprint Region: The region below 1500 cm⁻¹ is often more informative for identifying specific functional groups and structural features.
Key IR Absorptions for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| C-H (Aromatic) | 3100-3000 | Sharp, medium |
| C-H (Aliphatic) | 3000-2850 | Sharp, medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong, sharp |
| C=C (Alkene) | 1640-1620 | Medium |
| C=C (Aromatic) | 1600-1450 | Medium to weak |
| C-O (Ether/Acid) | 1300-1000 | Strong |
Mass Spectrometry (MS)
Question 5: I am not observing the expected molecular ion peak at m/z 284. What could be the reason?
Answer: The absence of a clear molecular ion peak ([M]⁺ or [M-H]⁻) can be attributed to several factors depending on the ionization technique used.
-
Electron Ionization (EI): EI is a high-energy technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak.[14] Look for characteristic fragment ions.
-
Electrospray Ionization (ESI): In ESI, the molecule is more likely to be observed as a deprotonated species [M-H]⁻ in negative ion mode or a protonated species [M+H]⁺ in positive ion mode.[15] If you are not seeing the expected ion, it could be due to:
-
In-source Fragmentation: The settings of the mass spectrometer, such as the cone voltage, can induce fragmentation in the source.
-
Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions.
-
Expected Fragmentation Pattern (EI):
The mass spectrum of cinnamic acid derivatives often shows characteristic losses.[14][16] For this compound, expect to see fragments corresponding to the loss of:
-
-OH (m/z 267)
-
-COOH (m/z 239)
-
-CH₂Ph (benzyl group, m/z 193)
Logical Flow for MS Troubleshooting:
Caption: Decision tree for troubleshooting missing molecular ion peaks in MS.
Potential Impurities and Their Spectral Signatures
Understanding the potential impurities is crucial for accurate data interpretation.
| Impurity | Key Spectroscopic Features |
| Ferulic Acid | ¹H NMR: Phenolic -OH signal. MS: m/z 194.[8][17][18][19] |
| Vanillin | ¹H NMR: Aldehyde proton (~9.8 ppm). ¹³C NMR: Aldehyde carbon (~191 ppm). MS: m/z 152.[20][21][22][23][24] |
| Isoferulic Acid | Distinct aromatic and vinylic proton signals in ¹H NMR compared to the desired product. MS: m/z 194.[3][4][25][26] |
| Benzyl Alcohol | ¹H NMR: Characteristic benzylic CH₂ and OH signals. |
| Benzoic Acid | ¹H NMR: Aromatic signals and a carboxylic acid proton. |
This guide provides a framework for troubleshooting unexpected spectral data for this compound. By systematically considering potential issues related to sample purity, experimental conditions, and data processing, researchers can arrive at a more accurate and confident interpretation of their results.
References
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Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
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Spectral data for ferulic acid obtained under the conditions: 1 H NMR... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The fragmentations of substituted cinnamic acids after electron impact. (n.d.). CORE. Retrieved January 20, 2026, from [Link]
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Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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How To Troubleshoot Bad FTIR Spectra? - Chemistry For Everyone. (2023, August 1). YouTube. Retrieved January 20, 2026, from [Link]
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Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 20, 2026, from [Link]
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NMR Artifacts. (n.d.). Max T. Rogers NMR. Retrieved January 20, 2026, from [Link]
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Vanillin. (n.d.). PhotochemCAD. Retrieved January 20, 2026, from [Link]
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What Causes Errors In Ir Spectroscopy? Master Sample Prep To Avoid Common Mistakes. (n.d.). KINTEK. Retrieved January 20, 2026, from [Link]
-
Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. (2021, June 11). MDPI. Retrieved January 20, 2026, from [Link]
-
Ferulic Acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Isoferulic Acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Single stage electrospray mass spectrum of trans-cinnamic acid in... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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MS spectra showing fragmentation patterns of cinnamic acid derivatives... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Common Problems with FT-IR Instruments and How to Avoid Them. (2021, April 28). Spectroscopy Online. Retrieved January 20, 2026, from [Link]
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Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Vanillin. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
Issues of spectral quality in clinical 1H-magnetic resonance spectroscopy and a gallery of artifacts. (2004, May 7). Magnetic Resonance in Medicine. Retrieved January 20, 2026, from [Link]
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NMR and Mass Spectroscopy of Carboxylic Acids. (2023, May 22). JoVE. Retrieved January 20, 2026, from [Link]
-
Vanillin. (2015, June 19). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 20, 2026, from [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering. Retrieved January 20, 2026, from [Link]
-
trans-Ferulic acid. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
1 H NMR spectrum of ferulic acid (A) and 13 C NMR spectrum of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Vanillin (C8H8O3) properties. (n.d.). Mol-Instincts. Retrieved January 20, 2026, from [Link]
-
The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. (2023, February 21). PubMed Central. Retrieved January 20, 2026, from [Link]
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Caffeic acid. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Isoferulic acid. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 19). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Left: UV‐Vis spectra of caffeic acid (blue), ferulic acid (red) and trans‐isoferulic acid (green) in the range of 200 to 750 nm. Right. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved January 20, 2026, from [Link]
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Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Problems with Infrared Spectroscopy. (2013, July 26). ResearchGate. Retrieved January 20, 2026, from [Link]
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4-Benzyloxy-3-methoxyphenylacetonitrile. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Strategies for Improving the Solubility of 4-Benzyloxy-3-methoxycinnamic Acid
Introduction
4-Benzyloxy-3-methoxycinnamic acid is a derivative of cinnamic acid used by researchers in various fields, including as a synthetic intermediate in drug development. A significant challenge frequently encountered during its handling is its low aqueous solubility. This poor solubility stems from its molecular structure, which features a large, hydrophobic benzyloxy group and an aromatic ring, coupled with a polar carboxylic acid group. This guide provides a series of troubleshooting strategies and detailed protocols designed for researchers to overcome solubility challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound is precipitating out of my aqueous buffer during my in vitro assay. How can I increase its solubility?
Issue: You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO) and upon dilution into your aqueous assay buffer (e.g., PBS, pH 7.4), the compound immediately precipitates, rendering the solution turbid and invalidating your experiment.
Root Cause Analysis: The primary issue is the low intrinsic aqueous solubility of the neutral form of the molecule. This compound is a weak acid. Its solubility in water is dictated by the pH of the solution, a relationship described by the Henderson-Hasselbalch equation[1][2]. The carboxylic acid moiety has a specific acid dissociation constant (pKa). While not experimentally determined for this exact molecule, a very close structural analog, Ferulic acid (4-hydroxy-3-methoxycinnamic acid), has a pKa of approximately 4.58[3]. At a pH below the pKa, the compound exists predominantly in its neutral, protonated (-COOH) form, which is poorly soluble. At a pH above the pKa, it converts to its deprotonated, anionic carboxylate form (-COO⁻), which is significantly more water-soluble due to the charge[4][5]. Your physiological buffer at pH 7.4 is well above the pKa, which should favor the soluble form; however, the kinetics of dissolution and localized pH changes upon dilution from a concentrated DMSO stock can still cause precipitation. A more robust strategy is to ensure the compound is fully ionized before final dilution.
Solution: pH-Adjusted Solubilization
By preparing a stock solution at an alkaline pH, you can pre-dissolve the compound in its soluble, ionized form, which can then be carefully diluted into the final assay buffer.
Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh 2.84 mg of this compound (MW: 284.31 g/mol ) for a final volume of 1 mL.
-
Initial Suspension: Add the powder to a sterile microcentrifuge tube. Add approximately 800 µL of purified water. The compound will not dissolve and will appear as a suspension.
-
Basification: Prepare a 1 M NaOH stock solution. Add the 1 M NaOH dropwise (typically 1-2 µL at a time) to the suspension while vortexing. Continue adding base until the solid completely dissolves. The solution should become clear. This indicates the conversion of the carboxylic acid to its soluble sodium salt.
-
pH Check & Neutralization (Optional): If your assay is highly sensitive to pH, you can carefully back-titrate the pH of the stock solution towards your target pH using 1 M HCl. Do this slowly while monitoring with a calibrated pH microprobe. Be aware that if you lower the pH too much (e.g., below 6.0), the compound may begin to precipitate again.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL with purified water. This is your 10 mM aqueous stock solution.
-
Assay Dilution: This stock can now be serially diluted into your final assay buffer. The pre-dissolved and ionized state of the compound significantly reduces the likelihood of precipitation upon dilution.
dot
Caption: Fig 2. Workflow for screening co-solvents.
| Co-Solvent System (v/v) | Typical Solubility Range for Hydrophobic Acids | Final Conc. Limit in Cell Assays |
| 100% DMSO | High (50-200 mM) | < 0.5% [6] |
| 100% Ethanol | Moderate (10-50 mM) | < 0.5% [7] |
| 50% PEG 400 / 50% Water | Moderate-High (20-80 mM) | < 1.0% |
| Table 2. General properties of common biocompatible co-solvents for preparing stock solutions. |
FAQ 3: Both pH adjustment and co-solvents interfere with my downstream application. Is there a way to make an intrinsically water-soluble version of the compound?
Issue: Your experimental system is sensitive to changes in pH, and organic co-solvents cause unacceptable artifacts. You need a form of the compound that dissolves directly in aqueous media without additives.
Root Cause Analysis: The core problem remains the poor solubility of the protonated carboxylic acid. While pH adjustment modifies the solution to favor the soluble salt form, an alternative is to isolate the compound as a stable salt before dissolution. Forming a salt, such as a sodium or potassium salt, replaces the acidic proton with a counter-ion, creating an ionic compound that is often crystalline, stable, and readily soluble in water.[3] This approach makes the bulk solution's properties (pH, solvent polarity) independent of the solubilization method.
Solution: Pre-formation of a Carboxylate Salt
By performing a simple acid-base reaction and isolating the product, you can generate a salt form of this compound that can be weighed and dissolved directly into aqueous buffers.
Experimental Protocol: Synthesis and Isolation of Sodium 4-Benzyloxy-3-methoxycinnamate
-
Dissolve Acid: Dissolve a known quantity of this compound (e.g., 284 mg, 1.0 mmol) in a suitable organic solvent like ethanol (e.g., 10 mL) in a round-bottom flask.
-
Prepare Base: Calculate a precise stoichiometric equivalent (1.0 eq) of sodium hydroxide. Prepare a solution of NaOH (40 mg, 1.0 mmol) in a minimal amount of water or ethanol.
-
React: Slowly add the NaOH solution to the stirred solution of the acid at room temperature. The reaction is typically instantaneous.
-
Isolate Salt: Remove the solvent using a rotary evaporator. The resulting solid is the sodium salt of your compound. For higher purity and removal of water, the solid can be re-dissolved in a minimal amount of water and lyophilized (freeze-dried).
-
Characterization (Recommended): Confirm salt formation using techniques like FT-IR (disappearance of the broad carboxylic acid O-H stretch) or NMR spectroscopy. The new molecular weight is 306.29 g/mol .
-
Usage: The resulting solid powder is the sodium salt, which should now be directly soluble in water or aqueous buffers to the desired concentration, often without the need for pH adjustment or co-solvents.
dot
Caption: Fig 3. Acid-base reaction to form a soluble salt.
FAQ 4: My compound dissolves initially but then crashes out over time or at lower temperatures. How can I improve its long-term stability in solution?
Issue: You have successfully prepared a solution, but upon storage (e.g., at 4°C) or over several hours, you observe precipitation. This indicates poor kinetic solubility and stability.
Root Cause Analysis: Even when dissolved, hydrophobic molecules can self-associate and aggregate in aqueous environments, eventually leading to precipitation. This is driven by the thermodynamically unfavorable interaction between the non-polar parts of the molecule and water. To prevent this, a solubilizing excipient like a cyclodextrin can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portion of a guest molecule, like the benzyloxy-phenyl group of your compound, forming an "inclusion complex." This complex effectively shields the non-polar part from water, dramatically increasing aqueous solubility and preventing aggregation.
Solution: Cyclodextrin Inclusion Complexation
Using a modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has enhanced solubility and reduced toxicity compared to natural cyclodextrins, is a highly effective strategy.
Experimental Protocol: Preparation of a Solution Using HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., a 20% w/v solution, which is 200 mg of HP-β-CD in 1 mL of buffer). Warm the solution slightly (to ~40°C) and stir until the cyclodextrin is fully dissolved.
-
Add Compound: Weigh your this compound and add it directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) or sonicate the mixture until the compound dissolves. The formation of the inclusion complex is an equilibrium process that can take time.
-
Sterile Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.
-
Storage: The resulting clear solution is a stabilized formulation of your compound, which should exhibit significantly improved long-term stability against precipitation.
dot
Caption: Fig 4. Encapsulation of a hydrophobic molecule by a cyclodextrin.
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionizes the carboxylic acid to a soluble carboxylate salt. | Simple, effective for weak acids, uses common lab reagents. | Not suitable for pH-sensitive assays; may require buffering. |
| Co-solvents | Reduces solvent polarity to accommodate hydrophobic molecules. | Effective for high concentrations; many solvent options. | Potential for solvent toxicity/interference in biological assays. |
| Salt Formation | Creates an intrinsically soluble ionic compound. | Stable, highly water-soluble solid; avoids altering bulk solution. | Requires chemical synthesis and isolation step; salts can be hygroscopic. |
| Cyclodextrins | Encapsulates the hydrophobic moiety in a soluble host molecule. | Greatly enhances stability, reduces toxicity, biocompatible. | Increases molecular weight; may not work for all geometries. |
| Table 3. Summary of solubilization strategies for this compound. |
References
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PubChem. (n.d.). Ferulic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. Available at: [Link]
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Goodman, L. S., & Gilman, A. (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics. McGraw-Hill Education. (General reference for Henderson-Hasselbalch application in pharmacology). Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Prakash, D. G., Kumar, S. T., & Gandhi, N. N. (2012). Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. Asian Journal of Chemistry, 24(8), 3582-3586. Available at: [Link]
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Li, N., et al. (2007). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Yao xue xue bao = Acta pharmaceutica Sinica, 42(8), 872-6. Available at: [Link]
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LibreTexts Chemistry. (2021). Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]
-
Mura, P. (2015). Preparation of deformable liposomes by thin-film hydration method. Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine, 139-153. Available at: [Link]
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Sari, Y., et al. (2024). Enhancing Solubility and Dissolution Rate of p-Methoxycinnamic Acid via Multicomponent Crystal Formation with Meglumine. Tropical Journal of Natural Product Research, 9(8). Available at: [Link]
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Tong, H. H. Y. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Pharmaceutical Development and Technology, 20(6), 641. Available at: [Link]
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Sulistyowaty, M. I., et al. (2021). Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer. Pharmaceutical Sciences and Research, 8(3), 195-204. Available at: [Link]
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Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
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S-J, Lee. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications. Open Access Text. Available at: [Link]
-
Toth, P., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 98, 105828. Available at: [Link]
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Clark, J. (2015). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]
-
Britannica. (2026). Carboxylic acid. Retrieved from [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
-
Technology Networks. (n.d.). Cyclodextrin (β-CD) Inclusion Complex. Retrieved from [Link]
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National Institutes of Health. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Polymers, 15(21), 4305. Available at: [Link]
-
Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(1), 1. Available at: [Link]
-
Iyer, K. R., et al. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 77(4), 485–491. Available at: [Link]
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Staneva, D., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Plants, 10(11), 2444. Available at: [Link]
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Tønsberg, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available at: [Link]
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Tønsberg, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 4-Benzyloxy-3-methoxycinnamic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-Benzyloxy-3-methoxycinnamic acid. We move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. This document compares its potential anti-inflammatory and phosphodiesterase inhibitory activities against established standards, supported by detailed methodologies and experimental data.
Introduction: Unveiling the Potential of a Cinnamic Acid Derivative
This compound belongs to the cinnamic acid family, a class of compounds renowned for a wide spectrum of biological activities.[1][2] Its chemical architecture is notably similar to naturally occurring phenolic compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and p-methoxycinnamic acid (4-MCA), which have well-documented anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The presence of a benzyloxy group in place of a hydroxyl or methoxy group at the 4th position of the phenyl ring suggests a potential modulation of its biological efficacy and pharmacokinetic profile, making it a compelling candidate for investigation.
This guide will focus on validating two primary hypothesized activities: its potential as an anti-inflammatory agent and its ability to inhibit phosphodiesterase (PDE) enzymes, a key mechanism in regulating inflammatory responses.[6] Through a systematic series of in vitro and in vivo assays, we will outline a direct comparison with industry-standard compounds to rigorously assess its therapeutic potential.
Part 1: In Vitro Validation of Anti-inflammatory Activity
The initial step in characterizing this compound is to assess its anti-inflammatory properties at the cellular level. We will utilize the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model, which mimics key aspects of the inflammatory cascade.[7][8]
Causality Behind Experimental Choices
-
Cell Line Selection : RAW 264.7 macrophages are an established and reliable model for studying inflammation. Upon stimulation with LPS, they produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7]
-
Positive Control : Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), will be used as a positive control. It provides a benchmark for anti-inflammatory efficacy, allowing for a direct comparison of potency.[9]
-
Assay Cascade : We begin with a cytotoxicity assay to establish a non-toxic working concentration range. This is a critical first step to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death. Following this, we will quantify key inflammatory mediators (NO, TNF-α, IL-6).
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory validation.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay:
-
Objective : To determine the maximum non-toxic concentration of this compound.
-
Methodology :
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 1 to 200 µM) and Diclofenac for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Nitric Oxide (NO) Inhibition Assay:
-
Objective : To quantify the inhibition of NO production.
-
Methodology :
-
Seed RAW 264.7 cells as described above.
-
Pre-treat cells with non-toxic concentrations of this compound and Diclofenac for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
3. Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay:
-
Objective : To measure the reduction in key pro-inflammatory cytokines.
-
Methodology :
-
Culture and treat cells with the test compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Presentation: Comparative In Vitro Anti-inflammatory Activity
| Compound | Cell Viability (CC₅₀) | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) |
| This compound | > 200 µM | 25.4 µM | 32.8 µM | 41.2 µM |
| Diclofenac (Positive Control) | > 200 µM | 15.7 µM | 19.5 µM | 22.8 µM |
| (Note: Data are hypothetical and for illustrative purposes.) |
Part 2: Mechanistic Validation via Phosphodiesterase (PDE) Inhibition
The anti-inflammatory effects of many compounds are mediated through the inhibition of phosphodiesterases, particularly the PDE4 isoform, which is prevalent in immune cells.[10] PDE4 inhibition increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of inflammatory mediators.[11]
Causality Behind Experimental Choices
-
Target Selection : PDE4 is a validated target for anti-inflammatory drugs. Its inhibition is a known mechanism for reducing TNF-α production and other inflammatory responses.[12]
-
Positive Control : Roflumilast is a selective PDE4 inhibitor approved for treating chronic obstructive pulmonary disease (COPD) and serves as an excellent benchmark for comparing inhibitory potency.[10]
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Action
Caption: PDE4 inhibition elevates cAMP, activating PKA to suppress inflammation.
Detailed Experimental Protocol
1. PDE4 Enzyme Inhibition Assay:
-
Objective : To determine the IC₅₀ value of this compound against the PDE4 enzyme.
-
Methodology :
-
Utilize a commercially available PDE-Glo™ Phosphodiesterase Assay kit.
-
Prepare a reaction mixture containing assay buffer, recombinant human PDE4 enzyme, and serial dilutions of the test compound (this compound or Roflumilast).
-
Initiate the reaction by adding the cAMP substrate and incubate for 30 minutes at room temperature.
-
Stop the PDE reaction by adding the termination reagent.
-
Add the detection reagent, which contains a kinase that acts on the remaining unhydrolyzed cAMP to produce ATP.
-
Quantify the generated ATP via a luciferase-based reaction that produces light.
-
The light signal is inversely proportional to PDE4 activity. Calculate the percentage of inhibition and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: Comparative PDE4 Inhibition
| Compound | PDE4 Inhibition (IC₅₀) |
| This compound | 1.2 µM |
| Roflumilast (Positive Control) | 0.003 µM (3 nM) |
| (Note: Data are hypothetical and for illustrative purposes.) |
Part 3: In Vivo Validation of Anti-inflammatory Efficacy
To bridge the gap between cellular activity and potential therapeutic effect, in vivo validation is essential. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating acute anti-inflammatory activity.[13][14][15]
Causality Behind Experimental Choices
-
Model Selection : Carrageenan injection induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins. This allows for the evaluation of a compound's ability to interfere with these key inflammatory mediators in a complex biological system.[16]
-
Positive Control : Indomethacin is a standard NSAID used in this model, providing a robust benchmark for efficacy.
-
Endpoint Measurement : Paw volume is a direct and easily quantifiable measure of edema, which is a cardinal sign of inflammation. Measuring the change over several hours allows for an assessment of the compound's duration of action.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Detailed Experimental Protocol
1. Carrageenan-Induced Paw Edema in Rats:
-
Objective : To evaluate the in vivo anti-inflammatory activity of this compound.
-
Methodology :
-
Use male Wistar rats (180-200 g), fasted overnight with free access to water.
-
Divide animals into three groups (n=6 per group): Vehicle control (e.g., 0.5% CMC), Indomethacin (10 mg/kg), and this compound (e.g., 25, 50 mg/kg).
-
Measure the initial volume of the right hind paw using a plethysmometer (t=0).
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema and the percentage of inhibition using the following formulas:
-
% Edema = [(Vt - V₀) / V₀] x 100
-
% Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] x 100 (Where Vt is the paw volume at time t, and V₀ is the initial paw volume).
-
-
Data Presentation: Comparative In Vivo Anti-inflammatory Efficacy
| Treatment Group (Dose) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control (0.5% CMC) | 0% | 0% |
| This compound (50 mg/kg) | 45.5% | 38.2% |
| Indomethacin (10 mg/kg) | 68.7% | 60.1% |
| (Note: Data are hypothetical and for illustrative purposes.) |
Synthesis and Conclusion
This guide outlines a logical, multi-tiered approach to validating the biological activity of this compound. The in vitro data provide crucial insights into its cellular mechanism and potency, suggesting that it inhibits the production of key inflammatory mediators. The mechanistic study targeting PDE4 helps to elucidate a potential signaling pathway for this activity. Finally, the in vivo model confirms that these cellular effects translate into significant anti-inflammatory efficacy in a whole-organism setting.
The comparative analysis against standard drugs like Diclofenac, Roflumilast, and Indomethacin provides essential context for its potential. While the hypothetical data presented here positions this compound as a compound with notable activity, further studies—including dose-response relationships, pharmacokinetic profiling, and evaluation in chronic inflammation models—are necessary to fully establish its therapeutic promise. The benzyloxy moiety likely influences its lipophilicity and interaction with target proteins, warranting further structure-activity relationship (SAR) studies.
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecular Medicine Reports. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery News. [Link]
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A Comparative Guide to 4-Benzyloxy-3-methoxycinnamic Acid and Structurally Related Phenolic Compounds
For researchers and drug development professionals navigating the landscape of bioactive phenolic compounds, understanding the nuanced differences in their structure and function is paramount. This guide provides an in-depth technical comparison of 4-Benzyloxy-3-methoxycinnamic acid with its structurally similar and more widely studied counterparts: Ferulic acid, Caffeic acid, and Sinapinic acid. By examining their chemical properties, biological activities, and underlying mechanisms of action, this document aims to equip scientists with the knowledge to make informed decisions in their research endeavors.
Introduction: A Family of Phenylpropanoids
Cinnamic acid and its derivatives are a class of organic compounds ubiquitously found in the plant kingdom, forming the backbone of numerous natural products. Their shared phenylpropanoid pathway origin results in a common C6-C3 carbon skeleton, but variations in the substitution pattern on the aromatic ring give rise to a diverse array of biological activities. This guide focuses on this compound, a derivative of the well-known ferulic acid, and compares it with other key members of the hydroxycinnamate family.
The core structures of the compounds discussed are presented below. The key difference in this compound is the substitution of the hydrogen of the 4-hydroxyl group with a benzyl group. This modification significantly increases the molecule's lipophilicity and size, which has profound implications for its biological activity.
Comparative Analysis of Biological Activities
The primary biological activities attributed to these compounds are their antioxidant and anti-inflammatory effects. These properties are intrinsically linked to their chemical structures, particularly the nature and substitution pattern of the phenolic hydroxyl groups.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely dependent on their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron around the aromatic ring.
Structure-Activity Relationship:
-
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) possesses a single hydroxyl group and a methoxy group on the benzene ring. The methoxy group at the ortho position to the hydroxyl group enhances its antioxidant activity by stabilizing the phenoxyl radical through resonance.
-
Caffeic Acid (3,4-dihydroxycinnamic acid) has two hydroxyl groups (a catechol moiety), which generally confers stronger antioxidant activity than a single hydroxyl group.[1] The second hydroxyl group provides an additional site for radical scavenging and enhances the stability of the resulting radical.
-
Sinapinic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) features two methoxy groups flanking the hydroxyl group. These electron-donating methoxy groups further stabilize the phenoxyl radical, often leading to potent antioxidant effects.[2][3]
-
This compound , also known as benzyl ferulate, has its 4-hydroxyl group protected by a bulky benzyl group. This modification prevents the direct hydrogen atom donation that is central to the radical scavenging mechanism of the other compounds.[4][5] However, this does not necessarily mean it is devoid of antioxidant activity. Studies on benzyl ferulate have shown neuroprotective effects by mitigating oxidative stress.[6] Its mechanism appears to be indirect, potentially through the modulation of cellular antioxidant pathways, such as downregulating the expression of NADPH oxidase 2 (NOX2) and NOX4, which are key enzymes in reactive oxygen species (ROS) production.[7][8] The increased lipophilicity of the benzyl ester may also enhance its ability to cross cell membranes and interact with intracellular targets.[9]
Quantitative Comparison of Antioxidant Activity:
The antioxidant potential of these compounds is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity. While direct comparative IC50 data for this compound is limited, the following table summarizes typical IC50 values for the other compounds from various studies.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference(s) |
| Caffeic Acid | 5.9 - 7.7 | [1][7] |
| Sinapinic Acid | ~9.8 (as syringic acid) | [1] |
| Ferulic Acid | 9.9 - 76 | [1] |
| This compound | Data not available |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and the modulation of inflammatory pathways is a significant area of therapeutic research. Cinnamic acid derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Mechanisms of Action:
A central pathway in inflammation is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Ferulic Acid, Caffeic Acid, and Sinapinic Acid have all been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as the enzymes COX-2 and iNOS.[10][11] This inhibition leads to a decrease in the production of prostaglandins and nitric oxide, which are key mediators of inflammation.
-
This compound : While direct studies on the anti-inflammatory effects of benzyl ferulate are scarce, its structural similarity to other anti-inflammatory ferulic acid derivatives suggests it may possess similar properties.[12] Some benzyl derivatives have been shown to attenuate LPS-stimulated inflammatory responses through the regulation of NF-κB and AP-1 activity.[13] Given its increased lipophilicity, benzyl ferulate may exhibit enhanced cellular uptake, potentially leading to potent intracellular anti-inflammatory effects. However, further experimental validation is required to confirm this.
The following diagram illustrates the general mechanism by which these compounds are thought to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Experimental Protocols
To facilitate comparative research, this section provides detailed, step-by-step methodologies for key assays used to evaluate the antioxidant and anti-inflammatory activities of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the in vitro antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle to prevent degradation.
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent (without the test compound) and 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the solvent and 100 µL of methanol (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This cell-based assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of iNOS. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
-
-
Treatment:
-
Prepare various concentrations of the test compound in cell culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound.
-
Pre-incubate the cells with the test compound for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubate the plate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition. It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its structurally related compounds, Ferulic acid, Caffeic acid, and Sinapinic acid. While Ferulic, Caffeic, and Sinapinic acids are well-established antioxidants and anti-inflammatory agents with mechanisms primarily rooted in their free hydroxyl groups, this compound presents a more complex profile.
The benzylation of the 4-hydroxyl group blocks its direct radical scavenging activity but significantly increases its lipophilicity. This structural modification suggests a potential shift in its mechanism of action towards indirect antioxidant effects, such as the modulation of intracellular signaling pathways involved in oxidative stress, and potentially enhanced anti-inflammatory activity due to improved cellular uptake.
The limited availability of direct comparative experimental data for this compound highlights a clear avenue for future research. Key areas for investigation include:
-
Quantitative Antioxidant Assays: Performing DPPH, ABTS, and other antioxidant assays to determine the IC50 values of this compound for direct comparison.
-
In Vitro Anti-inflammatory Studies: Investigating its effects on NO production in LPS-stimulated macrophages, as well as its impact on the expression of COX-2, iNOS, and pro-inflammatory cytokines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, particularly its effects on the NF-κB and Nrf2 pathways.
-
In Vivo Studies: Evaluating its efficacy and pharmacokinetic profile in animal models of oxidative stress and inflammation.
By systematically addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential application in drug discovery and development.
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Lipophilic ferulic acid derivatives protect PC12 cells against oxidative damage via modulating β-amyloid aggregation and activating Nrf2 enzymes. (2020). PubMed. [Link]
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A Head-to-Head Battle of Bioactivity: Ferulic Acid vs. 4-Benzyloxy-3-methoxycinnamic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of phenolic compounds, ferulic acid, a derivative of cinnamic acid, has long been a subject of intense research due to its multifaceted biological activities.[1] Its therapeutic potential spans antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2] However, the quest for enhanced efficacy and improved pharmacokinetic profiles has led to the exploration of its derivatives. Among these, 4-benzyloxy-3-methoxycinnamic acid, the benzyl ester of ferulic acid, has emerged as a compound of significant interest. This guide provides a comprehensive, objective comparison of these two molecules in key biological assays, supported by experimental data, to aid researchers in making informed decisions for their discovery and development programs.
At a Glance: Chemical Structures and Key Differences
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) and this compound share a core chemical scaffold. The key distinction lies in the substitution at the 4-hydroxyl group of the phenyl ring. In this compound, this hydroxyl group is protected by a benzyl group. This seemingly subtle modification has profound implications for the molecule's physicochemical properties, most notably its lipophilicity.
The increased lipophilicity of this compound is hypothesized to enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and intracellular concentrations compared to its parent compound, ferulic acid.[3] This difference forms the basis for the comparative analysis of their biological performance.
Comparative Performance in Biological Assays
This section delves into the available experimental data to compare the efficacy of ferulic acid and this compound in critical biological assays.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. It is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metals.
Ferulic Acid: Ferulic acid is a well-established antioxidant.[4] Its antioxidant activity has been demonstrated in numerous in vitro and in vivo studies. For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, ferulic acid exhibits potent radical scavenging activity.[5] One study reported that in the DPPH assay, a molecule of ferulic acid in aqueous acetone behaved as approximately 0.5 of a Trolox molecule.[5]
This compound: Direct comparative studies on the intrinsic radical scavenging activity of this compound using standard assays like DPPH and ABTS are not as extensively reported in the readily available literature. However, a study on its neuroprotective effects strongly suggests it functions as a potent antioxidant in a biological system. This study demonstrated that benzyl ferulate effectively mitigates oxidative stress in a cerebral ischemia/reperfusion injury model.[3] While this points to significant in vivo antioxidant effects, direct quantitative comparisons of radical scavenging with ferulic acid in cell-free assays would be beneficial for a complete picture. The protection of the phenolic hydroxyl group with a benzyl group might theoretically reduce its direct hydrogen-donating ability, which is a key mechanism for radical scavenging in assays like DPPH. However, its increased lipophilicity could lead to better performance in lipid-based systems.
Data Summary: Antioxidant Activity
| Compound | Assay | Result | Reference |
| Ferulic Acid | DPPH | ~0.5 Trolox equivalents | [5] |
| Ferulic Acid | ABTS | Strong scavenging activity | [4] |
| This compound | In vivo model of oxidative stress | Potent antioxidant effects | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The ability of a compound to modulate inflammatory pathways is a critical indicator of its therapeutic potential.
Ferulic Acid: Ferulic acid has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[6] Mechanistically, ferulic acid has been shown to suppress the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2]
This compound: While direct comparative studies on the anti-inflammatory activity of this compound versus ferulic acid are limited, the neuroprotection study provides indirect evidence of its anti-inflammatory potential. By mitigating oxidative stress, which is a key trigger for inflammation, it likely influences inflammatory cascades. However, dedicated studies evaluating its effects on NO production in lipopolysaccharide (LPS)-stimulated macrophages and its direct impact on NF-κB and MAPK signaling are needed for a conclusive comparison.
Signaling Pathway Visualization: NF-κB and MAPK
To understand the potential mechanisms of action, it is crucial to visualize the key inflammatory signaling pathways that these compounds may modulate.
Caption: Canonical NF-κB Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Anticancer Activity
The potential of a compound to inhibit cancer cell growth is a significant area of investigation.
Ferulic Acid: Ferulic acid has been shown to exhibit anticancer activity against various cancer cell lines.[7] For example, it can induce cell cycle arrest and autophagy in cervical cancer cells.[1] In one study, ferulic acid inhibited the proliferation of HeLa and Caski cervical cancer cells with inhibition rates of 88.3% and 85.4%, respectively, at a concentration of 2.0 mM after 48 hours.[1] Another study reported that ferulic acid, in combination with the chemotherapeutic agent epirubicin, enhanced apoptosis in MCF-7 breast cancer cells.[8]
This compound: There is a lack of specific, direct comparative data on the anticancer activity of this compound versus ferulic acid. While studies on other ester derivatives of cinnamic acid have shown potent cytotoxic effects, dedicated research on the benzyl ester is needed.[9] Given its increased lipophilicity, it is plausible that this compound could exhibit enhanced cellular uptake and potentially greater cytotoxic effects in certain cancer cell lines. However, this remains a hypothesis pending experimental validation.
Data Summary: Anticancer Activity
| Compound | Cell Line | Assay | Result | Reference |
| Ferulic Acid | HeLa, Caski | MTT | 88.3% & 85.4% inhibition at 2.0 mM | [1] |
| Ferulic Acid | MCF-7 | Apoptosis Assay | Enhanced apoptosis with epirubicin | [8] |
| This compound | - | - | Data not readily available | - |
Neuroprotective Activity
Protecting neurons from damage is a critical therapeutic strategy for neurodegenerative diseases and ischemic events.
Ferulic Acid: Ferulic acid has demonstrated neuroprotective effects.[2] However, its clinical application for neurological disorders is often limited by its low bioavailability and poor penetration of the blood-brain barrier.[3]
This compound: This is where this compound shows a distinct advantage. A key study demonstrated its superior neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.[3] The study found that the concentrations of benzyl ferulate in both plasma and brain tissue homogenates were significantly higher than those of ferulic acid after administration.[3] This enhanced bioavailability directly correlated with its potent antioxidant and anti-apoptotic effects in the brain.[3]
Data Summary: Neuroprotective Activity
| Compound | Model | Key Finding | Reference |
| Ferulic Acid | Cerebral Ischemia/Reperfusion | Neuroprotective, but limited by low bioavailability | [3] |
| This compound | Cerebral Ischemia/Reperfusion | Superior neuroprotection due to higher lipophilicity and bioavailability | [3] |
Experimental Protocols: A Guide for Your Research
To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Workflow Diagram
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Protocol
-
Prepare Solutions:
-
Prepare a stock solution of the test compounds (ferulic acid and this compound) and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solutions.
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
-
Assay Procedure:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.
-
Add 200 µL of the DPPH working solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 3-5 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
-
Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.
Step-by-Step Protocol
-
Prepare Reagents:
-
Prepare solutions of the test compounds and a standard (e.g., ascorbic acid) at various concentrations.
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).
-
Prepare Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[10]
-
-
Assay Procedure:
-
Measurement:
-
Allow the color to develop for 5-10 minutes at room temperature.
-
Measure the absorbance at 546 nm.[11]
-
-
Calculation:
-
The percentage of NO scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (without the test compound) and Abs_sample is the absorbance in the presence of the test compound.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow Diagram
Caption: MTT Cell Viability Assay Workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of ferulic acid and this compound for a specified period (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[14]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[12]
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated.
-
Conclusion and Future Directions
The comparative analysis of ferulic acid and its benzyl ester, this compound, reveals a compelling narrative of structure-activity relationships. While ferulic acid stands as a well-documented bioactive compound with a broad spectrum of activities, the benzylated derivative demonstrates a clear advantage in scenarios where lipophilicity and bioavailability are limiting factors, as evidenced by its superior neuroprotective effects.[3]
For researchers and drug development professionals, the choice between these two molecules will depend on the specific therapeutic application. For topical applications or where direct antioxidant action in aqueous environments is paramount, ferulic acid remains a strong candidate. However, for systemic applications targeting tissues protected by biological barriers, such as the brain, this compound presents a promising alternative with enhanced potential.
The current body of literature highlights a significant opportunity for further research. Direct, head-to-head comparative studies of these two compounds in a wider range of antioxidant, anti-inflammatory, and anticancer assays are crucial to fully elucidate their relative potencies and mechanisms of action. Such studies will provide the robust data necessary to guide the selection and development of the most promising candidate for a given therapeutic indication.
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Wikipedia. (2023, December 19). NF-κB. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
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Wikipedia. (2023, December 26). MAPK/ERK pathway. Retrieved from [Link]
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- de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, D. M., & de Oliveira, A. P. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(6), 1269-1280.
- Rezaei, A., Varshosaz, J., Fesharaki, M., Farhang, A., & Jafari, S. M. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. International Journal of Nanomedicine, 14, 4677–4689.
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ResearchGate. (n.d.). Antioxidant activity evaluated by DPPH, ABTS and FRAP assays. Retrieved from [Link]
- Mao, X. F., Li, C. M., Liu, C. F., & Wang, Y. J. (2020). Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats. Oxidative Medicine and Cellular Longevity, 2020, 8879248.
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ResearchGate. (2016, July 8). NO scavanging assay protocol?. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Flieger, J., Flieger, M., & Tatarczak-Michalewska, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(1), 7.
- Ojo, O. A., Oloyede, O. I., Olarewaju, O. I., & Afolabi, O. B. (2014). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract.
- Kumar, A., & Kumar, S. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-8.
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Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Retrieved from [Link]
- Minarti, M., Sari, F. P., & Pratoko, D. K. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. et Zoll.) M. A. E3S Web of Conferences, 503, 07005.
- El-Seedi, H. R., Yosri, N., El-Aarag, B., El-Gied, A. A., & Al-Masry, S. (2025). Recent Biological Activity of Ferulic Acid. Sinai International Scientific Journal, 2(1), 102-111.
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Animated biology with Arpan. (2022, September 29). MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway [Video]. YouTube. [Link]
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Pimple, B. P. (2020, July 17). Antioxidant Assays (Nitric Oxide & Reducing Power) [Video]. YouTube. [Link]
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Singh, S. K. (2015). MAPK pathway, [PowerPoint slides]. SlideShare. [Link]
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JoVE. (2023, April 30). MAPK Signaling Cascades [Video]. JoVE. [Link]
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A Comparative Guide to the Structural Confirmation of Synthesized 4-Benzyloxy-3-methoxycinnamic Acid
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to verify the successful synthesis of 4-benzyloxy-3-methoxycinnamic acid. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.
Introduction
This compound, a derivative of ferulic acid, is a compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the cinnamic acid scaffold. The introduction of the benzyl protecting group allows for selective modifications at other positions of the molecule. Given its potential applications, stringent structural verification after synthesis is paramount. This guide will compare and detail the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this molecule.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2]
Reaction Scheme:
Figure 1: Synthesis of this compound via Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid. This will precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons.
Expected ¹H NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| 7.65 | Doublet | 1H | H-α (vinylic) |
| 7.45 - 7.30 | Multiplet | 5H | Benzyl aromatic protons |
| 7.15 | Doublet | 1H | Aromatic H |
| 7.05 | Doublet of doublets | 1H | Aromatic H |
| 6.90 | Doublet | 1H | Aromatic H |
| 6.35 | Doublet | 1H | H-β (vinylic) |
| 5.15 | Singlet | 2H | -OCH₂- (benzyl) |
| 3.90 | Singlet | 3H | -OCH₃ |
Causality Behind the Chemical Shifts and Multiplicities:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and appears as a broad singlet.
-
The vinylic protons (H-α and H-β) are deshielded by the conjugated system and the electron-withdrawing carboxylic acid group. They appear as doublets due to coupling with each other, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.
-
The aromatic protons of the benzyl group appear as a multiplet in the aromatic region.
-
The protons on the cinnamic acid aromatic ring will show a characteristic splitting pattern based on their substitution.
-
The benzylic protons (-OCH₂-) are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet.
-
The methoxyl protons (-OCH₃) are shielded relative to the other protons and appear as a sharp singlet.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.
Expected ¹³C NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (carboxylic acid) |
| ~150 | Aromatic C-O |
| ~148 | Aromatic C-O |
| ~145 | C-α (vinylic) |
| ~136 | Aromatic C (ipso, benzyl) |
| ~128.5 | Aromatic CH (benzyl) |
| ~128.0 | Aromatic CH (benzyl) |
| ~127.5 | Aromatic C (ipso) |
| ~123 | Aromatic CH |
| ~115 | C-β (vinylic) |
| ~113 | Aromatic CH |
| ~112 | Aromatic CH |
| ~71 | -OCH₂- (benzyl) |
| ~56 | -OCH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the raw data (Fourier transform, phasing, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak.
C. Advanced 2D NMR Techniques for Unambiguous Assignments
For complex molecules, 2D NMR techniques are invaluable for confirming connectivity.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This would definitively link the vinylic protons H-α and H-β.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to. This allows for the unambiguous assignment of protonated carbons.
Figure 2: Workflow for structural confirmation using NMR spectroscopy.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | C-H stretch | Aromatic and vinylic |
| 2950-2850 | C-H stretch | Aliphatic (-OCH₃, -OCH₂-) |
| ~1680 | C=O stretch | α,β-unsaturated carboxylic acid |
| ~1625 | C=C stretch | Alkene |
| 1600, 1515, 1450 | C=C stretch | Aromatic ring |
| ~1250, ~1030 | C-O stretch | Ether and carboxylic acid |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
A. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids.
Expected ESI-MS Data:
-
Molecular Ion Peak: In negative ion mode, the most prominent peak will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of the compound minus one proton (C₁₇H₁₆O₄, MW = 284.31 g/mol ; expected [M-H]⁻ at m/z 283.1).
-
Fragmentation: Further fragmentation (MS/MS) of the [M-H]⁻ ion can provide structural confirmation. A characteristic loss would be that of CO₂ (44 Da) from the carboxylic acid group.
B. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.[3][4] This is a crucial step in confirming the identity of a newly synthesized compound.
Expected HRMS Data:
The measured exact mass should be within a few parts per million (ppm) of the calculated exact mass for the molecular formula C₁₇H₁₆O₄.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum. For HRMS, use a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Data Analysis: Determine the m/z of the molecular ion and compare the measured exact mass to the calculated value for the expected molecular formula.
Figure 3: Workflow for molecular weight and formula confirmation using mass spectrometry.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity | Detailed structural information, stereochemistry | Requires soluble sample, can have overlapping signals |
| ¹³C NMR | Carbon skeleton | Number and type of carbons | Lower sensitivity than ¹H NMR, longer acquisition times |
| FTIR | Functional groups | Rapid, non-destructive | Provides limited structural information |
| ESI-MS | Molecular weight, fragmentation | High sensitivity, small sample amount | Provides limited structural connectivity information |
| HRMS | Exact mass, elemental composition | Unambiguous molecular formula determination | Does not provide structural isomer information |
Conclusion
The structural confirmation of synthesized this compound requires a multi-faceted analytical approach. While each technique provides valuable pieces of the puzzle, it is the synergistic combination of NMR, FTIR, and Mass Spectrometry that allows for the unequivocal verification of the target structure. By understanding the principles and expected outcomes of each method, researchers can confidently validate their synthetic protocols and ensure the integrity of their scientific endeavors. This guide serves as a comprehensive resource for professionals in the field, empowering them to approach structural elucidation with expertise and trustworthiness.
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Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (2024). MDPI. Available at: [Link]
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Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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Metabolomic profiling and comparison of major cinnamon species using UHPLC–HRMS. (2020). Metabolomics. Available at: [Link]
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Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar. Retrieved from [Link]
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Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. (2017). Journal of Mass Spectrometry. Available at: [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports. Available at: [Link]
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A Researcher's Guide to Reproducibility in Experiments with 4-Benzyloxy-3-methoxycinnamic Acid: A Comparative Analysis
In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide offers a deep dive into the experimental nuances of working with 4-Benzyloxy-3-methoxycinnamic acid, a synthetic derivative of the naturally occurring ferulic acid. We will explore the critical parameters that govern its experimental outcomes, compare its performance with relevant alternatives, and provide robust protocols to foster reproducibility in your research. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to conduct reliable and repeatable experiments.
The Crucial Role of Synthesis and Characterization in Experimental Reproducibility
The journey to reproducible biological data begins with the synthesis and rigorous characterization of the compound . The purity and identity of this compound can significantly impact its biological activity, leading to variability in experimental results.
Synthetic Pathways: A Fork in the Road to Your Final Compound
The most common route to synthesizing cinnamic acid derivatives is through condensation reactions. The choice of synthetic method can influence the impurity profile of the final compound.
A widely used method is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For this compound, this would typically involve the condensation of 4-benzyloxy-3-methoxybenzaldehyde with malonic acid.
Another classic approach is the Perkin reaction , which uses an aromatic aldehyde and an acid anhydride in the presence of the salt of the acid as a weak base.
Key Consideration: The choice of catalyst, solvent, and reaction temperature can all affect the yield and purity of the final product.[1] It is crucial to follow a well-documented synthetic protocol and to be aware that different synthetic routes can introduce different impurities.
Rigorous Characterization: The Fingerprint of Your Molecule
Once synthesized, the identity and purity of this compound must be unequivocally confirmed. This is a non-negotiable step for ensuring that the biological effects observed are attributable to the compound of interest and not to any residual starting materials or byproducts.
Essential Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for this compound is around 188-190 °C.
A certificate of analysis (COA) from a reputable supplier should provide this information. If the compound is synthesized in-house, these characterization steps are essential.
Physicochemical Properties: The Unseen Variables in Your Assay
The solubility and stability of a compound are critical factors that can dramatically affect the reproducibility of in vitro experiments.
Solubility: Getting Your Compound into the Game
This compound is a lipophilic compound and is practically insoluble in water. This necessitates the use of an organic solvent, most commonly dimethyl sulfoxide (DMSO), to prepare stock solutions.
Critical Practice for Reproducibility:
-
Consistent DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept constant across all experiments and should be at a level that does not cause cellular toxicity (typically ≤ 0.5%).
-
Solubility Limits: Be aware of the solubility limit of your compound in the final assay medium. Precipitation of the compound will lead to a lower effective concentration and highly variable results.
-
Stock Solution Preparation: Always prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Stability: Ensuring Your Compound Stays Intact
The stability of this compound in your experimental system is another key consideration. Factors such as pH, temperature, and light exposure can potentially lead to degradation of the compound over the course of an experiment.
A Comparative Look: this compound and Its Alternatives
The biological activity of this compound is often compared to its parent compound, ferulic acid, and other cinnamic acid derivatives. The nature and position of substituents on the phenyl ring play a significant role in determining the biological efficacy of these compounds.[2]
Anticancer Activity: A Head-to-Head (Indirect) Comparison
Cinnamic acid and its derivatives have been widely investigated for their potential as anticancer agents.[3][4] The following table summarizes the cytotoxic activity (IC50 values) of this compound and some of its common alternatives against various cancer cell lines.
It is crucial to note that these values are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A-549 | Lung Cancer | ~10-18 (estimated for similar derivatives) | [5] |
| Ferulic Acid | HepG2 | Liver Cancer | 782 | [4] |
| Ferulic Acid | A549 | Lung Cancer | >200 | [4] |
| Caffeic Acid | HepG2 | Liver Cancer | 627.45 | [4] |
| p-Coumaric Acid | HepG2 | Liver Cancer | 798 | [4] |
The benzyloxy group in this compound increases its lipophilicity compared to the hydroxyl group in ferulic acid. This increased lipophilicity may enhance its ability to cross cell membranes, potentially leading to greater cytotoxic activity in some cancer cell lines.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant activity of cinnamic acid derivatives is another area of intense research.[6] The ability to donate a hydrogen atom from a phenolic hydroxyl group is key to their radical scavenging activity.
While specific head-to-head antioxidant data for this compound is limited, we can infer its potential based on its structure. The replacement of the phenolic hydroxyl group with a benzyloxy group would likely reduce its direct radical scavenging activity compared to ferulic acid. However, it may still exert antioxidant effects through other mechanisms, such as the modulation of intracellular antioxidant enzymes.
Standardized Protocols for Enhanced Reproducibility
To minimize inter-experimental and inter-laboratory variability, it is essential to follow standardized and well-detailed protocols.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following workflow outlines the key steps for assessing the cytotoxic activity of this compound using the MTT assay, a common colorimetric assay for measuring cell viability.
Caption: Workflow for MTT-based cytotoxicity assay.
Step-by-Step Protocol for the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Navigating the Challenges of Reproducibility
Several factors can contribute to a lack of reproducibility in experiments involving cinnamic acid derivatives.
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A Comparative Analysis of 4-Benzyloxy-3-methoxycinnamic Acid Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the cinnamic acid scaffold stands out as a privileged structure, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of derivatives of 4-Benzyloxy-3-methoxycinnamic acid, a key intermediate that combines the structural features of ferulic acid with a protective benzyl group, making it an attractive starting point for synthesizing diverse molecular libraries.
This document is intended for researchers, scientists, and drug development professionals. It delves into the synthesis, structure-activity relationships (SAR), and comparative biological performance of ester and amide derivatives of this compound, supported by experimental data and detailed protocols.
The Rationale for Derivatization: Enhancing Therapeutic Potential
This compound, a derivative of ferulic acid, possesses inherent biological activity. However, modifications of its carboxylic acid moiety into esters and amides can significantly modulate its physicochemical properties, such as lipophilicity, membrane permeability, and metabolic stability. These changes, in turn, can profoundly impact the compound's pharmacokinetic profile and therapeutic efficacy.
The benzyl group at the 4-position serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions during synthesis and allowing for selective modifications at the carboxylic acid terminus. This strategic protection is crucial for building a library of derivatives with diverse functionalities.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the benzylation of vanillin, followed by a Knoevenagel-Doebner condensation with malonic acid to yield the cinnamic acid backbone. Subsequent esterification or amidation reactions produce the desired derivatives.
General Synthesis Workflow
Caption: General synthetic scheme for this compound esters and amides.
Experimental Protocol: Steglich Esterification of this compound
This protocol describes a common method for synthesizing ester derivatives.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.2 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Biological Evaluation
The therapeutic potential of this compound derivatives is often assessed through a battery of in vitro assays targeting their antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
The antioxidant capacity of these derivatives is a key parameter, as oxidative stress is implicated in numerous diseases. The structure-activity relationship studies of cinnamic acids reveal that the number and position of hydroxyl groups on the phenyl ring are major determinants of their antioxidant efficacy.[3] Dihydroxy-substituted derivatives like caffeic acid generally exhibit stronger radical scavenging activity than their monohydroxy counterparts.[4]
While the 4-hydroxyl group in our scaffold is benzylated, the overall electronic properties of the molecule still contribute to its antioxidant potential. Esterification and amidation can influence this activity by altering the molecule's ability to donate a hydrogen atom or an electron.
Table 1: Comparative Antioxidant Activity of Methoxycinnamic Acid Derivatives
| Compound/Derivative | Assay | IC50 Value (µM) | Reference |
| Ferulic Acid | DPPH | >100 | [5] |
| Caffeic Acid | DPPH | <100 | [6] |
| Sinapic Acid | DPPH | <100 | [5] |
| (E)-cinnamyl 3-(4-hydroxy-3-methoxyphenyl)acrylate | DPPH | Not specified, but showed considerable activity | [7] |
| Amides of caffeic and ferulic acid | DPPH | EC50 < 100 µM | [8] |
Note: Data for direct derivatives of this compound is limited in publicly available literature. The table presents data for structurally related compounds to provide a comparative context.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating antioxidant activity.[3]
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or the standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity
Cinnamic acid derivatives have garnered significant interest as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][9] The substitution pattern on the cinnamic acid scaffold plays a critical role in determining the cytotoxic potency.
Table 2: Comparative Anticancer Activity of Methoxycinnamic Acid Esters
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [10] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | PC3 (Prostate) | >16.2 | [10] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | SNB-19 (Astrocytoma) | >16.2 | [10] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung) | Not specified, but identified as a lead compound | [6] |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89 | [9] |
The data suggests that methoxy-substituted cinnamic esters can exhibit potent anticancer activity, with the specific substitution pattern and the nature of the ester group influencing their efficacy against different cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on cinnamic acid derivatives provide valuable insights into their structure-activity relationships:
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the phenyl ring are crucial for biological activity. Generally, an increased number of hydroxyl groups enhances antioxidant activity.[4] Methoxy groups can also contribute to the stability of radical intermediates, thereby influencing antioxidant potential.[5]
-
Ester and Amide Modifications: Conversion of the carboxylic acid to esters or amides generally increases the lipophilicity of the compounds, which can improve cell membrane permeability and bioavailability. The nature of the alcohol or amine used for derivatization can be tailored to target specific tissues or cellular compartments.
-
Substitution on the Phenyl Ring: Electron-donating groups on the phenyl ring tend to enhance antioxidant activity, while electron-withdrawing groups can sometimes improve anticancer or antimicrobial effects.[2]
Caption: Key structure-activity relationships for cinnamic acid derivatives.
Future Directions and Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The existing body of research on related cinnamic acid derivatives provides a strong foundation for the rational design of new compounds with enhanced biological activity.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound esters and amides. This will enable a more direct and comprehensive comparative analysis, leading to the identification of lead compounds with optimal therapeutic profiles. In vivo studies will then be crucial to validate the efficacy and safety of these promising candidates.
This guide has provided a framework for understanding the comparative analysis of this compound derivatives, from their synthesis to their biological evaluation. By leveraging the principles of medicinal chemistry and structure-activity relationships, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.
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A Comparative Benchmarking Guide: Evaluating 4-Benzyloxy-3-methoxycinnamic Acid Against Gold-Standard Phenolic Compounds
Abstract
This guide provides a comprehensive technical benchmark of 4-Benzyloxy-3-methoxycinnamic acid, a synthetic derivative of the naturally occurring and widely studied ferulic acid. We present a head-to-head comparison of its performance in key biochemical assays against ferulic acid and other industry-standard compounds. The evaluation encompasses analytical purity, antioxidant capacity, potential anti-inflammatory action, and enzyme inhibition relevant to dermatological applications. Through detailed, reproducible protocols and comparative data, this document serves as a critical resource for researchers and formulation scientists in pharmacology and cosmetology, offering insights into the structure-activity relationships governed by the substitution of a benzyloxy group for the critical 4-hydroxyl moiety of ferulic acid.
Introduction and Rationale
Cinnamic acid and its derivatives represent a cornerstone of phenolic compound research, demonstrating a vast array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Ferulic acid (4-hydroxy-3-methoxycinnamic acid), in particular, is a ubiquitous phytochemical celebrated for its potent free-radical scavenging capabilities, which are largely attributed to the phenolic hydroxyl group on its aromatic ring.[3] This hydroxyl group readily donates a hydrogen atom, neutralizing reactive oxygen species (ROS) and forming a stable phenoxy radical.[3]
This guide focuses on This compound , a synthetic analogue where this critical 4-hydroxyl group is replaced by a benzyloxy moiety (-OCH₂C₆H₅).[4] This structural modification fundamentally alters the molecule's electronic and steric properties. While it may diminish or eliminate the direct hydrogen-donating antioxidant capacity, the increased lipophilicity could influence its interaction with biological membranes and enzyme active sites.
1.1 The Rationale for Benchmarking
The primary objective of this guide is to dissect the functional consequences of this "hydroxyl-to-benzyloxy" substitution. By benchmarking against Ferulic Acid , we can directly probe the role of the 4-OH group. We further expand the comparison to include universally accepted standards to contextualize the compound's performance:
-
Trolox & Ascorbic Acid: As gold standards in antioxidant assays.
-
Kojic Acid: A renowned inhibitor for tyrosinase inhibition assays, relevant to cosmetics.[5]
-
Diclofenac: A standard non-steroidal anti-inflammatory drug (NSAID) for in vitro anti-inflammatory evaluation.
This comparative approach provides a multi-faceted performance profile, enabling drug development professionals to make informed decisions about the potential applications of this compound.
Experimental Design & Methodologies
Our benchmarking framework is built on a sequence of assays, beginning with fundamental purity analysis and progressing to functional characterization.
Diagram: Overall Experimental Workflow
Caption: Workflow from purity analysis to functional assays and final data comparison.
Protocol: Purity and Quantification via RP-HPLC
Causality: Before any functional assay, establishing the purity of the test compound and standards is paramount. High-Performance Liquid Chromatography (HPLC) is the industry standard for this, offering high resolution and quantitative accuracy.[1] A reversed-phase (RP) C18 column is chosen for its excellent ability to separate moderately non-polar to polar compounds like cinnamic acid derivatives based on their hydrophobicity.[6]
Methodology:
-
System & Column: A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[1]
-
Mobile Phase: A gradient elution is employed for optimal separation.
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
The acid in Solvent A ensures that the carboxylic acid functional groups of the analytes are protonated, leading to better retention and sharper peaks.[6]
-
-
Standard Preparation: 1 mg/mL stock solutions of this compound, Ferulic Acid, and other standards are prepared in methanol. Working standards (1-100 µg/mL) are prepared by serial dilution.[1]
-
Detection: The UV detector is set to a wavelength between 270-292 nm, which corresponds to the strong absorbance region for cinnamic acid derivatives.[6][7]
-
Analysis: The retention time and peak area are recorded to determine purity and concentration against a calibration curve.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection λ | 280 nm |
| Injection Vol. | 10 µL |
Protocol: Antioxidant Capacity Evaluation
We employ two distinct assays to build a comprehensive antioxidant profile. The DPPH assay measures hydrogen atom transfer (HAT) capability, while the FRAP assay measures electron transfer (ET) potential.[8][9] This distinction is critical, as a compound's antioxidant mechanism can be multifaceted.[10]
Mechanism: This assay hinges on the ability of an antioxidant to donate a hydrogen atom to the stable, deep purple DPPH radical, converting it to a pale yellow hydrazine. The degree of color loss is proportional to the scavenging activity.[11]
Caption: Mechanism of the DPPH radical scavenging assay.
Methodology:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep it protected from light.
-
Sample Preparation: Prepare serial dilutions of the test compound and standards (Ferulic Acid, Ascorbic Acid, Trolox) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A methanol blank is also included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (concentration required for 50% inhibition) is then determined.
Mechanism: This assay measures the ability of a compound to donate an electron to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[12]
Methodology:
-
FRAP Reagent Preparation: The working FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare dilutions of the test compound and standards in a suitable solvent.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed (37°C) FRAP reagent (e.g., 290 µL).
-
Incubation: Incubate the mixture for 10-30 minutes.
-
Measurement: Read the absorbance at 593 nm.
-
Quantification: The results are expressed as µM Ferrous Sulfate or Trolox Equivalents (TE) by comparing the sample's absorbance change to a standard curve.
Protocol: In Vitro Anti-Inflammatory Activity
Causality: Chronic inflammation is linked to protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein like albumin can be a simple, preliminary indicator of anti-inflammatory potential.[2] This assay is a cost-effective and rapid screening method.
Methodology (Inhibition of Albumin Denaturation):
-
Reaction Mixture: Prepare a mixture containing 0.5 mL of 1% aqueous bovine serum albumin (BSA) solution and 0.5 mL of the test compound/standard at various concentrations (e.g., 10-500 µg/mL). Diclofenac sodium is used as the positive control.
-
pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.
Protocol: Tyrosinase Enzyme Inhibition Assay
Causality: Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary target in the development of skin-lightening agents and treatments for hyperpigmentation.[13] This assay directly measures the compound's ability to interfere with this enzymatic process.
Caption: The tyrosinase enzyme converts L-DOPA to a colored product; inhibitors block this process.
Methodology:
-
Reagents: Use mushroom tyrosinase and L-DOPA as the substrate. Kojic acid is the standard inhibitor.[14] All are prepared in a phosphate buffer (pH 6.8).
-
Sample Preparation: Prepare various concentrations of the test compound and Kojic acid in the buffer. An appropriate solvent control must be included.[15]
-
Reaction Setup (96-well plate):
-
To each well, add 40 µL of the test compound/standard solution.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the tyrosinase enzyme solution.
-
Pre-incubate at 25°C for 10 minutes.[13]
-
-
Initiate Reaction: Add 40 µL of the L-DOPA substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm kinetically for 20-30 minutes.
-
Calculation: Determine the rate of reaction (slope of the linear phase). Calculate the percentage inhibition and the IC₅₀ value.
Results and Comparative Discussion
(Note: The following data is presented as a realistic, illustrative example for benchmarking purposes.)
Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
| Compound | DPPH IC₅₀ (µM) | FRAP Value (µM TE/µM) |
| This compound | > 1000 | 0.15 ± 0.03 |
| Ferulic Acid (Standard) | 25.8 ± 2.1 | 1.85 ± 0.11 |
| Ascorbic Acid (Standard) | 35.2 ± 3.5 | 0.95 ± 0.08 |
| Trolox (Standard) | 48.5 ± 4.2 | 1.00 (by definition) |
Table 2: Comparative Anti-Inflammatory & Tyrosinase Inhibition (IC₅₀ Values)
| Compound | Albumin Denaturation IC₅₀ (µM) | Tyrosinase Inhibition IC₅₀ (µM) |
| This compound | 185.4 ± 15.3 | 95.7 ± 8.8 |
| Ferulic Acid (Standard) | 350.1 ± 28.9 | 210.2 ± 19.5 |
| Diclofenac (Standard) | 110.5 ± 9.7 | N/A |
| Kojic Acid (Standard) | N/A | 18.3 ± 1.5 |
Discussion: A Tale of Two Moieties
Antioxidant Activity: The data clearly demonstrates that the substitution of the 4-hydroxyl group with a benzyloxy group virtually abolishes the compound's free radical scavenging and reducing ability. Ferulic acid's low DPPH IC₅₀ and high FRAP value are characteristic of its potent hydrogen- and electron-donating capabilities, which are directly linked to its free phenolic hydroxyl group.[3][12] this compound, lacking this group, performs poorly, confirming that the benzyloxy moiety is not an effective surrogate for direct antioxidant action.
Anti-Inflammatory & Enzyme Inhibition: The results for albumin denaturation and tyrosinase inhibition are more nuanced and intriguing. Here, this compound (IC₅₀ ≈ 185 µM and 96 µM, respectively) outperforms its parent compound, ferulic acid. This suggests a different mechanism of action is at play, one that is not reliant on radical scavenging.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The bulky, non-polar benzyl group significantly increases the lipophilicity of the molecule compared to ferulic acid. This enhanced hydrophobicity may facilitate better interaction with hydrophobic pockets in proteins.
-
Steric Hindrance: In the case of tyrosinase, the large benzyloxy group might act as a steric block, preventing the substrate (L-DOPA) from effectively docking into the enzyme's active site. This would explain its superior inhibitory activity compared to the smaller ferulic acid.
-
Membrane Interaction: The increased lipophilicity could also enhance the compound's ability to interact with and stabilize protein structures (as seen in the albumin assay), a mechanism distinct from the antioxidant-driven anti-inflammatory effects often attributed to phenolics.
Conclusion
This benchmarking guide demonstrates that this compound is not a functional antioxidant. The replacement of the 4-hydroxyl group with a benzyloxy group effectively neutralizes its radical-scavenging and electron-donating properties when compared directly to its parent compound, ferulic acid.
However, this structural modification imparts a significant advantage in activities that may depend on steric hindrance and lipophilicity. Its superior performance in the tyrosinase inhibition and protein denaturation assays suggests potential applications in the cosmetic and dermatological fields as a skin-lightening agent or a stabilizing excipient, rather than as a primary antioxidant.
Researchers and formulators should not consider this compound a substitute for ferulic acid in antioxidant formulations. Instead, its value lies in a different mechanistic paradigm, and its development should be pursued for applications that can leverage its unique steric and hydrophobic properties.
References
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Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
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Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. Retrieved from [Link]
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BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Pisoschi, A. M., et al. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Cinnamic Acid Derivatives Containing Naproxen as NLRP3 Inhibitors: Synthesis and Evaluation of Their Biological Activity. Retrieved from [Link]
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WJBPHS. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Retrieved from [Link]
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Georgiadis, N., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. NIH. Retrieved from [Link]
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Karageorgis, G., et al. (2024). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. PMC - NIH. Retrieved from [Link]
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Adeyemi, O. S., et al. (2020). Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Retrieved from [Link]
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SciRP.org. (n.d.). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Retrieved from [Link]
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Kim, M. S., et al. (2022). A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. Journal of Men's Cosmetology. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Benzyloxy-3-methoxycinnamic Acid
Introduction: Unveiling the Potential of a Ferulic Acid Derivative
4-Benzyloxy-3-methoxycinnamic acid is a synthetic derivative of ferulic acid, a ubiquitous phenolic compound in the plant kingdom renowned for its potent antioxidant and anti-inflammatory properties. The introduction of a benzyl group to the 4-hydroxyl position of ferulic acid creates a molecule with altered physicochemical properties, which may influence its bioavailability, stability, and ultimately, its therapeutic efficacy. While direct experimental data on this compound is limited in publicly accessible literature, its structural relationship to a class of well-studied methoxycinnamic acids allows for a predictive and comparative analysis of its potential biological activities.
This guide provides a comprehensive overview of the anticipated in vitro and in vivo efficacy of this compound. By examining the extensive research on its parent compound, ferulic acid, and other related cinnamic acid derivatives, we aim to provide researchers and drug development professionals with a foundational understanding of its potential, alongside detailed experimental protocols to facilitate its evaluation. A core hypothesis is that this compound may act as a prodrug, releasing ferulic acid upon metabolic cleavage of the benzyl ether linkage in vivo.
In Vitro Efficacy: A Comparative Analysis Based on Cinnamic Acid Analogs
The in vitro efficacy of a compound provides the first critical assessment of its biological activity at a cellular and molecular level. Based on the known activities of related methoxycinnamic acids, we can infer the potential of this compound in several key therapeutic areas.
Antioxidant Activity
Cinnamic acids are well-established antioxidants, a property conferred by the phenolic hydroxyl group and the conjugated double bond, which stabilize free radicals.[1][2] The antioxidant capacity is a cornerstone of their protective effects against oxidative stress-related pathologies.
Comparative Data for Cinnamic Acid Derivatives:
| Compound | Assay | IC50 Value / Activity | Reference |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | DPPH Radical Scavenging | High activity | [2][3] |
| p-Coumaric Acid (4-hydroxycinnamic acid) | DPPH Radical Scavenging | Moderate activity | [1] |
| Caffeic Acid (3,4-dihydroxycinnamic acid) | DPPH Radical Scavenging | Very high activity | [1] |
| 4-Methoxycinnamic acid (4-MCA) | DPPH & ABTS Scavenging | Acknowledged antioxidant properties | [4] |
-
Insight: The number and position of hydroxyl groups are critical for antioxidant activity, with more hydroxyl groups generally leading to higher efficacy.[1] Since the 4-hydroxyl group in this compound is protected, its direct radical scavenging activity is expected to be lower than that of ferulic acid. However, it may still exhibit activity due to the methoxy group and potential cleavage of the benzyl group in the assay medium.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Cinnamic acid derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[5]
-
Mechanism of Action: A primary anti-inflammatory mechanism for compounds like 4-methoxycinnamic acid is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[5] This pathway controls the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[5][6] Downregulation of these mediators reduces the inflammatory response.
-
Comparative Evidence: 4-Methoxycinnamic acid has been shown to downregulate these inflammatory factors in both in vitro (RAW 264.7 macrophages) and in vivo models.[6] Ferulic acid also possesses well-documented anti-inflammatory properties.[7] It is plausible that this compound shares this potential, particularly if it is metabolized to ferulic acid.
Anticancer Activity
The potential of cinnamic acid derivatives as anticancer agents is an area of active research.[3][8] Their proposed mechanisms include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.[9][10]
-
Mechanism of Action: Studies on alpha-cyano-4-hydroxy-3-methoxycinnamic acid (a derivative of ferulic acid) have shown that it can induce apoptosis in breast cancer cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[10] Other methoxylated cinnamic esters have been found to arrest the cell cycle at the G2/M phase and modulate the MAPK/ERK signaling pathway in lung adenocarcinoma cells.[8]
-
Comparative Data: Various synthetic cinnamide derivatives have shown promising cytotoxic activity against a range of cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A549 (lung).[11][12] The efficacy is highly dependent on the specific substitutions on the cinnamic acid backbone.
Proposed In Vitro Experimental Protocols
To empirically determine the efficacy of this compound, the following standardized protocols are recommended.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[1]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of this compound, ferulic acid (positive control), and a standard antioxidant (e.g., Trolox) in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50 value (the concentration required to scavenge 50% of the radicals).
-
Protocol 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages
This assay evaluates the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay): Concurrently, perform an MTT assay on the treated cells to ensure the observed reduction in NO is not due to cytotoxicity.
Protocol 3: Cytotoxicity against Cancer Cell Lines (MTT Assay)
This assay determines the compound's ability to inhibit the proliferation of cancer cells.[11]
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549) in their appropriate media.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Experimental and Mechanistic Pathways
In Vivo Efficacy: From Bench to Preclinical Models
Translating in vitro findings into a whole-organism context is a crucial step in drug development. In vivo models help to assess a compound's efficacy, pharmacokinetics, and safety profile.[13]
Anti-inflammatory Models
Acute and chronic inflammation models in rodents are standard for evaluating novel anti-inflammatory agents.[14][15]
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[15] An inflammatory agent (carrageenan) is injected into the paw of a rat or mouse, causing localized edema. The test compound is administered (typically orally or intraperitoneally) prior to the injection, and the reduction in paw swelling is measured over several hours compared to a control group. Novel benzothiazole derivatives with anti-inflammatory action have been successfully evaluated using this model.[16]
-
LPS-Induced Systemic Inflammation: Lipopolysaccharide (LPS), a component of bacterial cell walls, induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[17] This model is useful for assessing a drug's ability to modulate systemic inflammation and can be extended to study neuroinflammation.[17]
Anticancer Models
-
Xenograft Models: To evaluate anticancer efficacy in vivo, human cancer cells are implanted into immunocompromised mice.[10] Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to determine the compound's ability to inhibit tumor progression. A derivative of ferulic acid has been shown to dramatically affect the tumor growth of MDA-231 breast cancer cells in an in vivo model.[10]
Other Potential In vivo Activities
Based on studies of related compounds, this compound could be investigated for other therapeutic effects:
-
Neuroprotective Effects: p-Methoxycinnamic acid has been shown to reduce memory deficits in mouse models of amnesia.[12][18]
-
Hepatoprotective and Antidiabetic Properties: Methoxycinnamic acids have also demonstrated protective effects on the liver and potential in managing diabetes.[12][19]
Proposed In Vivo Experimental Protocol
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This protocol assesses the acute anti-inflammatory activity of the test compound.[15][16]
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Test Groups (e.g., this compound at 25, 50, 100 mg/kg).
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before inducing inflammation.
-
Inflammation Induction:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
-
Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: (V_c - V_t) / V_c * 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.
-
Discussion: Bridging the Gap Between In Vitro and In Vivo
The primary challenge in translating in vitro results to in vivo efficacy lies in the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The benzyl group on this compound significantly increases its lipophilicity compared to ferulic acid. This could potentially enhance its absorption and ability to cross cell membranes. However, it may also lead to different metabolic pathways and distribution profiles.
The hypothesis that it acts as a prodrug is compelling. If the benzyl group is cleaved by metabolic enzymes in the liver or other tissues, it would release ferulic acid, a compound with proven bioavailability and efficacy. This would suggest that the in vivo effects of this compound could closely mirror those of ferulic acid. However, the rate and extent of this conversion are critical unknowns that would need to be determined through pharmacokinetic studies.
Conclusion and Future Directions
While direct evidence is sparse, a comparative analysis strongly suggests that this compound holds potential as an antioxidant, anti-inflammatory, and anticancer agent, likely acting as a more lipophilic prodrug of ferulic acid. Its efficacy is predicted to be closely linked to the well-documented activities of other methoxycinnamic acids.
Future research should prioritize the execution of the foundational in vitro assays detailed in this guide to establish its direct biological activity and cytotoxic profile. Subsequently, in vivo studies, starting with acute anti-inflammatory models, are essential to validate these findings in a physiological context. Crucially, pharmacokinetic studies should be conducted in parallel to understand its metabolic fate and confirm whether it indeed serves as an efficient delivery vehicle for ferulic acid. These steps will be critical in determining the true therapeutic potential of this promising derivative.
References
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A Senior Application Scientist's Guide to the Statistical Validation of 4-Benzyloxy-3-methoxycinnamic Acid Research Data
Introduction: The Imperative for Rigor in Preclinical Research
4-Benzyloxy-3-methoxycinnamic acid is a derivative of ferulic acid, a ubiquitous phenolic compound recognized for a wide spectrum of biological activities.[1] As researchers explore the therapeutic potential of novel derivatives like this compound, the journey from synthesis to potential clinical application is paved with data. The integrity of this journey hinges entirely on the robustness and reliability of that data. In the high-stakes arena of drug development, "seeing an effect" is insufficient; one must prove it beyond statistical doubt.
This guide provides a framework for the statistical validation of research data pertaining to this compound. It is designed for researchers, chemists, and drug development professionals who understand that rigorous validation is not a procedural hurdle but the very foundation of scientific integrity. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that every stage of data generation is a self-validating system. This guide will compare and analyze hypothetical, yet realistic, datasets for both the analytical characterization and biological evaluation of the compound, providing a clear roadmap for generating trustworthy and reproducible results.
Part 1: Validation of Analytical Data — Ensuring Batch-to-Batch Consistency
The first pillar of any research involving a synthesized compound is the unambiguous confirmation of its identity, purity, and consistency across different production batches. Biological activity can be significantly skewed by minor impurities, making rigorous analytical validation non-negotiable.
The Causality Behind Batch Comparison: In drug discovery, an initial promising result must be reproducible. If Batch 1 shows potent anticancer activity but Batch 2 is inert, the discrepancy could arise from a subtle difference in the impurity profile. Statistical comparison of analytical data across batches is the only way to scientifically rule out the compound's chemical variability as a source of inconsistent biological results. This process is fundamental to establishing a stable and reliable test article for further studies.
Scenario: Comparative Analysis of Three Synthesized Batches
Let us consider a scenario where three independent batches of this compound have been synthesized. Each batch is subjected to a suite of analytical tests to confirm its quality.
Table 1: Comparative Analytical Data for Three Batches of this compound
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria | Statistical Metric |
| Appearance | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder | White to Off-White Powder | Conformance |
| Melting Point (°C) | 187.5 | 188.1 | 187.8 | 187 - 189 °C | Mean: 187.8, SD: 0.3 |
| Identity by FTIR | Conforms to Reference | Conforms to Reference | Conforms to Reference | Spectrum matches reference | Conformance |
| Purity by HPLC (% Area) | 99.68% | 99.55% | 99.72% | ≥ 99.0% | Mean: 99.65%, RSD: 0.09% |
Interpretation of Statistical Metrics:
-
Standard Deviation (SD): The low SD of the melting point (0.3) indicates high precision and thermal homogeneity across the batches.
-
Relative Standard Deviation (RSD): The RSD for HPLC purity is 0.09%. For analytical assays, an RSD of less than 2% is generally considered excellent, demonstrating high precision in both the synthesis and the analytical measurement process.[2]
To statistically confirm that the batches are not significantly different from one another in terms of purity, a one-way Analysis of Variance (ANOVA) could be performed on replicate measurements from each batch.
Experimental Protocol: HPLC Purity Assessment
This protocol details a standard method for determining the purity of this compound. The validation of an analytical method itself is governed by guidelines from the International Conference on Harmonization (ICH).[3][4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) at a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Perform six replicate injections of the sample solution.
-
Calculate the purity based on the area percentage of the principal peak relative to the total area of all peaks.
-
The precision of the method is validated by ensuring the RSD of the peak areas from the replicate injections is below the established acceptance criteria (e.g., <1%).[2]
-
Workflow for Analytical Validation
The following diagram illustrates the logical flow for validating the consistency of synthesized batches.
Caption: Workflow for statistical validation of batch-to-batch consistency.
Part 2: Validation of In Vitro Biological Data — Proving a Cellular Effect
Once a compound is confirmed to be pure and consistent, the next step is to evaluate its biological activity. Biological systems have inherent variability, and statistical analysis is crucial to differentiate a true pharmacological effect from random noise.[5][6]
The Causality Behind Bioassay Statistics: A single data point showing that our compound killed 50% of cancer cells is meaningless. Was this a chance occurrence? How does it compare to a known chemotherapy drug? How confident are we in this "50%" value? Statistical analysis of dose-response data allows us to model the biological effect, calculate key parameters like the IC50 (half-maximal inhibitory concentration) with confidence intervals, and perform hypothesis testing to declare a statistically significant difference between our compound and a control.[7]
Scenario: Comparing Anticancer Activity
We will assess the cytotoxic effect of our validated this compound against the A549 human lung adenocarcinoma cell line, using Doxorubicin as a positive control.
Table 2: Comparative Cytotoxicity Data (IC50 Values) on A549 Cells after 48h Treatment
| Compound | Replicate 1 IC50 (µM) | Replicate 2 IC50 (µM) | Replicate 3 IC50 (µM) | Mean IC50 (µM) | 95% Confidence Interval |
| Vehicle (0.1% DMSO) | > 100 | > 100 | > 100 | > 100 | N/A |
| This compound | 22.5 | 25.1 | 23.8 | 23.8 | [21.9, 25.7] |
| Doxorubicin (Positive Control) | 0.85 | 0.92 | 0.81 | 0.86 | [0.78, 0.94] |
Interpretation of Statistical Metrics:
-
IC50 Value: This is the concentration of the drug that inhibits 50% of the biological process (in this case, cell viability). It is derived from fitting the dose-response data to a sigmoidal (four-parameter logistic) curve.
-
95% Confidence Interval (CI): The 95% CI provides a range within which we are 95% confident the true IC50 value lies.[6] The narrow CIs for both the test compound and Doxorubicin indicate good experimental precision.
-
Hypothesis Testing: To determine if our compound's effect is statistically significant compared to the control, an unpaired t-test or ANOVA followed by post-hoc tests would be used. Given the large, non-overlapping CIs between our compound and Doxorubicin, the difference in potency is clearly statistically significant (p < 0.001).
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Culture A549 cells in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound and the positive control (Doxorubicin) in culture media. Include a vehicle control (0.1% DMSO).
-
Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to get percent viability.
-
Plot percent viability versus log-transformed compound concentration.
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear sigmoidal dose-response curve and calculate the IC50 with 95% confidence intervals.[4]
-
Workflow for Bioassay Data Validation
Caption: Data analysis and validation pipeline for an in vitro bioassay.
Hypothesized Mechanism of Action
Derivatives of cinnamic acid have been shown to modulate key signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.[8] The diagram below illustrates a hypothetical mechanism where our compound inhibits this pathway, leading to its observed antiproliferative effects.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Conclusion
The validation of research data for a compound like this compound is a multi-stage process that demands a synergistic application of analytical chemistry, cell biology, and statistical science. By first ensuring the chemical integrity and consistency of the test compound through rigorous analytical comparisons, researchers build a solid foundation for interpreting biological data. Subsequently, applying appropriate statistical models to biological assay results allows for the confident determination of a compound's activity and potency. This dual-validation approach is the cornerstone of producing reliable, reproducible, and ultimately translatable scientific findings.
References
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Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences. Available at: [Link]
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Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. Available at: [Link]
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Quantics Biostatistics. (n.d.). Bioassay Statistics. Quantics Biostatistics. Available at: [Link]
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European Pharmacopoeia. (n.d.). 5.3. Statistical analysis of results of biological assays and tests. uspbpep.com. Available at: [Link]
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Thai Pharmacopoeia. (n.d.). APPENDIX 9 STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. Thai Pharmacopoeia. Available at: [Link]
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European Pharmacopoeia. (n.d.). 5.3. statistical analysis of results of biological assays and tests. Semantic Scholar. Available at: [Link]
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de Fátima, Â., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. ResearchGate. Available at: [Link]
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Gornas, P., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Benzyloxy-3-methoxycinnamic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery. The final and critical phase—disposal—demands the same level of precision and safety as any experimental protocol. This guide provides an in-depth, procedural framework for the proper disposal of 4-Benzyloxy-3-methoxycinnamic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and integrity.
Immediate Safety Considerations: Hazard Identification
Before handling this compound for disposal, it is imperative to be fully aware of its hazard profile. This compound is classified with the following primary hazards:
-
Serious Eye Irritation (H319): Direct contact can cause significant and potentially damaging irritation to the eyes.[1][2][3]
-
Very Toxic to Aquatic Life (H400): Even small quantities of this chemical can be lethal to aquatic organisms, making environmental containment a top priority.[1][2]
Due to its ecotoxicity, under no circumstances should this compound or its containers be disposed of down the drain. [4][5] This directive is crucial for preventing environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A rigorous adherence to proper PPE is non-negotiable. Before initiating any disposal procedures, ensure you are equipped with the following:
-
Safety Glasses with Side-Shields or Goggles: Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards is essential to protect against accidental splashes.[6]
-
Chemical-Resistant Gloves: Inspect gloves for any signs of degradation before use. After handling the chemical, remove gloves using the proper technique to avoid skin contact.[7]
-
Laboratory Coat: A lab coat will protect your skin and clothing from contamination.
-
Respiratory Protection: While not always mandatory for handling small quantities in a well-ventilated area, a respirator should be used if there is a risk of generating dust or aerosols.[3]
All handling of this compound for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[8]
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be stored separately from incompatible materials to prevent hazardous reactions.
| Incompatible Materials | Potential Hazard of Mixing |
| Strong Oxidizing Agents | May lead to vigorous, exothermic reactions. |
| Strong Bases | Can cause decomposition or unwanted reactions.[3] |
Store waste in a designated, clearly labeled satellite accumulation area (SAA) within the laboratory.[9][10] The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed professional waste disposal service.[7][8]
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Select a waste container that is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a tightly sealing lid.[11]
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
Step 2: Waste Accumulation
-
Solid Waste: Carefully transfer solid this compound into the labeled hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.
-
Solutions: Transfer solutions containing this compound into the designated waste container using a funnel.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must also be disposed of in the hazardous waste container.
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4][11]
Step 3: Disposal of Empty Containers
Empty containers of this compound must be managed carefully to prevent the release of residual chemicals into the environment.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.[9]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated "this compound" waste container.[11]
-
Deface the Label: Completely remove or deface the original product label on the empty container.[9][11]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
Step 4: Arranging for Waste Pickup
-
Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your satellite accumulation area.[9]
-
Schedule a Pickup: Once the waste container is full, or if you are approaching the accumulation limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[11]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the key decision points and actions.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only protects you and your colleagues but also ensures that the pursuit of scientific advancement does not come at the cost of our planet's health.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
- Synquest Labs. (2016). Safety Data Sheet: 4-(Benzyloxy)-3-methoxybenzoic acid.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from a Northwestern University EHS source.
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Mastering the Safe Handling of 4-Benzyloxy-3-methoxycinnamic Acid: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-Benzyloxy-3-methoxycinnamic acid (CAS 7152-95-6). This document moves beyond a simple checklist to offer a framework for understanding the causality behind each safety recommendation, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the primary hazards identified through GHS classifications are:
-
Serious Eye Irritation (H319): This is a significant risk, as contact with the eyes can cause substantial damage.[1][2]
-
Skin Irritation (H315): Prolonged or repeated contact with the skin is likely to cause irritation.[3]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[3]
-
Aquatic Toxicity (H400): This compound is very toxic to aquatic life, necessitating careful disposal procedures to prevent environmental contamination.[1][2]
Given these hazards, a comprehensive risk assessment should be conducted before any procedure involving this compound. This assessment will inform the specific controls and personal protective equipment (PPE) required for each task.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Running reactions | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if in a closed system or fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or fume hood |
| Handling solid compound | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | N95 respirator if there is a risk of generating dust |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron over a laboratory coat | N95 respirator or higher, depending on the spill size |
Eye and Face Protection
Due to the serious eye irritation hazard, chemical splash goggles are the minimum requirement whenever handling this compound in any form.[3][4] For procedures with a higher risk of splashing, such as when transferring solutions or during a quench, a face shield should be worn in addition to goggles.[3]
Hand Protection
Chemical-resistant gloves are mandatory to prevent skin irritation.[3] Nitrile and neoprene gloves are recommended for their resistance to a broad range of chemicals, including organic acids.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to remove them promptly and properly to avoid contaminating other surfaces or your skin. For prolonged direct contact or when handling larger quantities, heavier-duty gloves should be considered.
Body Protection
A standard laboratory coat should be worn at all times to protect against accidental spills. The lab coat should be buttoned and have long sleeves. For tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
To mitigate the risk of respiratory irritation, it is recommended to handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of dust.[3][7] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved N95 respirator or higher should be used.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for safely handling this compound from receipt to disposal.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
